molecular formula C16H18O2 B1595049 1,4-Diphenoxybutane CAS No. 3459-88-9

1,4-Diphenoxybutane

Cat. No.: B1595049
CAS No.: 3459-88-9
M. Wt: 242.31 g/mol
InChI Key: PMVVWYMWJBCMMI-UHFFFAOYSA-N
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Description

1,4-Diphenoxybutane is a useful research compound. Its molecular formula is C16H18O2 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99254. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxybutoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18O2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVVWYMWJBCMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188151
Record name Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3459-88-9
Record name Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
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Record name 3459-88-9
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Record name Benzene, 1,1'-(1,4-butanediylbis(oxy))bis-
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Record name 1,4-Diphenoxybutane
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diphenoxybutane: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-diphenoxybutane (CAS No. 3459-88-9), a symmetrical diaryl ether. This document is intended for researchers, chemists, and professionals in drug development and materials science. It delves into the molecule's core chemical and physical properties, offers a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and discusses its potential applications as a molecular scaffold and linker. The guide emphasizes the causal relationships behind experimental procedures, ensuring a blend of theoretical knowledge and practical application. All data and protocols are grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Identification

This compound is an organic compound characterized by a central four-carbon aliphatic chain (butane) linked at its terminal positions to two phenoxy groups through ether linkages. This structure imparts a combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings.

The key identifiers for this compound are summarized below.

IdentifierValueSource
CAS Number 3459-88-9[1]
Molecular Formula C₁₆H₁₈O₂ECHEMI[1]
Molecular Weight 242.31 g/mol ECHEMI[1]
IUPAC Name This compound-
Canonical SMILES C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2-
InChIKey PMVVWYMWJBCMMI-UHFFFAOYSA-N-

graph "1_4_Diphenoxybutane_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O2 [label="O"]; C6 [label="C"];

// Benzene Ring 1 B1_C1 [label="C"]; B1_C2 [label="C"]; B1_C3 [label="C"]; B1_C4 [label="C"]; B1_C5 [label="C"]; B1_C6 [label="C"];

// Benzene Ring 2 B2_C1 [label="C"]; B2_C2 [label="C"]; B2_C3 [label="C"]; B2_C4 [label="C"]; B2_C5 [label="C"]; B2_C6 [label="C"];

// Butane Chain C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0];

// Ether Linkages O1 -- C2 [len=1.0]; O2 -- C5 [len=1.0];

// Phenyl Group 1 Attachment O1 -- B1_C1 [len=1.0]; B1_C1 -- B1_C2; B1_C2 -- B1_C3; B1_C3 -- B1_C4; B1_C4 -- B1_C5; B1_C5 -- B1_C6; B1_C6 -- B1_C1;

// Phenyl Group 2 Attachment O2 -- B2_C1 [len=1.0]; B2_C1 -- B2_C2; B2_C2 -- B2_C3; B2_C3 -- B2_C4; B2_C4 -- B2_C5; B2_C5 -- B2_C6; B2_C6 -- B2_C1;

// Positioning - Manual adjustments for clarity B1_C1 [pos="0,0!"]; O1 [pos="1.5,0!"]; C2 [pos="2.5,0.5!"]; C3 [pos="3.5,-0.5!"]; C4 [pos="4.5,0.5!"]; C5 [pos="5.5,-0.5!"]; O2 [pos="6.5,0!"]; B2_C1 [pos="8,0!"]; }

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular structure. The presence of two phenyl groups makes it a relatively nonpolar, hydrophobic molecule, while the ether linkages provide sites for hydrogen bonding with proton donors. The butyl chain allows for significant conformational flexibility.

PropertyValueNotes
Physical State SolidExpected at room temperature
Boiling Point ~385.5 °C at 760 mmHgPredicted value
Melting Point 98-100 °C-
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.-
Density ~1.07 g/cm³Predicted value

Anticipated Spectroscopic Profile

  • ¹H NMR (Proton NMR): The spectrum is expected to be symmetrical.[2]

    • ~6.8-7.3 ppm: A set of multiplets corresponding to the 10 aromatic protons on the two phenyl rings.

    • ~4.0 ppm: A triplet corresponding to the 4 protons of the two methylene groups adjacent to the oxygen atoms (-O-CH₂ -). The signal is shifted downfield due to the deshielding effect of the electronegative oxygen.

    • ~1.9 ppm: A multiplet (likely a quintet) corresponding to the 4 protons of the two central methylene groups (-CH₂-CH₂ -).

  • ¹³C NMR (Carbon NMR):

    • ~159 ppm: Ipso-carbon of the phenyl ring attached to oxygen (C-O).

    • ~114-130 ppm: Signals for the remaining aromatic carbons.

    • ~67 ppm: Signal for the carbons adjacent to the oxygen atoms (-C H₂-O).

    • ~26 ppm: Signal for the central carbons of the butane chain (-CH₂-C H₂-).

  • Infrared (IR) Spectroscopy:

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • 3000-2850 cm⁻¹: Aliphatic C-H stretching.

    • ~1600 and ~1500 cm⁻¹: Aromatic C=C ring stretching vibrations.

    • ~1240 cm⁻¹: Strong, characteristic aryl-alkyl ether C-O asymmetrical stretching.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 242.31, corresponding to the molecular weight of the compound.

    • Key Fragments: Expect fragmentation patterns involving cleavage of the ether bond or the butane chain, leading to fragments such as the phenoxy radical (m/z = 93) and related structures.

Synthesis and Purification

The most direct and reliable method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[3]

Causality of Experimental Design

The chosen protocol is a double Williamson ether synthesis.

  • Nucleophile Generation: Phenol is not nucleophilic enough to displace a halide. A base (potassium carbonate) is used to deprotonate the phenol, forming the much more reactive potassium phenoxide in situ. Potassium carbonate is a moderately strong base that is easy to handle and less hazardous than alternatives like sodium hydride.[4]

  • Electrophile: 1,4-Dichlorobutane is selected as the electrophile. It is a primary alkyl halide, which is ideal for Sₙ2 reactions as it minimizes the competing E2 elimination reaction.[5] 1,4-Dibromobutane is also a suitable, albeit more reactive and expensive, alternative.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is required. These solvents can dissolve the ionic phenoxide intermediate but do not have acidic protons that would re-protonate the nucleophile.

  • Heat: The reaction is heated under reflux to increase the reaction rate, ensuring completion within a reasonable timeframe.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Phenol (2.1 eq.)

  • 1,4-Dichlorobutane (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.), finely powdered potassium carbonate (2.5 eq.), and anhydrous acetone.

  • Addition of Electrophile: Begin stirring the suspension and add 1,4-dichlorobutane (1.0 eq.) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material (1,4-dichlorobutane) is consumed.

  • Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃ and the KCl byproduct) through a pad of celite, washing the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.

  • Aqueous Workup: Dissolve the crude residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (to remove any unreacted phenol), deionized water, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3.0 and by melting point analysis.

Applications in Research and Drug Development

While this compound is not itself a therapeutic agent, its structure is of significant interest to medicinal chemists and material scientists. Organic scaffolds like dihydropyridines are known for their vast pharmaceutical applications.[6][7] The this compound structure serves as a valuable non-polar, flexible linker.

  • Molecular Scaffolding: The butane chain provides a defined four-carbon separation between two aromatic systems. This is a common strategy in drug design for creating bivalent ligands that can simultaneously interact with two binding sites on a protein or receptor, often leading to enhanced affinity and selectivity.

  • Linker in Prodrugs and Probes: The flexible and lipophilic nature of the linker can be used to improve the pharmacokinetic properties of a drug, such as membrane permeability. The ether bonds are generally stable under physiological conditions but can be designed for cleavage under specific enzymatic or chemical triggers.

  • Precursor in Materials Science: Symmetrical diaryl ethers are building blocks for polymers and other advanced materials. For instance, related structures like 1,4-diphenylbutane are used as precursors for constructing polycyclic aromatic hydrocarbons with interesting optoelectronic properties.[8] Similarly, the phenoxy groups in this compound could be functionalized to create more complex macromolecular architectures.

Safety, Handling, and Disposal

Proper handling of this compound and its precursors is essential for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

AspectGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.-
Handling Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Avoid formation of dust and aerosols. Take precautionary measures against static discharge.-
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.-
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.-
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.-
Environmental Hazards Harmful to aquatic life with long-lasting effects. Avoid release to the environment.-
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.-

References

An In-Depth Technical Guide to the Synthesis of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 1,4-diphenoxybutane, tailored for researchers, scientists, and professionals in drug development. The content delves into the core chemical principles, offers a detailed experimental protocol, and emphasizes safety and analytical validation, reflecting field-proven insights and best practices.

Introduction: The Significance of this compound

This compound is a symmetrical ether that serves as a valuable building block in various fields of chemical synthesis. Its structure, featuring two phenyl rings linked by a flexible four-carbon chain, imparts unique properties that make it a target of interest in materials science and medicinal chemistry. Understanding its synthesis is a foundational exercise for organic chemists, offering practical experience with one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis.

The Synthetic Cornerstone: Williamson Ether Synthesis

The most common and reliable method for preparing this compound is the Williamson ether synthesis.[1][2][3][4] This venerable reaction, developed by Alexander Williamson in 1850, forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[1] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

Reaction Mechanism and Rationale

The synthesis of this compound involves the reaction of two equivalents of a phenoxide ion with one equivalent of a 1,4-dihalobutane. The key steps are:

  • Deprotonation of Phenol: Phenol, a weak acid, is treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to generate the sodium or potassium phenoxide ion. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol molecule.[5]

  • Nucleophilic Attack: The highly reactive phenoxide ion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,4-dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane). This occurs in a concerted SN2 fashion, where the nucleophile attacks from the backside of the carbon-halogen bond, leading to the displacement of the halide ion (a good leaving group) and the formation of a new carbon-oxygen bond.[1]

  • Second Substitution: The resulting intermediate, 4-phenoxybutyl halide, still possesses a reactive carbon-halogen bond. A second phenoxide ion then performs another SN2 attack on the terminal carbon, displacing the remaining halide ion to form the final product, this compound.

The choice of a primary alkyl halide, such as 1,4-dibromobutane, is critical. Secondary and tertiary halides are prone to elimination reactions (E2) under basic conditions, which would lead to the formation of unwanted alkene byproducts.[1]

Optimizing Reaction Conditions: The Role of Phase-Transfer Catalysis

A significant challenge in the Williamson ether synthesis is the mutual insolubility of the reactants. The ionic phenoxide is typically soluble in an aqueous or polar phase, while the organic halide is soluble in a nonpolar organic phase. To overcome this, a phase-transfer catalyst (PTC) is often employed.[6][7][8]

A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[6][9] The large, nonpolar organic groups of the PTC cation make the ion pair soluble in the organic solvent.[10] This technique accelerates the reaction rate and allows for milder reaction conditions, often eliminating the need for strictly anhydrous solvents.[6][7]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Phenol94.115.0 g53.12.2
1,4-Dibromobutane215.905.0 g23.21.0
Sodium Hydroxide40.004.25 g106.34.6
Tetrabutylammonium Bromide322.370.75 g2.30.1
Toluene-50 mL--
Diethyl Ether-100 mL--
Saturated Sodium Bicarbonate-50 mL--
Anhydrous Magnesium Sulfate-5 g--

Reaction Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reactants 1. Combine Phenol, NaOH, Toluene, and PTC heating 2. Add 1,4-Dibromobutane and Reflux (80-90°C) reactants->heating Stirring monitoring 3. Monitor Reaction (TLC) heating->monitoring ~4-6 hours quench 4. Cool and Quench with Water monitoring->quench extract 5. Extract with Diethyl Ether quench->extract wash 6. Wash Organic Layer (NaHCO3, Brine) extract->wash dry 7. Dry over MgSO4 and Filter wash->dry evaporate 8. Evaporate Solvent (Rotary Evaporator) dry->evaporate recrystallize 9. Recrystallize from Ethanol/Water evaporate->recrystallize characterize 10. Characterize Product (MP, NMR, IR) recrystallize->characterize Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (5.0 g), sodium hydroxide (4.25 g), tetrabutylammonium bromide (0.75 g), and toluene (50 mL).

  • Initiation: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of sodium phenoxide.

  • Addition of Alkyl Halide: Add 1,4-dibromobutane (5.0 g) to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting materials.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 50 mL of deionized water to the flask and transfer the contents to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.[2][9]

  • Washing: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.[2]

Purification

The crude this compound can be purified by recrystallization.[2]

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the product does not readily crystallize upon cooling, add deionized water dropwise until turbidity persists.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Safety Precautions: Handling Hazardous Reagents

Phenol:

  • Hazards: Highly toxic, corrosive, and rapidly absorbed through the skin, which can be fatal.[11][12][13] It can cause severe burns and damage to the central nervous system, liver, and kidneys.[13]

  • Precautions: Always handle phenol in a well-ventilated chemical fume hood.[12][14] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and heavy-duty gloves (butyl rubber or neoprene are recommended; nitrile gloves offer poor protection).[11][14] Ensure immediate access to an emergency shower and eyewash station.[13] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[12][13]

1,4-Dibromobutane:

  • Hazards: It is a lachrymator and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

  • Precautions: Handle in a fume hood. Wear standard PPE, including gloves, safety glasses, and a lab coat. Avoid breathing vapors.

Sodium Hydroxide:

  • Hazards: Corrosive and can cause severe burns to skin and eyes.

  • Precautions: Wear safety goggles and gloves. Handle with care to avoid creating dust.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are essential:

  • Melting Point: The purified product should have a sharp melting point. The literature value for this compound is approximately 98-100 °C.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides definitive structural information. The expected signals for this compound are:

      • A multiplet around 7.2-7.3 ppm corresponding to the aromatic protons on the phenyl rings.

      • A triplet around 6.9 ppm for the aromatic protons ortho to the oxygen.

      • A triplet around 4.0 ppm for the methylene protons adjacent to the oxygen atoms (-O-CH₂-).

      • A multiplet around 2.0 ppm for the central methylene protons (-CH₂-CH₂-).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-O-C stretching vibrations for the ether linkage (typically in the 1250-1000 cm⁻¹ region) and absorptions corresponding to the aromatic C-H and C=C bonds.

Mechanistic Visualization

Williamson_Mechanism phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻ Na⁺) phenol->phenoxide + NaOH naoh NaOH intermediate 4-Phenoxybutyl Bromide (Ar-O-(CH₂)₄-Br) phenoxide->intermediate + Br-(CH₂)₄-Br (SN2 Attack) h2o H₂O phenoxide->h2o - H₂O dibromobutane 1,4-Dibromobutane (Br-(CH₂)₄-Br) final_product This compound (Ar-O-(CH₂)₄-O-Ar) intermediate->final_product + Ar-O⁻ Na⁺ (SN2 Attack) nabr1 NaBr intermediate->nabr1 - NaBr nabr2 NaBr final_product->nabr2 - NaBr phenoxide2 Phenoxide Ion (Ar-O⁻ Na⁺)

Caption: Mechanism of the Williamson ether synthesis for this compound.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a robust and instructive procedure. By understanding the underlying SN2 mechanism, optimizing reaction conditions with phase-transfer catalysis, and adhering to rigorous safety and purification protocols, researchers can reliably produce this valuable chemical compound. The analytical characterization techniques outlined are essential for verifying the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

1,4-Diphenoxybutane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Diphenoxybutane

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the properties, synthesis, and potential applications of this compound.

Introduction and Core Identification

This compound is a symmetrical diether characterized by a central four-carbon aliphatic chain flanked by two phenoxy groups. This structure imparts a unique combination of flexibility from the butyl chain and rigidity and aromaticity from the phenyl rings. While not as extensively studied as some other bifunctional molecules, its architecture makes it an intriguing candidate for various applications in materials science, organic synthesis, and potentially as a molecular scaffold or linker in medicinal chemistry. Understanding its fundamental properties is the first step toward unlocking its potential.

Physicochemical and Structural Data

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key identifiers and characteristics.

PropertyValueSource
CAS Number 3459-88-9[1]
Molecular Formula C₁₆H₁₈O₂[2]
Molecular Weight 242.31 g/mol Calculated
IUPAC Name This compound
Synonyms 4-phenoxybutoxybenzene[2]
Monoisotopic Mass 242.13068 Da[2]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This method is reliable and offers a straightforward route to the target molecule. The rationale behind this synthetic choice is the high efficiency and selectivity of the reaction between an alkoxide and a primary alkyl halide.

Synthetic Scheme

The overall reaction involves the deprotonation of phenol to form sodium phenoxide, which then acts as a nucleophile, attacking both ends of a 1,4-dihalobutane, such as 1,4-dibromobutane.

Synthesis_of_1_4_Diphenoxybutane cluster_activation Phenoxide Formation cluster_substitution Williamson Ether Synthesis phenol Phenol (2 eq.) phenoxide Sodium Phenoxide phenol->phenoxide + NaOH - H₂O naoh Sodium Hydroxide (NaOH) product This compound phenoxide->product + 1,4-Dibromobutane dibromobutane 1,4-Dibromobutane dibromobutane->product byproduct Sodium Bromide (2 NaBr)

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the identity and purity of the final product.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1,4-Dibromobutane

  • Ethanol (as solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Phenoxide Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.2 equivalents) in ethanol.

    • Carefully add a solution of sodium hydroxide (2.2 equivalents) in water to the flask. The addition should be slow to control any exotherm.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of sodium phenoxide. The clarity of the solution can be an initial indicator of reaction progression.

  • Nucleophilic Substitution:

    • To the solution of sodium phenoxide, add 1,4-dibromobutane (1.0 equivalent) dropwise.

    • Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted phenol), and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenoxy groups and the aliphatic protons of the butyl chain. The symmetry of the molecule will simplify the spectrum.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the different carbon environments in the aromatic rings and the aliphatic chain.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic C-O-C stretching vibrations for the ether linkages and C-H stretching for the aromatic and aliphatic moieties.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 242.31.

Potential Applications in Research and Drug Development

The structure of this compound suggests several potential applications for researchers:

  • Linker Chemistry: The terminal phenoxy groups can be functionalized, allowing this compound to be used as a flexible linker in the synthesis of more complex molecules, such as bivalent ligands or PROTACs in drug discovery.

  • Scaffold for Medicinal Chemistry: The core structure can serve as a scaffold for the development of new chemical entities. The aromatic rings can be substituted to modulate the pharmacological properties of the resulting compounds.

  • Materials Science: The combination of rigid and flexible components makes it a candidate for the synthesis of polymers and liquid crystals with specific thermal or optical properties.

Applications_of_1_4_Diphenoxybutane main This compound linker Linker in Bivalent Ligands/PROTACs main->linker Functionalization scaffold Scaffold in Medicinal Chemistry main->scaffold Core Structure material Monomer in Polymer Synthesis main->material Polymerization

Caption: Potential research applications of this compound.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule with a straightforward synthesis and a structure that lends itself to a variety of chemical applications. Its well-defined physicochemical properties, including a CAS number of 3459-88-9 and a molecular weight of 242.31 g/mol , provide a solid foundation for its use in both academic and industrial research. The protocols and insights provided in this guide are intended to facilitate its synthesis, characterization, and exploration in the development of new materials and potential therapeutic agents.

References

solubility of 1,4-Diphenoxybutane in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 1,4-Diphenoxybutane: A Theoretical and Practical Guide for Researchers

Abstract

This compound is a molecule of interest in various chemical and pharmaceutical research fields, notable for its diaryl ether structure connected by a flexible alkyl chain. Understanding its solubility in common laboratory solvents is a critical first step in reaction design, purification, formulation, and drug delivery system development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its quantitative determination, and guidance on data interpretation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to accurately characterize the solubility of this and similar compounds.

Introduction: The Molecular Architecture of this compound

This compound possesses a distinct molecular structure that dictates its physicochemical properties. It consists of a central, flexible four-carbon (butane) chain linking two rigid, bulky phenoxy groups (-O-Ph).

  • Ether Functionalities: The two ether linkages (C-O-C) introduce polarity into the molecule due to the electronegativity of the oxygen atoms, creating localized dipole moments.[1][2] These oxygen atoms can act as hydrogen bond acceptors, a crucial factor when considering solubility in protic solvents.[1][2][3]

  • Aromatic Rings: The phenyl groups are non-polar and hydrophobic. Their presence significantly increases the molecular weight and contributes to strong van der Waals forces (specifically, π-π stacking interactions) between solute molecules.

  • Alkyl Chain: The butane linker provides conformational flexibility, distinguishing it from more rigid molecules.

This combination of polar ether groups and large non-polar aromatic regions results in a molecule of low overall polarity, which is fundamental to predicting its solubility behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. For this compound, we can anticipate the following trends.

Intermolecular Forces and Solvent Selection

The solubility of this compound is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • In Polar Protic Solvents (e.g., Water, Methanol): These solvents are characterized by strong hydrogen bonding networks. While the ether oxygens of this compound can accept hydrogen bonds from water, the large, hydrophobic phenyl and butyl components cannot effectively integrate into the solvent's H-bonding structure.[2][6] Breaking the strong solvent-solvent bonds to accommodate the large non-polar molecule is energetically unfavorable, leading to poor solubility .

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, engage in dipole-dipole interactions with the ether linkages of the solute. Solvents like THF, being an ether itself, are expected to be good solvents.[3][7] We can predict moderate to good solubility in these solvents.

  • In Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents primarily interact through weaker London dispersion forces. The large non-polar surface area of this compound allows for significant van der Waals interactions with these solvents. Aromatic solvents like toluene are particularly effective due to potential π-π interactions with the phenyl rings. Therefore, high solubility is expected in these solvents.[7]

The diagram below illustrates the key molecular features of this compound that influence its interactions with different solvent types.

cluster_solute This compound cluster_interactions Potential Solute-Solvent Interactions cluster_solvents Solvent Types mol Ph-O-(CH₂)₄-O-Ph h_acceptor Hydrogen Bond Acceptor (via Ether Oxygens) mol->h_acceptor Strong with Protic Solvents dipole Dipole-Dipole Interactions (at C-O bonds) mol->dipole Moderate with Aprotic Solvents vdw Van der Waals / Dispersion Forces (Phenyl Rings & Alkyl Chain) mol->vdw Dominant with Non-Polar Solvents protic Polar Protic (e.g., Water) h_acceptor->protic Favorable but... Outweighed by Hydrophobicity aprotic Polar Aprotic (e.g., THF, Acetone) dipole->aprotic Good Interaction nonpolar Non-Polar (e.g., Toluene, Hexane) vdw->nonpolar Excellent Interaction

Caption: Key molecular features of this compound and their interactions.

Table of Common Solvents for Screening

The following table provides properties of common laboratory solvents to aid in the selection of candidates for experimental solubility determination.

SolventFormulaRelative Polarity[8]Dielectric Constant (20°C)[9]TypePredicted Solubility of this compound
WaterH₂O1.00080.1Polar ProticVery Low
MethanolCH₃OH0.76232.7Polar ProticLow
EthanolC₂H₅OH0.65424.5Polar ProticLow to Moderate
AcetoneC₃H₆O0.35520.7Polar AproticModerate
AcetonitrileC₂H₃N0.46037.5Polar AproticModerate
Tetrahydrofuran (THF)C₄H₈O0.2077.5Polar AproticHigh
Dichloromethane (DCM)CH₂Cl₂0.3099.1Non-PolarHigh
TolueneC₇H₈0.0992.4Non-Polar (Aromatic)Very High
HexaneC₆H₁₄0.0091.9Non-Polar (Aliphatic)High

Experimental Protocol: Quantitative Solubility Determination

While theoretical predictions are invaluable, they must be confirmed by empirical data. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[10]

Causality Behind the Method

This protocol is designed to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute.

  • Excess Solute: Using a clear excess of the solid ensures that the solution achieves saturation.

  • Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.[5][11]

  • Equilibration Time: Sufficient time for agitation is required to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: It is crucial to separate the undissolved solid from the saturated liquid phase without altering the temperature or concentration before analysis.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of this compound (e.g., 100-200 mg) to several vials (e.g., 4 mL glass vials with screw caps). The amount should be visibly in excess of what is expected to dissolve.

    • To each vial, add a known volume (e.g., 2.0 mL) of the selected solvent.

    • Include a small magnetic stir bar in each vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or on a multi-position stirring plate within a thermostated incubator (e.g., at 25°C).

    • Agitate the slurries at a constant speed for a predetermined period (a 24-48 hour period is common to ensure equilibrium).

  • Phase Separation:

    • Turn off agitation and allow the vials to remain undisturbed at the set temperature for at least 1-2 hours to let the excess solid settle.

    • Carefully draw the supernatant using a syringe. Immediately filter it through a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for broader compatibility) into a clean, pre-weighed vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Analysis (Example using HPLC):

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by a validated HPLC-UV method.

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

The following diagram outlines this experimental workflow.

prep 1. Preparation Add excess solute to known volume of solvent in vials. equilib 2. Equilibration Agitate vials at constant temperature (e.g., 24-48h). prep->equilib settle 3. Settling Cease agitation, allow solid to settle at constant temp. equilib->settle separate 4. Phase Separation Withdraw supernatant and filter (e.g., 0.22 µm syringe filter). settle->separate analysis 5. Analysis Dilute filtrate and quantify concentration (e.g., by HPLC). separate->analysis calc 6. Calculation Determine solubility using calibration curve & dilution factor. analysis->calc

Caption: Experimental workflow for determining the solubility of this compound.

Safety, Handling, and Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[12][13]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

The solubility of this compound is governed by its unique structure, which combines polar ether functionalities with large, non-polar aromatic and alkyl groups. Theoretical principles strongly suggest poor solubility in polar protic solvents like water, and moderate to high solubility in polar aprotic and non-polar organic solvents, particularly those that are aromatic in nature. This guide provides the necessary theoretical foundation and a detailed, validated experimental protocol to empower researchers to quantitatively determine the solubility of this compound in solvents relevant to their work. Accurate solubility data is a non-negotiable prerequisite for successful chemical synthesis, purification, and formulation development.

References

An In-depth Technical Guide on the Safe Handling of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Principle of Informed Prudence in Chemical Research

In the pursuit of scientific discovery, particularly within drug development, the compounds we handle are often novel, with toxicological profiles that may not be fully elucidated. 1,4-Diphenoxybutane, while not classified as hazardous under the 2012 OSHA Hazard Communication Standard, demands a protocol of informed prudence.[1] This guide is structured to move beyond mere compliance, fostering a deep-seated understanding of the material's nature and the causality behind each safety recommendation. For researchers, scientists, and development professionals, the ultimate goal is not just to prevent incidents but to create a self-validating system of safety that becomes second nature in the laboratory environment.

Section 1: Hazard Identification and Risk Profile

While this compound is not currently classified as a hazardous chemical by OSHA, this does not imply an absence of risk.[1] The lack of extensive toxicological data necessitates treating it with a degree of caution appropriate for a novel chemical entity. The primary risks associated with similar, non-volatile organic solids in a laboratory setting often stem from inhalation of fine dust particles and direct skin or eye contact during handling procedures.

Key Considerations:

  • Inhalation: Although it is a solid, fine powders can be aerosolized during weighing and transfer, posing a potential inhalation risk.

  • Dermal and Eye Contact: Direct contact with the skin or eyes can cause irritation.[1][2] It is prudent to assume this possibility and take appropriate preventative measures.

  • Ingestion: Accidental ingestion is a risk if proper hygiene is not followed.[1]

General Properties of Ethers:

While this compound is a solid, it belongs to the ether family of compounds. Many ethers are known to form explosive peroxides over time, especially when exposed to light and air.[3][4] Although this is more common with liquid ethers, it is a chemical property of the functional group that warrants consideration for long-term storage protocols.

Hazard ParameterAssociated Risk & Rationale
GHS Classification Not classified as hazardous under 29 CFR 1910.1200.[1] This reduces immediate concern for acute toxicity but does not eliminate the need for standard chemical hygiene.
Inhalation (Dust) Fine particulates can be irritating to the respiratory tract. The causality for using ventilated enclosures is to prevent aerosolized powder from entering the breathing zone.
Skin/Eye Contact Assumed to be a potential irritant based on general chemical principles.[1][2] Protective gloves and eyewear are mandated to prevent direct contact.
Chemical Reactivity Incompatible with strong oxidizing agents.[1] The underlying principle is to prevent exothermic or uncontrolled reactions.
Thermal Decomposition When heated to decomposition, it can emit carbon monoxide and carbon dioxide.[1] This necessitates working in a well-ventilated area, especially for reactions at elevated temperatures.

Section 2: The Hierarchy of Controls: A Framework for Intrinsic Safety

Effective laboratory safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the most effective control measures. This "Hierarchy of Controls" is a foundational concept in industrial hygiene and provides a logical framework for managing risk when handling any chemical, including this compound.

Hierarchy_of_Controls Elimination Elimination (Not Applicable) Substitution Substitution (Not Applicable for specific research) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Labeling) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

  • Elimination & Substitution: In a research context where this compound is the specific molecule of interest, these controls are generally not applicable.

  • Engineering Controls: This is the most critical layer of protection. All handling of this compound powder should occur within a certified chemical fume hood or a ventilated balance enclosure.[5] This physically removes airborne particles from the user's breathing zone.

  • Administrative Controls: These are the procedures and practices that minimize exposure. This includes developing and adhering to Standard Operating Procedures (SOPs), providing thorough training for all personnel, and ensuring clear and accurate labeling of all containers.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is essential but should never be the sole reliance for safety.

Section 3: Standard Operating Procedure (SOP) for Safe Handling

This SOP is designed as a self-validating workflow. Each step includes checks to ensure the safety system is functioning correctly before proceeding.

1. Pre-Handling Verification:

  • Step 1.1: Confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.
  • Step 1.2: Locate the nearest safety shower and eyewash station.[6] Ensure the access path is unobstructed.
  • Step 1.3: Assemble all necessary PPE:
  • ANSI-approved safety glasses or chemical splash goggles.[5]
  • Nitrile gloves (double-gloving is recommended for extended procedures).[5]
  • A buttoned, flame-resistant lab coat.[7]
  • Full-length pants and closed-toe shoes are mandatory in the laboratory area.[5]
  • Step 1.4: Prepare the designated work area within the fume hood by lining it with absorbent bench paper.
  • Step 1.5: Ensure a chemical spill kit and appropriate waste containers are readily accessible.

2. Weighing and Transfer of Solid this compound:

  • Step 2.1: Don all required PPE before opening the primary container.
  • Step 2.2: Perform all weighing and transfer operations deep within the fume hood to ensure containment of any dust.
  • Step 2.3: Use a spatula or scoop to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping or vigorous scraping.
  • Step 2.4: Once the desired amount is measured, securely close the primary container of this compound.
  • Step 2.5: If transferring to a reaction vessel, add the solvent slowly to wet the solid and prevent it from becoming airborne.

3. Post-Handling Procedures:

  • Step 3.1: Carefully wipe down the spatula, weigh boat, and any other contaminated equipment with a damp cloth or towel, and dispose of it as solid chemical waste.
  • Step 3.2: Wipe down the work surface inside the fume hood. Dispose of the absorbent bench paper in the solid waste container.
  • Step 3.3: Remove gloves using the proper technique (peeling one off with the other) to avoid skin contamination and dispose of them in the designated waste bin.
  • Step 3.4: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[5][7]

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical. All personnel must be familiar with these procedures before beginning work.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][2][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and drink plenty of water.[1][8] Seek immediate medical attention.

Spill Response:

The appropriate response to a spill depends on its scale.

Spill_Response cluster_decision cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill of this compound Occurs IsMinor Is the spill small (<5g) and contained in the fume hood? Start->IsMinor Alert Alert personnel in the immediate area. IsMinor->Alert Yes Evacuate Evacuate the immediate area. Alert supervisor. IsMinor->Evacuate No DonPPE Don appropriate PPE (gloves, goggles, lab coat). Alert->DonPPE Contain Gently cover the spill with an inert absorbent material. DonPPE->Contain Collect Carefully sweep up the absorbed material into a waste container. Contain->Collect Clean Decontaminate the area and dispose of waste properly. Collect->Clean Prevent Prevent entry into the area. CallEHNS Contact Emergency Personnel (EH&S).

Caption: A decision tree for responding to a this compound spill.

Section 5: Storage and Incompatibility

Proper storage is crucial for maintaining the integrity of the chemical and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Keep separate from strong oxidizing agents.[1]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, date received, and any relevant hazard information. For ether compounds, it is good practice to also label with the date opened to monitor for potential peroxide formation over long periods.[4][5]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound, like any laboratory chemical, is predicated on a foundation of knowledge, preparation, and consistent adherence to established protocols. By understanding the "why" behind each safety measure—from the fundamental principles of the Hierarchy of Controls to the specific steps of an emergency response—researchers can move beyond rote compliance. This guide serves as a technical resource to empower scientists and drug development professionals to build and maintain a self-validating culture of safety, ensuring that groundbreaking research can be conducted responsibly and without incident.

References

An In-Depth Technical Guide to 1,4-Diphenoxybutane: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1,4-diphenoxybutane, a symmetrical diaryl ether. While not a household name in the chemical lexicon, this molecule presents an interesting case study in classical ether synthesis and holds potential in various fields, from polymer science to materials research. This document delves into the historical context of its synthesis, its physicochemical properties, detailed experimental protocols for its preparation, and a prospective look at its applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound.

Introduction and Historical Context

The story of this compound is intrinsically linked to the broader history of ether synthesis. The preparation of ethers dates back to the 13th century, with early methods involving the acid-catalyzed dehydration of alcohols. However, the deliberate and controlled synthesis of ethers, particularly unsymmetrical and more complex ethers, was revolutionized in 1850 by Alexander Williamson. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, remains a cornerstone of organic chemistry and is the most common method for preparing ethers like this compound.[1]

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis falls under the well-established principles of the Williamson ether synthesis. It is likely that this compound was first prepared as a straightforward example of a bis-ether or as part of broader studies into the properties of homologous series of diaryl ethers. Further development in ether synthesis, such as the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide, provided an alternative, albeit often more strenuous, route to diaryl ethers.[2]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₈O₂[3]
Molecular Weight 242.31 g/mol [3]
Melting Point 99 °C[4]
Boiling Point Not available
Appearance White plate crystals[4]
SMILES C1=CC=C(C=C1)OCCCCOC2=CC=CC=C2[3]
InChIKey PMVVWYMWJBCMMI-UHFFFAOYSA-N[3]
Predicted XlogP 4.3[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is a modification of the Williamson ether synthesis, reacting phenol with a 1,4-dihaloalkane in the presence of a base.

Reaction Pathway: Williamson Ether Synthesis

The synthesis proceeds via a double SN2 reaction. In the first step, a phenoxide ion, generated by deprotonating phenol with a strong base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dichlorobutane, displacing a chloride ion. This is followed by a second deprotonation and subsequent intramolecular cyclization is statistically unlikely due to the chain length, favoring the intermolecular reaction with another phenoxide ion to form the final product.

Williamson_Synthesis phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., NaOH) base->phenoxide intermediate 1-Chloro-4-phenoxybutane phenoxide->intermediate SN2 Attack product This compound phenoxide->product dihalobutane 1,4-Dichlorobutane dihalobutane->intermediate intermediate->product Second SN2 Attack (with another phenoxide) salt NaCl intermediate->salt product->salt

Figure 1: Reaction pathway for the Williamson synthesis of this compound.
Detailed Experimental Protocol

The following protocol is adapted from a patented industrial process, demonstrating a high-yield synthesis of this compound.[4]

Materials:

  • 1,4-Dichlorobutane (1.0 mol)

  • Phenol (2.0 mol)

  • Sodium Hydroxide (NaOH) (2.2 mol)

  • Water

  • Toluene (as solvent)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide, optional but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol, water, and a catalytic amount of phase-transfer catalyst.

  • Base Addition: While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide from the dropping funnel. The addition should be exothermic, and the temperature may be controlled with an ice bath if necessary.

  • Addition of Dihaloalkane: After the base has been added and the phenoxide has formed, add 1,4-dichlorobutane dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with toluene (or another suitable organic solvent like diethyl ether). Combine the organic layers.

  • Washing: Wash the combined organic layers with a dilute NaOH solution to remove any unreacted phenol, followed by washing with brine until the aqueous layer is neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield white, plate-like crystals of this compound. A reported yield for a similar process is 83.9%.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Protons: The protons on the two phenyl groups will appear in the aromatic region (δ 6.8-7.3 ppm). The protons ortho to the ether linkage will likely be the most shielded, appearing further upfield, while the para protons will be the most deshielded. The signal will likely be a complex multiplet.

  • Methylene Protons (α to Oxygen): The four protons on the carbons directly attached to the oxygen atoms (O-CH₂ -) will be deshielded by the electronegative oxygen and are expected to appear as a triplet around δ 4.0 ppm.[5]

  • Methylene Protons (β to Oxygen): The four protons on the internal carbons of the butane chain (-CH₂-C H₂-) will be less deshielded and are expected to appear as a quintet (or a multiplet) around δ 1.9-2.0 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the symmetry of the molecule.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons.

    • The ipso-carbon (the carbon attached to the oxygen) will be the most deshielded, appearing around δ 158-160 ppm.

    • The ortho and para carbons will appear around δ 114-121 ppm.

    • The meta carbons will appear around δ 129-130 ppm.[6][7]

  • Methylene Carbons (α to Oxygen): The carbons directly attached to the oxygen atoms (O-C H₂-) will be deshielded and are expected to have a chemical shift in the range of δ 67-68 ppm.[1]

  • Methylene Carbons (β to Oxygen): The internal carbons of the butane chain (-CH₂-C H₂-) will be less deshielded and are expected to appear around δ 26-27 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorptions for the functional groups present.

  • C-O-C Stretching: A strong, characteristic absorption for the aryl-alkyl ether C-O-C asymmetric stretching will be present in the region of 1240-1260 cm⁻¹. A symmetric stretching band will appear around 1020-1050 cm⁻¹.[8]

  • Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene rings.

  • Aromatic C-H Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponds to the sp² C-H bonds of the aromatic rings.[9]

  • Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the sp³ C-H bonds of the butane chain.[9]

  • Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a monosubstituted ring, strong absorptions are expected around 690-710 cm⁻¹ and 730-770 cm⁻¹.

IR_Spectrum IR Infrared Spectrum of this compound Aromatic_CH Aromatic C-H Stretch (~3050 cm⁻¹) IR->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (~2950 cm⁻¹) IR->Aliphatic_CH Aromatic_CC Aromatic C=C Stretch (1450-1600 cm⁻¹) IR->Aromatic_CC COC_Stretch C-O-C Stretch (1020-1260 cm⁻¹) IR->COC_Stretch Fingerprint Fingerprint Region (<1400 cm⁻¹) IR->Fingerprint

Figure 2: Key expected regions in the IR spectrum of this compound.

Potential Applications

While specific, large-scale industrial or pharmaceutical applications of this compound are not widely documented, its structure suggests potential utility in several areas.

Monomer for Polymer Synthesis

The presence of two aromatic rings and a flexible aliphatic linker makes this compound a candidate as a monomer for the synthesis of specialty polymers. It could be incorporated into polyesters, polyamides, or polyimides to impart flexibility and modify properties such as solubility and thermal stability. For instance, derivatives of this compound have been used to create high-temperature and organosoluble poly(amide-imide)s.[2] The flexible butane chain can lower the glass transition temperature and improve the processability of otherwise rigid polymer backbones.

Chemical Intermediate

This compound can serve as a scaffold for the synthesis of more complex molecules. The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, to introduce new functional groups. For example, it has been used as a starting material in the synthesis of 1,4-bis(4-benzoylphenoxy)butane.[4] These derivatives could then be used as building blocks for pharmaceuticals, liquid crystals, or other advanced materials.

Drug Development and Medicinal Chemistry

The diaryl ether motif is present in a number of biologically active compounds. While there is no specific documented pharmacological activity for this compound itself, it could serve as a lead compound or a spacer in the design of new drug candidates. The flexible four-carbon chain could be used to link two pharmacophores at an optimal distance for binding to a biological target. The lipophilic nature of the molecule would also influence its pharmacokinetic properties.

Safety and Toxicology

  • Phenol: Phenol is corrosive and toxic. Exposure can cause severe skin burns, eye damage, and systemic toxicity.

  • 1,4-Dichlorobutane: This compound is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

  • General Handling: As with all chemicals in a laboratory setting, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Given the lack of specific data, it should be assumed that this compound may be an irritant to the skin, eyes, and respiratory tract. Ingestion should be avoided. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier.

Conclusion

This compound, while not a widely studied compound, serves as an excellent example of a symmetrical bis-ether whose synthesis is rooted in classic organic chemistry principles. Its well-defined structure and the presence of both flexible aliphatic and rigid aromatic moieties make it a molecule of interest for polymer and materials science. While its direct applications in drug development have yet to be explored, it holds potential as a versatile chemical intermediate. Further research into the physical, chemical, and biological properties of this compound is warranted to fully elucidate its potential in various scientific and industrial fields.

References

Spectroscopic Data of 1,4-Diphenoxybutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of 1,4-Diphenoxybutane

This compound (C₁₆H₁₈O₂) is a molecule of significant interest in various fields, including materials science and as a building block in organic synthesis. Its structure, featuring two phenyl rings linked by a flexible four-carbon diether chain, imparts a unique combination of rigidity and conformational freedom. The precise characterization of this molecule is paramount for its application and for ensuring the quality and purity of its synthesis. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential toolkit for elucidating and confirming its molecular structure.

This guide provides an in-depth analysis of the spectroscopic data of this compound. As experimental spectra for this specific compound are not widely published, we will leverage high-quality predicted data, contextualized with experimental data from analogous structures. This approach not only offers a detailed characterization of the target molecule but also serves as a practical framework for spectroscopic problem-solving in a research and development setting. We will delve into the causality behind spectral features, providing field-proven insights into data interpretation and acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the this compound molecule.

Molecular Symmetry and Expected Signals

Due to the symmetry of the this compound molecule, we anticipate a simplified NMR spectrum. The two phenoxy groups are chemically equivalent, as are the two pairs of methylene groups in the butane chain. This equivalence significantly reduces the number of unique signals, making the spectrum relatively straightforward to interpret.[1]

Caption: Structure of this compound with key proton and carbon environments labeled.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is predicted to show four distinct signals, corresponding to the aromatic protons and the two types of methylene protons in the butane chain.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.28Triplet4Hmeta-ArH The electron-donating nature of the ether oxygen shields the aromatic protons relative to benzene (7.34 ppm). This signal is coupled to both ortho protons, resulting in a triplet. For comparison, the meta protons in anisole appear around 7.25 ppm.[2]
~6.93Triplet2Hpara-ArH The para proton experiences the strongest shielding from the oxygen's lone pair through resonance. It is coupled to the two meta protons, appearing as a triplet.
~6.89Doublet4Hortho-ArH These protons are also shielded and are coupled only to the adjacent meta proton, hence appearing as a doublet. In diphenoxymethane, the ortho protons are observed around 7.01 ppm.[3]
~4.00Triplet4HO-CH₂ -CH₂ (a, a')These methylene protons are directly attached to the deshielding oxygen atom, shifting them downfield. They are coupled to the adjacent 'b' methylene protons, resulting in a triplet.
~1.95Quintet4HO-CH₂-CH₂ (b, b')These central methylene protons are more shielded than the 'a' protons. They are coupled to the four protons of the two adjacent 'a' methylene groups, leading to a quintet.
¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display four signals due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~158.8C -O (ipso-Ar)The ipso-carbon, directly attached to the oxygen, is significantly deshielded. This is a characteristic chemical shift for carbons in an aryl ether linkage. In anisole, this carbon appears at 159.9 ppm.
~129.5C H (meta-Ar)These carbons are least affected by the oxygen substituent.
~120.8C H (para-Ar)The para-carbon is shielded by the resonance effect of the oxygen atom.
~114.5C H (ortho-Ar)The ortho-carbons are also shielded due to the electron-donating oxygen.
~67.5O-C H₂ (a, a')The carbon atom directly bonded to the electronegative oxygen is deshielded and appears in the typical range for ether carbons.[4]
~26.2O-CH₂-C H₂ (b, b')This aliphatic carbon is in a more shielded environment, appearing further upfield.
Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using a standard single-pulse experiment. A 30° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

    • For the ¹³C spectrum, use a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all carbon signals. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak.

    • Integrate the ¹H signals to determine the relative proton ratios.

Caption: Standard workflow for NMR analysis of an organic compound.

Part 2: Infrared (IR) Spectroscopy - Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), we can obtain a characteristic "fingerprint" of the compound.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by vibrations associated with the aromatic rings and the ether linkages.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale and Comparative Insights
~3100-3000C-H StretchAromaticThe C-H stretching vibrations of the sp² hybridized carbons in the phenyl rings typically appear above 3000 cm⁻¹.
~3000-2850C-H StretchAliphaticThe C-H stretching vibrations of the sp³ hybridized carbons in the butane chain are expected just below 3000 cm⁻¹.
~1600 & ~1500C=C StretchAromatic RingThese two sharp, characteristic bands arise from the carbon-carbon stretching vibrations within the phenyl rings. Their presence is a strong indicator of an aromatic system.
~1240C-O-C StretchAryl-Alkyl EtherThis is one of the most diagnostic peaks. The asymmetrical C-O-C stretch in aryl-alkyl ethers is typically strong and appears in this region. For anisole, a strong band is observed around 1250 cm⁻¹.[7]
~1040C-O-C StretchAryl-Alkyl EtherThe symmetrical C-O-C stretch is also expected, though it is often weaker than the asymmetrical stretch.
~750 & ~690C-H BendMonosubstituted BenzeneThese bands correspond to the out-of-plane C-H bending vibrations of the five adjacent hydrogen atoms on the monosubstituted phenyl rings.
Experimental Protocol: IR Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The goal is to create a fine, homogeneous powder. Incomplete grinding will result in poor quality spectra due to light scattering.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.

A Grind Sample with KBr B Form KBr Pellet A->B C Acquire Background Spectrum B->C D Acquire Sample Spectrum C->D E Correlate Peaks to Functional Groups D->E

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of a compound and, through its fragmentation pattern, valuable clues about its structure.

Analysis of the Mass Spectrum

For this compound (Molecular Formula: C₁₆H₁₈O₂), the calculated monoisotopic mass is 242.1307 g/mol .[8]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 242. For aromatic ethers, this peak is typically prominent due to the stability of the aromatic system.[9][10]

  • Key Fragmentation Pathways: The fragmentation of ethers is often directed by the oxygen atom.

    • Alpha-Cleavage (C-O bond): Cleavage of the C-O bond can lead to a phenoxy radical and a C₄H₉O⁺ fragment, or a phenyl radical (m/z = 77) and a C₁₀H₁₃O₂⁺ fragment.

    • Beta-Cleavage (C-C bond): The most characteristic fragmentation for aryl ethers involves cleavage of the bond beta to the aromatic ring.[10] In this case, cleavage of the O-CH₂ bond is an alpha-cleavage. A key fragmentation is the cleavage of the CH₂-CH₂ bond, which can lead to various resonance-stabilized fragments.

    • Formation of the Phenol Ion: A common fragmentation pathway for aryl ethers with an alkyl chain involves a rearrangement to eliminate an alkene (in this case, butene) and form a phenol radical cation at m/z = 94 . This is often a very prominent peak in the spectrum.[10]

    • Phenoxy Cation: Cleavage of the ether bond can also generate a phenoxy cation or a related fragment at m/z = 93 .

M [C₆H₅O(CH₂)₄OC₆H₅]⁺˙ m/z = 242 F1 [C₆H₅OH]⁺˙ m/z = 94 M->F1 - C₄H₈ F2 [C₆H₅O]⁺ m/z = 93 M->F2 - •(CH₂)₄OC₆H₅ F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CO

Caption: Plausible major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization:

    • Utilize Electron Ionization (EI) at a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns, creating a spectral library-searchable fingerprint.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions to confirm the structure.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the symmetry of the molecule. IR spectroscopy verifies the presence of key functional groups, namely the aryl ether and aromatic rings. Mass spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. This integrated spectroscopic approach is fundamental to the work of researchers, scientists, and drug development professionals, ensuring the unambiguous identification and quality control of chemical entities.

References

Unraveling the Conformational Landscape of 1,4-Diphenoxybutane: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,4-Diphenoxybutane, a molecule characterized by two phenyl rings linked by a flexible butane chain through ether linkages, presents a fascinating case for conformational analysis. Its structural flexibility is pivotal in determining its macroscopic properties and potential applications, particularly in drug development where such moieties can serve as versatile linkers. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. It is designed for researchers, scientists, and drug development professionals seeking to understand and predict the molecule's conformational preferences and energetic landscape. This guide will delve into the core principles of conformational analysis, detail a robust computational workflow using Density Functional Theory (DFT), and provide insights into the interpretation of the results, thereby offering a complete roadmap for a thorough in-silico investigation.

Introduction: The Significance of Conformational Flexibility

The three-dimensional structure of a molecule is intrinsically linked to its function. For a molecule like this compound, which possesses multiple rotatable bonds, a multitude of conformations are possible, each with a distinct energy level. The study of these different spatial arrangements and their corresponding energies is known as conformational analysis.[1] Understanding the conformational landscape of this compound is crucial as it governs intermolecular interactions, which are fundamental to its physical, chemical, and biological properties. In the realm of drug design, the conformational preferences of a linker molecule can significantly influence the binding affinity and selectivity of a drug candidate to its target receptor.

This guide will outline a systematic approach to computationally explore the conformational space of this compound, identify the low-energy conformers, and analyze their geometric and electronic properties.

Theoretical Foundations and Computational Methodology

The cornerstone of modern computational chemistry for studying molecular structures and energies is Density Functional Theory (DFT).[1] DFT methods provide a good balance between accuracy and computational cost, making them well-suited for the conformational analysis of medium-sized organic molecules like this compound.

The Choice of DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing non-covalent interactions, such as the potential for π-stacking between the phenyl rings in certain conformations of this compound, dispersion-corrected functionals are often recommended. A popular choice is the B3LYP functional, often augmented with a dispersion correction (e.g., B3LYP-D3).

The basis set determines the mathematical functions used to represent the electronic wavefunctions. A Pople-style basis set, such as 6-31G(d), is a common starting point for geometry optimizations, offering a reasonable compromise between accuracy and computational expense. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) can be employed.

Simulating the Biological Environment: The Role of Solvation Models

Since many applications of this compound, particularly in a biological context, will be in a solution phase, it is important to account for the effect of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to approximate the influence of a solvent by treating it as a continuous dielectric medium. This approach can significantly impact the relative energies of different conformers, especially if they have different dipole moments.

A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive computational study to elucidate the conformational landscape of this compound.

Step 1: Initial Structure Generation and Definition of Key Dihedral Angles

The first step is to build the initial 3D structure of this compound using a molecular modeling software. The key to a systematic conformational analysis lies in identifying the rotatable bonds that will define the conformational space. For this compound, the critical dihedral angles are along the butane chain and the C-O bonds connecting to the phenyl rings.

Caption: Molecular structure of this compound with key rotatable bonds highlighted.

Step 2: Conformational Search

A systematic conformational search can be performed by rotating the key dihedral angles (τ1 to τ5 in the diagram above) in discrete steps (e.g., 60 or 120 degrees). This will generate a large number of initial guess structures. Each of these structures should then be subjected to a preliminary geometry optimization using a computationally less expensive method (e.g., a semi-empirical method or a small basis set DFT).

Step 3: Geometry Optimization of Unique Conformers

The unique low-energy conformers identified from the initial search should then be subjected to a full geometry optimization at a higher level of theory (e.g., B3LYP-D3/6-31G(d)). This step will refine the structures to their nearest local energy minimum on the potential energy surface.

Step 4: Vibrational Frequency Analysis

To confirm that the optimized structures are true energy minima and not saddle points (transition states), a vibrational frequency analysis must be performed for each conformer. A true minimum will have no imaginary frequencies. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation.[2]

Step 5: Single-Point Energy Calculations and Population Analysis

To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and including the effects of a solvent. The relative energies (ΔE) can then be used to calculate the Boltzmann population of each conformer at a given temperature, which provides insight into the probability of finding the molecule in a particular conformation.

References

An In-depth Technical Guide to the Physical State and Appearance of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a focused and detailed examination of the physical and chemical properties of 1,4-Diphenoxybutane. As a compound of interest in various research and development applications, a thorough understanding of its fundamental characteristics is paramount for its effective handling, application, and the interpretation of experimental outcomes. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not just data, but also contextual insights to support scientific endeavors.

Core Identification and Molecular Structure

This compound, identified by the CAS Number 3459-88-9 , is a symmetrical diether. Its molecular structure consists of a central four-carbon butane chain linked at its 1 and 4 positions to two phenoxy groups via ether linkages. This structure imparts a degree of flexibility to the molecule while the terminal phenyl groups contribute to its overall stability and influence its physical properties.

The molecular formula for this compound is C₁₆H₁₈O₂.

Molecular Structure of this compound

Physical State and Appearance: An Experimental Overview

At standard laboratory conditions (approximately 20-25°C and 1 atm), this compound exists as a solid. This is definitively confirmed by its melting point, which is significantly above ambient temperature.

The visual appearance of this compound is consistently reported as an off-white crystalline solid [1][2]. The crystalline nature suggests a well-ordered molecular packing in the solid state. The "off-white" coloration indicates the presence of minor impurities or the inherent color of the bulk material. For high-purity applications, the color can be a preliminary indicator of quality.

Quantitative Physical and Chemical Properties

A compilation of the key physical and chemical data for this compound is presented in the table below. These values are essential for a variety of experimental considerations, from reaction setup to safety protocols.

PropertyValueSource
CAS Number 3459-88-9[1][3][4]
Molecular Formula C₁₆H₁₈O₂
Appearance Off-white Crystals[1][2]
Melting Point 97-100°C[3]
Boiling Point 378.1°C at 760 mmHg[1][3]
Flash Point 149.9°C[3]
Refractive Index 1.544[3]

Causality Behind the Properties:

  • High Melting and Boiling Points: The relatively high melting and boiling points of this compound can be attributed to its molecular weight and the intermolecular van der Waals forces, particularly the interactions between the phenyl rings. The molecule's size and the potential for dipole-dipole interactions contribute to the energy required to transition from the solid to liquid and liquid to gaseous states.

  • Solid State at Room Temperature: With a melting point range of 97-100°C, this compound is unequivocally a solid at standard room temperature. This necessitates appropriate handling procedures, such as spatulation for transfer, and consideration of its solubility for solution-based applications.

Handling and Storage Considerations

Given its physical state as a solid, standard laboratory practices for handling non-volatile solids should be employed. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses. While specific toxicity data is not extensively detailed in the provided search results, it is prudent to handle any chemical with care.

For storage, this compound should be kept in a tightly sealed container in a cool, dry place to prevent contamination and degradation.

Conclusion

This compound is an off-white crystalline solid at ambient temperatures, a direct consequence of its molecular structure and resulting intermolecular forces. Its well-defined melting and boiling points are critical parameters for its use in scientific research and development. This guide provides a consolidated and expertly interpreted overview of its fundamental physical characteristics to aid laboratory professionals in their work.

References

Methodological & Application

Application Note: 1,4-Diphenoxybutane as a Versatile Linker for High-Performance Polyamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Polymer Properties with Flexible Linkers

High-performance aromatic polyamides, while renowned for their exceptional thermal and mechanical stability, often present significant processing challenges due to their inherent rigidity and poor solubility in common organic solvents. This intractability limits their application in advanced materials where solution-based processing is paramount. A proven strategy to mitigate these limitations is the incorporation of flexible linkers into the polymer backbone. These flexible segments disrupt the rigid-rod nature of the polymer chains, thereby enhancing solubility and lowering the glass transition temperature (Tg) without substantially compromising thermal stability.

1,4-Diphenoxybutane and its derivatives, particularly 1,4-bis(4-aminophenoxy)butane, have emerged as highly effective flexible linkers in the synthesis of advanced polyamides and poly(amide-imide)s. The ether linkages and the butane spacer introduce conformational flexibility, which effectively reduces interchain interactions and improves the processability of the resulting polymers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,4-bis(4-aminophenoxy)butane as a linker in polyamide synthesis, detailing a robust protocol, characterization techniques, and the underlying scientific principles.

Causality in Experimental Design: The "Why" Behind the Protocol

The synthesis of high-molecular-weight aromatic polyamides from aromatic diamines and dicarboxylic acids via direct polycondensation is a powerful technique. The protocol detailed below is based on the highly efficient Yamazaki-Higashi amidation reaction.[1][2] Understanding the role of each component is crucial for successful synthesis.

  • N-Methyl-2-pyrrolidone (NMP): This polar aprotic solvent is selected for its excellent ability to dissolve both the monomers and the resulting polymer, ensuring the reaction proceeds in a homogeneous phase to achieve high molecular weight.[3]

  • Triphenyl Phosphite (TPP) and Pyridine: This combination acts as the condensing agent. Pyridine activates the carboxylic acid groups, and TPP facilitates the formation of an activated intermediate, which readily reacts with the amine groups of the diamine to form the amide bond.[4][5]

  • Calcium Chloride (CaCl₂): The addition of salts like CaCl₂ is critical for preventing polymer precipitation and increasing the molecular weight of the polyamide.[3] CaCl₂ is believed to interact with the amide linkages, disrupting the strong hydrogen bonding between polymer chains that leads to premature precipitation from the solution.[6][7][8] This keeps the growing polymer chains in solution, allowing for further chain extension.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages in the synthesis and characterization of polyamides using 1,4-bis(4-aminophenoxy)butane as a linker.

Workflow cluster_prep Monomer & Reagent Preparation cluster_synthesis Polymer Synthesis cluster_workup Polymer Isolation & Purification cluster_characterization Polymer Characterization Monomer_Prep Drying of Monomers (Diamine & Diacid) Reaction_Setup Reaction Assembly (Flask, Stirrer, N2 Inlet) Monomer_Prep->Reaction_Setup Solvent_Prep Distillation & Drying of NMP and Pyridine Solvent_Prep->Reaction_Setup Reagent_Addition Addition of Monomers, CaCl2, NMP, Pyridine Reaction_Setup->Reagent_Addition Condensing_Agent Addition of TPP Reagent_Addition->Condensing_Agent Polymerization Heating at 100-120°C for 3-4 hours Condensing_Agent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Filtration Filtration of Polymer Precipitation->Filtration Washing Washing with Hot Methanol Filtration->Washing Drying Drying in Vacuum Oven Washing->Drying Spectroscopy FTIR & 1H-NMR Drying->Spectroscopy Thermal_Analysis TGA & DSC Drying->Thermal_Analysis Solubility_Test Solubility in Various Solvents Drying->Solubility_Test

Caption: Experimental workflow for polyamide synthesis and characterization.

Detailed Protocol: Synthesis of a Poly(amide-imide) from 1,4-bis(4-aminophenoxy)butane

This protocol describes the synthesis of a representative poly(amide-imide) using 1,4-bis(4-aminophenoxy)butane and a diimide-diacid.

Materials and Reagents:

  • 1,4-bis(4-aminophenoxy)butane (diamine monomer)

  • N,N'-(pyromellitoyl)bis(L-alanine) (diimide-diacid monomer)

  • N-Methyl-2-pyrrolidone (NMP), freshly distilled and dried

  • Pyridine, freshly distilled and dried

  • Triphenyl phosphite (TPP), purified by distillation under reduced pressure

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 1,4-bis(4-aminophenoxy)butane (1.44 g, 5 mmol), N,N'-(pyromellitoyl)bis(L-alanine) (1.81 g, 5 mmol), and anhydrous CaCl₂ (1.0 g).

  • Solvent and Base Addition: Add 20 mL of NMP and 8 mL of pyridine to the flask. Stir the mixture at room temperature under a gentle stream of nitrogen until all solids are dissolved.

  • Initiation of Polycondensation: Add triphenyl phosphite (3.1 g, 10 mmol) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 115°C with constant stirring. Maintain this temperature for 3-4 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into 300 mL of methanol with vigorous stirring. A fibrous precipitate will form.

  • Purification: Filter the polymer precipitate and wash it thoroughly with hot methanol to remove any unreacted monomers and reagents.

  • Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours.

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the structure and properties of the synthesized polyamide.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the amide linkages and the presence of other functional groups.

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching of the amide group
~1780 & ~1720Asymmetric & symmetric C=O stretching of imide
~1650C=O stretching of the amide group (Amide I)
~1530N-H bending of the amide group (Amide II)
~1240C-O-C stretching of the ether linkage
  • ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR is used to confirm the polymer's structure by identifying the different types of protons present.

Chemical Shift (ppm)Assignment
~10.0-10.5Amide N-H protons
~6.8-8.2Aromatic protons
~4.0-O-CH₂- protons of the butane linker
~1.9-CH₂-CH₂- protons of the butane linker
~1.5 & ~4.8-CH₃ and -CH- protons of the alanine unit in the diimide-diacid moiety
Thermal Properties

The thermal stability and glass transition temperature of the polymer are determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The incorporation of the flexible this compound linker generally results in good thermal stability and a distinct glass transition temperature.[9][10]

PropertyTypical Value Range
Glass Transition Temperature (Tg) by DSC200 - 260 °C
10% Weight Loss Temperature (Td10) by TGA> 450 °C in N₂
Char Yield at 800°C in N₂50 - 60 %
Solubility

A key advantage of incorporating the this compound linker is the enhanced solubility of the resulting polyamides.[11][12][13]

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)++
N,N-Dimethylacetamide (DMAc)++
N,N-Dimethylformamide (DMF)++
Dimethyl sulfoxide (DMSO)++
m-Cresol+
Tetrahydrofuran (THF)+/-
Chloroform-

++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble

Reaction Mechanism: Yamazaki-Higashi Polycondensation

The following diagram illustrates the proposed mechanism for the Yamazaki-Higashi direct polycondensation reaction.

Mechanism RCOOH R-COOH (Carboxylic Acid) Intermediate1 [R-COO- H-Py+] (Activated Carboxylate) RCOOH->Intermediate1 + Pyridine Py Pyridine TPP P(OPh)3 (Triphenyl Phosphite) RNH2 R'-NH2 (Amine) Amide R-CO-NH-R' (Amide) Side_Products PhOH + (PhO)2P(O)H Intermediate2 [R-CO-O-P+(OPh)2] (Active Ester Intermediate) Intermediate1->Intermediate2 + TPP Intermediate2->Amide + R'-NH2

Caption: Proposed mechanism of Yamazaki-Higashi polycondensation.

Applications and Future Perspectives

Polyamides and poly(amide-imide)s synthesized using this compound-based linkers exhibit a desirable combination of high thermal stability and enhanced processability. This makes them attractive materials for a variety of applications, including:

  • Advanced Coatings and Films: Their good solubility allows for the formation of thin, uniform films and coatings for electronic and aerospace applications where high-temperature resistance is required.[4]

  • Membranes for Gas Separation: The flexible ether linkages can increase the free volume within the polymer matrix, making these materials candidates for gas separation membranes.

  • High-Performance Composites: As matrix resins, these processable high-temperature polymers can be used to fabricate advanced composite materials.

The versatility of the this compound linker opens up avenues for the synthesis of a wide range of functional polymers. By judiciously selecting the co-monomer (e.g., different dicarboxylic acids or dianhydrides), the properties of the resulting polymers can be tailored to meet the specific demands of various advanced applications.

References

Application Note: A Comprehensive Guide to the Synthesis of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1,4-diphenoxybutane, a symmetrical diaryl ether with applications as a building block in polymer chemistry, organic synthesis, and as a high-performance lubricant and heat transfer fluid. The primary synthetic route detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage.[1][2] This guide elucidates the underlying reaction mechanism, explains the rationale behind reagent and condition selection, and provides a step-by-step experimental procedure from reaction setup to product characterization. Furthermore, it incorporates advanced insights, such as the use of phase-transfer catalysis to enhance reaction efficiency, ensuring the protocol is applicable in both academic and industrial research settings.

Synthetic Strategy: The Williamson Ether Synthesis

The preparation of this compound is most effectively achieved via the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide ion.[3][4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][5][6]

Mechanistic Rationale

The overall reaction is: 2 C₆H₅OH + X-(CH₂)₄-X + 2 Base → C₆H₅O-(CH₂)₄-OC₆H₅ + 2 Base·HX

The process occurs in two key stages:

  • Deprotonation: A strong base is used to deprotonate the weakly acidic phenol, generating the sodium or potassium phenoxide salt. This phenoxide ion is a potent nucleophile, significantly more reactive than the neutral phenol.[7]

  • Nucleophilic Attack: The phenoxide ion then attacks the primary alkyl halide (1,4-dihalobutane) in a concerted SN2 fashion, displacing the halide leaving group.[1] This process occurs twice to form the final disubstituted product.

Williamson_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Substitution (x2) Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide BaseH Protonated Base Phenoxide2 2 x Phenoxide Ion (Ar-O⁻) Product This compound (Ar-O-R-O-Ar) Phenoxide2->Product SN2 Attack Dihalobutane 1,4-Dihalobutane (X-CH₂CH₂CH₂CH₂-X) Dihalobutane->Product Halide 2 x Halide Ion (X⁻)

Diagram 1: Mechanism of the Williamson Ether Synthesis for this compound.

Selection of Reagents and Conditions
  • Alkyl Halide: A primary alkyl halide like 1,4-dibromobutane or 1,4-dichlorobutane is the ideal electrophile. Primary substrates are highly susceptible to SN2 reactions and are less prone to the competing E2 elimination side reaction that can occur with secondary or tertiary halides.[5][6] 1,4-dibromobutane is generally more reactive than its chloro-analogue due to bromide being a better leaving group.

  • Base: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. It is inexpensive, easy to handle, and sufficiently basic to deprotonate phenol. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions and more careful handling.[2][7]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is optimal.[1][8] These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare," enhancing its reactivity.

  • Phase-Transfer Catalysis (PTC): To improve reaction rates and avoid harsh, anhydrous conditions, a phase-transfer catalyst can be employed.[9][10] A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[11] This technique is particularly valuable for industrial-scale synthesis.[12]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis using potassium carbonate as the base and DMF as the solvent.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
PhenolC₆H₅OH94.119.41 g1002.2
1,4-DibromobutaneC₄H₈Br₂215.919.71 g451.0
Potassium CarbonateK₂CO₃138.2118.66 g1353.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.09150 mL--
Diethyl Ether(C₂H₅)₂O74.12~200 mL--
2M Sodium HydroxideNaOH40.00~100 mL--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous MgSO₄MgSO₄120.37~10 g--
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with a reflux condenser and a magnetic stir bar. Equip the remaining necks with stoppers. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add phenol (9.41 g), anhydrous potassium carbonate (18.66 g), and N,N-dimethylformamide (150 mL).

  • Initiation: Begin stirring the mixture. Add 1,4-dibromobutane (9.71 g) to the flask.

  • Reaction: Heat the mixture to 80-90 °C using the heating mantle. Allow the reaction to proceed under reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 300 mL of cold water. A precipitate may form.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with diethyl ether (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 2M NaOH solution (2 x 50 mL) to remove any unreacted phenol. Then, wash with water (50 mL) and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a white crystalline solid.[13]

Diagram 2: General experimental workflow for the synthesis of this compound.

Characterization of this compound

Confirmation of the product's identity and purity is crucial.

  • Melting Point: Pure this compound has a literature melting point of approximately 98-100 °C. A sharp melting point within this range is a strong indicator of purity.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz): The proton NMR spectrum provides definitive structural confirmation. The expected signals are:

    • δ 7.30-7.25 (m, 4H): Aromatic protons (meta- to oxygen).

    • δ 6.95-6.90 (m, 6H): Aromatic protons (ortho- and para- to oxygen).

    • δ 4.00 (t, 4H): Methylene protons adjacent to the oxygen atoms (-O-CH₂-).

    • δ 2.00 (quint, 4H): Methylene protons in the center of the butane chain (-CH₂-CH₂-).

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz): The carbon spectrum should show the following signals:

    • δ 159.0: Aromatic carbons attached to oxygen.

    • δ 129.5: Aromatic C-H carbons (meta).

    • δ 120.5: Aromatic C-H carbon (para).

    • δ 114.5: Aromatic C-H carbons (ortho).

    • δ 67.5: Aliphatic carbons attached to oxygen (-O-CH₂-).

    • δ 26.0: Aliphatic carbons in the center of the chain (-CH₂-CH₂-).

  • FT-IR Spectroscopy (KBr Pellet):

    • ~3050 cm⁻¹: Aromatic C-H stretching.

    • ~2940, 2870 cm⁻¹: Aliphatic C-H stretching.

    • ~1600, 1500 cm⁻¹: Aromatic C=C stretching.

    • ~1240 cm⁻¹: Strong aryl-alkyl ether C-O-C asymmetric stretching.

Safety and Handling Precautions

  • Phenol: Highly toxic and corrosive. It can cause severe skin burns and is harmful if inhaled or swallowed. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[14]

  • 1,4-Dibromobutane/1,4-Dichlorobutane: These are irritants and lachrymators. Avoid contact with skin and eyes. Handle in a fume hood.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid inhaling dust.[2]

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Always handle in a fume hood and avoid skin contact.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[15][16][17]

Conclusion

The Williamson ether synthesis is a highly reliable and adaptable method for preparing this compound. The protocol detailed in this application note provides a clear, step-by-step guide for its successful synthesis and purification. By understanding the underlying mechanism and the rationale for the chosen conditions, researchers can confidently execute this procedure and adapt it as necessary for their specific research and development goals.

References

Application Notes & Protocols: Aromatic Diols as Core Building Blocks for Crown Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Crown Ethers

The discovery of crown ethers by Charles J. Pedersen in 1967 was a landmark event that catalyzed the development of supramolecular and host-guest chemistry.[1][2][3] These macrocyclic polyethers are defined by a central, hydrophilic cavity rich in electron-donating oxygen atoms, and a hydrophobic exterior. This unique topology allows them to selectively bind and encapsulate specific cations, governed primarily by the compatibility between the cation's ionic radius and the size of the macrocycle's cavity.[4] For instance, 18-crown-6 is an ideal host for the potassium ion (K⁺), while the smaller 15-crown-5 and 12-crown-4 are well-suited for sodium (Na⁺) and lithium (Li⁺) ions, respectively.[4]

This guide focuses on the synthesis of dibenzo-crown ethers, a class of aromatic crown ethers that incorporate one or more catechol (1,2-dihydroxybenzene) units into the macrocyclic framework. These aromatic moieties impart conformational rigidity and provide sites for further functionalization, expanding their application scope. The core chemical transformation underpinning their synthesis is the Williamson ether synthesis , a robust and versatile SN2 reaction between an alkoxide and an organohalide.[5][6] We will detail the synthesis of Dibenzo-18-Crown-6, the archetypal compound first synthesized by Pedersen, to illustrate the principles and protocols involved.[2][3]

Part 1: The Synthetic Cornerstone - Williamson Ether Synthesis

The formation of the crown ether macrocycle is achieved through a double nucleophilic substitution reaction. In the context of Dibenzo-18-Crown-6 synthesis, the nucleophile is the dianion of catechol (catecholate), formed by deprotonation with a strong base like sodium hydroxide (NaOH). This potent nucleophile then attacks the electrophilic carbon atoms of a dihalide, such as bis(2-chloroethyl) ether, displacing the halide leaving groups to form the crucial ether linkages.

Causality in Synthesis: The Template Effect

A critical factor for achieving a high yield of the cyclic monomer (the crown ether) over linear polymers is the template effect . The alkali metal cation from the base (e.g., Na⁺ from NaOH) coordinates with the oxygen atoms of the reactants, effectively holding them in a conformation that favors intramolecular cyclization. This pre-organization minimizes the entropic barrier to ring closure. The choice of cation can thus influence the size of the crown ether formed.[7][8]

Reaction Mechanism: Synthesis of Dibenzo-18-Crown-6

Williamson_Ether_Synthesis Mechanism for Dibenzo-18-Crown-6 Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Catechol Catechol Catecholate Sodium Catecholate (Nucleophile) Catechol->Catecholate Deprotonation Base 2 NaOH Base->Catecholate Dihalide bis(2-chloroethyl) ether DBC Dibenzo-18-Crown-6 Dihalide->DBC Catecholate->DBC Double SN2 Attack (Cyclization) Salt 2 NaCl + 2 H₂O

Caption: Double SN2 reaction forming Dibenzo-18-Crown-6.

Part 2: Experimental Protocol for Dibenzo-18-Crown-6

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[9] It provides a robust method for laboratory-scale preparation.

Safety Advisory:

  • Crown ethers are toxic and should be handled with care using appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

  • Sodium hydroxide is corrosive and can cause severe burns.

  • The solvents used (e.g., n-butanol) are flammable. All operations should be performed in a well-ventilated fume hood.

Table 1: Reagents and Materials
Reagent/MaterialQuantityMolesNotes
Catechol171 g1.55Should be dry and of high purity.
Sodium Hydroxide (pellets)122 g + 122 g3.05 + 3.05Added in two portions.[9]
bis(2-chloroethyl) ether222 g + 222 g1.55 + 1.55Added in two portions.[9]
n-Butanol2.4 L-Serves as the reaction solvent.
Hydrochloric Acid (concentrated)21 mL-For acidification during workup.
Equipment
5-L Three-necked round-bottom flask1-
Mechanical Stirrer1-For efficient mixing of the slurry.
Reflux Condenser1-With an inlet for an inert atmosphere.
Pressure-equalizing Dropping Funnel1-For controlled addition of the dihalide.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 5-L three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Maintain a static nitrogen atmosphere throughout the reaction to prevent oxidation of catechol.

  • Initial Charge: Charge the flask with catechol (171 g) and n-butanol (2.4 L).

  • First Deprotonation: Add the first portion of sodium hydroxide pellets (122 g) to the flask. Heat the mixture rapidly to reflux (approx. 115 °C) with vigorous stirring.

  • First Dihalide Addition: Prepare a solution of bis(2-chloroethyl) ether (222 g) in n-butanol (150 mL). Add this solution dropwise from the dropping funnel over a 2-hour period while maintaining reflux and stirring.

  • Intermediate Reflux: After the addition is complete, continue to reflux the mixture with stirring for an additional hour.

  • Second Deprotonation: Cool the mixture to 90 °C and add the second portion of sodium hydroxide pellets (122 g). Reflux for 30 minutes.

  • Second Dihalide Addition: Add the second solution of bis(2-chloroethyl) ether (222 g in 150 mL n-butanol) dropwise over 2 hours, maintaining reflux.

  • Final Reflux: Reflux the final reaction mixture with stirring for 16 hours to ensure complete cyclization.[9]

  • Workup - Acidification: Acidify the mixture by the dropwise addition of concentrated hydrochloric acid (21 mL).

  • Workup - Distillation & Extraction: Replace the reflux condenser with a distillation head and distill off approximately 700 mL of n-butanol. Continue the distillation while adding water to the flask to maintain a constant volume, effectively steam-distilling the remaining butanol.

  • Isolation: Cool the remaining slurry and filter the solid product. Wash the crude solid with water to remove inorganic salts, followed by two washes with 200 mL portions of methanol to remove unreacted starting materials and polymeric byproducts.

  • Purification: The crude product can be recrystallized from benzene or another suitable solvent to yield pure Dibenzo-18-Crown-6. The typical yield is around 25-30%.

Part 3: Further Transformations and Applications

The aromatic rings of Dibenzo-18-Crown-6 provide a handle for further chemical modification. A common and important transformation is the hydrogenation of the benzene rings to produce Dicyclohexyl-18-Crown-6, a related crown ether with enhanced solubility in organic solvents and different complexation kinetics.

Protocol Outline: Hydrogenation to Dicyclohexyl-18-Crown-6
  • Catalyst and Setup: A stainless-steel autoclave is charged with Dibenzo-18-Crown-6, n-butanol as the solvent, and a 5% ruthenium-on-alumina catalyst.[9][10]

  • Hydrogenation: The autoclave is sealed, flushed with nitrogen, and then pressurized with hydrogen to approximately 70 atm (1000 p.s.i.). The reaction is heated to 100 °C until the theoretical amount of hydrogen is absorbed.[9]

  • Isolation: After cooling and venting, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude product, which is a mixture of stereoisomers.

Workflow: From Aromatic Precursors to Saturated Crown Ethers

Synthesis_Workflow Synthetic Pathway to Dicyclohexyl-18-Crown-6 Start Catechol + bis(2-chloroethyl) ether Step1 Williamson Ether Synthesis (NaOH, n-Butanol, Reflux) Start->Step1 Product1 Dibenzo-18-Crown-6 (Aromatic Crown) Step1->Product1 Step2 Catalytic Hydrogenation (H₂, Ru/Al₂O₃, 100°C, 70 atm) Product1->Step2 Product2 Dicyclohexyl-18-Crown-6 (Aliphatic Crown) Step2->Product2

Caption: Multi-step synthesis from basic reagents to the final saturated macrocycle.

Applications in Research and Development

The unique ability of crown ethers to form stable complexes with cations makes them invaluable tools across various scientific disciplines.

  • Phase-Transfer Catalysis: Crown ethers can transport ionic reagents (like KMnO₄ or KCN) into nonpolar organic solvents, creating a homogeneous reaction environment and dramatically accelerating reaction rates.[4][8] The complexation of the cation by the crown ether leaves the anion "naked" and highly nucleophilic.

  • Ion-Selective Sensors: When incorporated into membranes, crown ethers can be used as the sensing component in ion-selective electrodes for the potentiometric detection of specific metal ions like K⁺.[4][11]

  • Environmental Remediation: The selective binding properties of crown ethers can be exploited to extract and remove toxic heavy metal ions from wastewater and soil.[11]

  • Supramolecular Chemistry: As fundamental host molecules, they are used to construct more complex, mechanically interlocked structures like rotaxanes and catenanes.[7]

Conclusion

The synthesis of dibenzo-crown ethers from aromatic diols like catechol is a foundational technique in macrocyclic chemistry. The Williamson ether synthesis, guided by the template effect of alkali metal cations, provides a direct and scalable route to these powerful molecular hosts. The resulting crown ethers, and their saturated derivatives, offer a versatile platform for applications ranging from organic synthesis and analytical chemistry to materials science and environmental technology. Understanding the principles and protocols behind their construction is essential for researchers aiming to harness the power of host-guest chemistry.

References

Synthesis of 1,4-Diphenoxybutane Derivatives: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1,4-diphenoxybutane and its derivatives. Primarily focusing on the robust and versatile Williamson ether synthesis, this document offers researchers, scientists, and drug development professionals a step-by-step methodology, mechanistic insights, and practical guidance for the preparation of this important class of diaryl ethers. The protocols are designed to be self-validating, with in-depth explanations of experimental choices and comprehensive characterization techniques. This guide aims to empower researchers to confidently synthesize and customize this compound derivatives for a wide range of applications, from materials science to medicinal chemistry.

Introduction: The Significance of this compound Scaffolds

This compound and its derivatives represent a significant class of diaryl ether compounds. The core structure, consisting of two phenyl rings linked by a flexible four-carbon diether chain, imparts a unique combination of rigidity and conformational adaptability. This structural motif is found in a variety of molecules with applications in pharmaceuticals, liquid crystals, and as versatile building blocks in organic synthesis. The ability to introduce a wide range of substituents onto the phenyl rings allows for the fine-tuning of their physicochemical properties, making them attractive targets for drug discovery and materials science research.

The primary and most reliable method for the synthesis of these compounds is the Williamson ether synthesis, a classic and widely used method for forming ether linkages. This guide will focus on providing a detailed, field-proven protocol for this synthesis, along with the necessary information for its successful execution and the characterization of the resulting products.

The Cornerstone of Synthesis: The Williamson Ether Reaction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a straightforward and efficient route to ethers.[1] The reaction proceeds via an SN2 mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[1] In the context of this compound synthesis, this involves the reaction of a phenoxide (the conjugate base of a phenol) with a 1,4-dihaloalkane, typically 1,4-dibromobutane.

Mechanistic Insights: A Tale of Nucleophilic Attack

The reaction is initiated by the deprotonation of a phenol using a suitable base to form a highly nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the 1,4-dihaloalkane in a concerted SN2 fashion. The halide ion serves as the leaving group. To form the bis-ether, this process occurs at both ends of the butane chain.

The choice of a primary dihaloalkane like 1,4-dibromobutane is crucial for the success of this reaction. Primary halides are excellent substrates for SN2 reactions, as they are less sterically hindered, minimizing the competing E2 elimination reaction that can occur with secondary and tertiary halides.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the parent compound, this compound, from phenol and 1,4-dibromobutane.

Materials:

  • Phenol (2.1 equivalents)

  • 1,4-Dibromobutane (1.0 equivalent)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and IR sample holders

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.1 eq.) and anhydrous dimethylformamide (DMF). Stir the mixture until the phenol is completely dissolved.

  • Base Addition: Add finely powdered potassium carbonate (2.5 eq.) to the solution. Stir the suspension vigorously.

  • Addition of Alkyl Halide: Slowly add 1,4-dibromobutane (1.0 eq.) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis of this compound Derivatives: A Comparative Overview

The described protocol can be readily adapted for the synthesis of a wide array of this compound derivatives by simply substituting phenol with the desired substituted phenol. The table below summarizes the synthesis of various derivatives, highlighting the versatility of the Williamson ether synthesis.

Substituent on PhenolDihaloalkaneBaseSolventTemp (°C)Time (h)Yield (%)Reference
H1,4-DibromobutaneK₂CO₃DMF80-9012-24~85-95(Estimated)
2-Nitro1,4-DibromobutaneK₂CO₃DMFReflux281[1]
4-Nitro1,4-DibromobutaneK₂CO₃DMFReflux485[2]
4-Hydroxy1,4-DibromobutaneKOHWaterReflux246[3]
4-Chloro1,4-DibromobutaneNaHDMF60692(Typical)
4-Methoxy1,2-DibromoethaneK₂CO₃AcetonitrileReflux12~80-90(Adapted from[4])

Characterization and Analysis: Validating Your Synthesis

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons (in the range of 6.8-7.3 ppm), the methylene protons adjacent to the oxygen atoms (a triplet around 4.0 ppm), and the central methylene protons of the butane chain (a multiplet around 2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (typically between 110-160 ppm) and the aliphatic carbons of the butane chain. The carbons directly attached to the oxygen atoms will be the most downfield of the aliphatic signals (around 67 ppm), followed by the central carbons (around 26 ppm).

Predicted NMR Data for this compound:

NucleusChemical Shift (ppm)Multiplicity
¹H~7.25t
~6.90m
~4.00t
~2.00p
¹³C~159.0s
~129.5d
~120.5d
~114.5d
~67.5t
~26.0t
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorptions to look for in this compound include:

  • C-O-C stretch (aryl-alkyl ether): A strong, characteristic band around 1240 cm⁻¹.

  • C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks typically appear just below 3000 cm⁻¹.

  • C=C stretch (aromatic ring): Bands in the region of 1600-1450 cm⁻¹.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound derivatives.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization Phenol Substituted Phenol Mix Dissolve Phenol & Add Base Phenol->Mix Base Base (e.g., K₂CO₃) Base->Mix Solvent Anhydrous Solvent (e.g., DMF) Solvent->Mix Add_Dihalide Add 1,4-Dihaloalkane Mix->Add_Dihalide Heat Heat & Stir (e.g., 80-90°C) Add_Dihalide->Heat Extract Extraction with Organic Solvent Heat->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Derivative Purify->Product NMR ¹H & ¹³C NMR IR IR Spectroscopy MS Mass Spectrometry Product->NMR Product->IR Product->MS

Caption: General workflow for the synthesis of this compound derivatives.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding route to this compound and its derivatives. The protocol outlined in this guide, along with the provided comparative data and characterization information, serves as a solid foundation for researchers in the field. By understanding the underlying mechanism and the key experimental parameters, scientists can confidently synthesize a diverse library of these valuable compounds for various scientific endeavors.

References

analytical techniques for characterizing 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 1,4-Diphenoxybutane

Introduction

This compound is a symmetrical diaryl ether, a molecule of interest in various fields, including chemical synthesis, materials science, and as a potential impurity or building block in drug development. Its structure, consisting of a flexible four-carbon aliphatic chain linking two rigid phenoxy groups, imparts unique physicochemical properties. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and stability for any downstream application. This guide provides a detailed framework of analytical techniques and step-by-step protocols for the thorough characterization of this compound, designed for researchers, scientists, and quality control professionals.

This document moves beyond a simple listing of methods, delving into the causality behind experimental choices to provide a robust, scientifically-grounded approach. Each protocol is designed as a self-validating system, ensuring trustworthy and reproducible results.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for selecting appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₆H₁₈O₂[1]
Molecular Weight 242.31 g/mol [1]
Monoisotopic Mass 242.13068 Da[1]
Appearance Varies (often a solid at room temperature)N/A
Solubility Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Acetonitrile)N/A

Comprehensive Analytical Workflow

A multi-technique approach is required for unambiguous characterization. The following workflow ensures that all aspects of the molecule—structure, purity, identity, and thermal behavior—are rigorously assessed.

G cluster_0 Primary Characterization cluster_1 Purity & Quantitative Analysis cluster_2 Physical & Stability Properties Synthesis_Batch New Batch of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis_Batch->NMR Structural Elucidation MS Mass Spectrometry (GC-MS) Synthesis_Batch->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Synthesis_Batch->FTIR Functional Group Identification HPLC HPLC-UV NMR->HPLC MS->HPLC FTIR->HPLC Final_Report Comprehensive Certificate of Analysis HPLC->Final_Report Purity Assessment (& Quantification) GC GC-FID GC->Final_Report Orthogonal Purity Check Thermal Thermal Analysis (DSC/TGA) Thermal->Final_Report Thermal Stability & Phase Transitions

Caption: Comprehensive workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Expertise & Rationale: The molecule's symmetry (C₂h point group) simplifies its NMR spectra. We expect to see only half the number of unique proton and carbon signals that would be present in an asymmetrical analogue. The chemical shifts are influenced by the electronegative oxygen atoms, which deshield adjacent protons and carbons, causing them to appear further downfield.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
SignalProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
a Ar-H (ortho)6.90 - 7.00d (or dd)4HProtons adjacent to the ether linkage on the phenyl ring.
b Ar-H (meta)7.25 - 7.35t (or m)4HCoupling to both ortho and para protons.
c Ar-H (para)6.85 - 6.95t2HProton furthest from the ether linkage on the phenyl ring.
d -O-CH₂ -~4.00t (or m)4HAliphatic protons deshielded by the adjacent oxygen atom.
e -CH₂-CH₂ -~1.95p (or m)4HAliphatic protons in the center of the butyl chain.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
SignalCarbonPredicted δ (ppm)Rationale
1 Ar-C -O (ipso)158 - 160Aromatic carbon directly attached to oxygen.
2 Ar-C (ortho)114 - 116Shielded by the electron-donating effect of the ether oxygen.
3 Ar-C (meta)129 - 130Least affected aromatic carbon.
4 Ar-C (para)120 - 122Shielded by the ether oxygen.
5 -O-CH₂ -67 - 69Aliphatic carbon deshielded by the adjacent oxygen.
6 -CH₂-CH₂ -26 - 28Standard aliphatic carbon region.
Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Most commercial deuterated solvents already contain TMS.[3]

    • Cap the tube and gently invert to ensure a homogenous solution.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm for ¹H).

    • Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

Mass Spectrometry (MS): Molecular Weight and Identity Confirmation

MS provides the exact molecular weight of the compound and offers structural information through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this analysis.

Expertise & Rationale: Under Electron Ionization (EI), this compound will lose an electron to form a molecular ion ([M]⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The molecule will then fragment in a predictable manner, primarily at the weakest bonds, such as the C-O ether bonds and within the aliphatic chain. This fragmentation "fingerprint" is highly specific and confirms the compound's identity.[4]

Expected Fragmentation Pattern (EI)
  • Molecular Ion (M⁺˙): m/z = 242.13

  • Key Fragments:

    • m/z = 149: Cleavage of a C-O bond, loss of a phenoxy radical (•OPh), resulting in [C₄H₈OPh]⁺.

    • m/z = 94: Formation of the phenol radical cation [PhOH]⁺˙ via rearrangement.

    • m/z = 93: Loss of a butoxy-phenyl radical, resulting in the phenoxy cation [PhO]⁺.

    • m/z = 77: The phenyl cation [C₆H₅]⁺.

Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (Typical GC-MS System):

    • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

    • Injection: 1 µL injection in split mode (e.g., 20:1 split ratio).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

    • MS Interface Temperature: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan range from m/z 40 to 400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and confirm it matches the calculated molecular weight (242.13).

    • Analyze and assign the major fragment ions to verify the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Expertise & Rationale: The FTIR spectrum of this compound will be dominated by vibrations characteristic of its key structural motifs: the aromatic rings, the C-O ether linkages, and the aliphatic C-H bonds. The absence of certain peaks (e.g., -OH or C=O stretches) is also a crucial piece of information for confirming purity.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchAliphatic C-H (CH₂)
1600 & 1490C=C StretchAromatic Ring
1240C-O StretchAryl-Alkyl Ether (asymmetric)
1050C-O StretchAryl-Alkyl Ether (symmetric)
750 & 690C-H BendAromatic (out-of-plane)
Protocol: FTIR Analysis (ATR Method)
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

    • Acquire a background spectrum of the empty, clean crystal.

  • Data Acquisition:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify the major absorption bands and assign them to the corresponding functional groups to confirm the molecule's identity.[6][7]

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the industry standard for assessing the purity of non-volatile organic compounds and for quantitative analysis.[8][9]

Expertise & Rationale: Due to the non-polar nature of the two phenyl rings and the alkyl chain, Reversed-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides strong hydrophobic interactions, while a mobile phase of acetonitrile and water allows for efficient elution. The presence of the aromatic chromophores makes UV detection highly sensitive and specific.[10]

G cluster_0 HPLC System Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump (Isocratic or Gradient) Solvent->Pump Injector Autosampler Pump->Injector Column C18 Column (Stationary Phase) Injector->Column Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste Sample Sample in Mobile Phase Sample->Injector

Caption: Workflow for HPLC-UV Purity Analysis.

Protocol: RP-HPLC Method for Purity Analysis
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water.

    • Solvent B: HPLC-grade Acetonitrile.

    • Degas both solvents thoroughly using sonication or vacuum filtration.

  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

    • Working Solution: Dilute the stock solution 1:10 with the mobile phase initial conditions (e.g., 70% Acetonitrile) to a final concentration of 100 µg/mL.

  • Instrument Setup and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 70% Acetonitrile / 30% Water (Isocratic). Note: A gradient may be required to elute more polar or non-polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the working solution.

    • The purity is determined by the area percent method. Calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Thermal Analysis: Stability and Phase Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of a material.

Expertise & Rationale:

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, crystallization events, and other phase transitions.

  • TGA measures the change in mass of a sample as a function of temperature, indicating the decomposition temperature and thermal stability of the compound.[11]

Protocol: DSC/TGA Analysis
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a clean aluminum TGA pan or DSC crucible.

  • Instrument Setup:

    • Place the sample pan in the instrument furnace.

    • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

  • Data Acquisition:

    • DSC: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • TGA: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min.

  • Data Analysis:

    • DSC Thermogram: Determine the melting point from the onset or peak of the endothermic transition.

    • TGA Thermogram: Determine the onset of decomposition, which indicates the upper limit of the compound's thermal stability.

Conclusion

The analytical characterization of this compound requires a thoughtful, multi-faceted approach. By combining the structural elucidation power of NMR and MS, the functional group confirmation of FTIR, the purity assessment of HPLC, and the stability information from thermal analysis, a complete and reliable profile of the molecule can be established. The protocols and rationales provided in this guide offer a robust framework for achieving accurate, reproducible, and scientifically sound characterization, ensuring the quality and suitability of this compound for its intended application.

References

Application Notes and Protocols for 1,4-Diphenoxybutane as a Plasticizer in Polymer Formulations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the evaluation and application of 1,4-diphenoxybutane as a potential plasticizer in various polymer formulations. While specific performance data for this compound is not extensively published, this guide furnishes a robust framework for its systematic investigation. The protocols herein are grounded in established polymer science principles and standardized testing methodologies, enabling a thorough assessment of its efficacy, compatibility, and performance characteristics. This guide will navigate the theoretical considerations for plasticizer selection, detailed experimental procedures for incorporation and characterization, and data interpretation to ascertain the viability of this compound as a novel plasticizer.

Introduction to this compound as a Plasticizer Candidate

Plasticizers are essential additives that enhance the flexibility, processability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains.[1] The selection of an appropriate plasticizer is critical and is dictated by factors such as compatibility with the polymer, desired physical properties of the final product, permanence, and safety.

This compound, with the chemical structure C₆H₅O(CH₂)₄OC₆H₅, presents an interesting candidate for a specialty plasticizer. Its molecular structure, featuring two aromatic phenoxy groups linked by a flexible butane chain, suggests a combination of polarity and flexibility that could impart unique properties to polymer formulations. The ether linkages are known to offer good thermal stability and compatibility with a range of polymers.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₆H₁₈O₂PubChem[2]
Molecular Weight242.31 g/mol PubChem[2]
AppearanceWhite crystalline solid (estimated)Alfa Chemistry[3]
Boiling Point122-128°C at 2 mmHgAlfa Chemistry[3]
Density0.973 g/cm³ (for 1,4-diphenylbutane)Alfa Chemistry[3]

Note: Some properties are estimated based on structurally similar compounds due to limited direct data for this compound.

Theoretical Framework for Compatibility Assessment

The cornerstone of successful plasticization is the thermodynamic compatibility between the polymer and the plasticizer. A primary tool for predicting this is the use of Hansen Solubility Parameters (HSP).[4][5] The principle of "like dissolves like" is quantified by comparing the HSP values (δ) of the polymer and the potential plasticizer. The total solubility parameter (δt) is comprised of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5]

Hansen Solubility Parameters (HSP) of Common Polymers (in MPa⁰·⁵):

PolymerδDδPδH
Polyvinyl Chloride (PVC)18.27.58.3
Polystyrene (PS)18.66.14.1
Polymethyl Methacrylate (PMMA)18.610.57.5
Natural Rubber (NR)16.73.03.0

(Source: Hansen Solubility Parameters: A User's Handbook)[6]

A smaller "distance" (Ra) between the HSP of the polymer and the plasticizer in the three-dimensional Hansen space indicates a higher likelihood of compatibility.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound. As a specific SDS is not widely available, precautions for handling similar aromatic ether compounds should be adopted.

General Handling Guidelines:

  • Work in a well-ventilated area, preferably a fume hood.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

  • Avoid inhalation of dust or vapors.[7][8]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7][8]

  • Store in a cool, dry place away from oxidizing agents.[7]

Note: The toxicological profile of this compound is not well-established. Structurally related compounds like 1,4-dioxane have known health risks, but direct extrapolation of toxicity data is not scientifically valid and should be avoided.[9]

Experimental Protocols for Formulation and Characterization

This section outlines a systematic workflow for incorporating this compound into a polymer matrix and evaluating its performance as a plasticizer. Polyvinyl Chloride (PVC) is used as a representative polymer due to its widespread use with plasticizers.

Workflow for Evaluating this compound as a Plasticizer

G cluster_0 Formulation Preparation cluster_1 Performance Evaluation cluster_2 Data Analysis & Interpretation A Material Selection: - Polymer (e.g., PVC) - this compound - Stabilizers, Lubricants B Compounding: - Two-Roll Mill or - Solvent Casting A->B C Sample Preparation: - Compression Molding or - Film Casting B->C D Thermal Analysis: - DSC (Tg) - TGA (Thermal Stability) C->D E Mechanical Testing: - Tensile (ASTM D882/D638) - Flexural (ASTM D790) - Hardness (ASTM D2240) C->E F Migration & Leaching: - Solvent Extraction - Volatility Test C->F G Spectroscopic Analysis: - FTIR (Polymer-Plasticizer Interaction) C->G H Compare with Control (Unplasticized Polymer) D->H I Compare with Standard Plasticizer (e.g., DOP, DOTP) D->I E->H E->I F->H F->I G->H G->I J Assess Overall Performance and Suitability H->J I->J

Caption: Experimental workflow for evaluating this compound as a plasticizer.

Protocol 1: Formulation of Plasticized PVC Sheets

This protocol describes two common methods for preparing plasticized PVC samples: two-roll milling and solvent casting.

Method A: Two-Roll Milling [1]

This method is suitable for preparing larger quantities of material for a comprehensive range of mechanical tests.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • This compound

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill with heating capabilities[10]

  • Compression molder

Procedure:

  • Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant for 5 minutes.

  • Add the desired amount of this compound (e.g., 30, 40, 50 parts per hundred resin - phr) and continue mixing until a homogeneous dry blend is obtained.

  • Milling: Preheat the two-roll mill to 160-180°C.[1]

  • Gradually add the dry blend to the nip of the rolls.

  • Continuously cut and fold the molten polymer sheet on the mill for 5-10 minutes to ensure uniform dispersion of the plasticizer.

  • Sheet off the compounded PVC from the mill.

  • Compression Molding: Cut the milled sheets into appropriate sizes and place them in a preheated mold (170-180°C).

  • Apply pressure (e.g., 10 MPa) for 5-10 minutes, followed by cooling under pressure to obtain standardized test specimens.

Method B: Solvent Casting [11][12]

This method is ideal for preparing thin films for optical and preliminary mechanical testing.

Materials and Equipment:

  • PVC resin

  • This compound

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Glass petri dish or flat glass plate

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve a known amount of PVC resin in THF at room temperature with continuous stirring to form a solution (e.g., 10% w/v).

  • Add the desired amount of this compound to the polymer solution and stir until fully dissolved.

  • Degassing: Place the solution in an ultrasonic bath for 15-30 minutes to remove any trapped air bubbles.[13]

  • Casting: Pour the solution into a clean, level glass petri dish.

  • Evaporation: Cover the petri dish with a perforated lid to allow for slow solvent evaporation in a fume hood at ambient temperature for 24-48 hours.[14]

  • Drying: Once the film is formed, place it in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.

  • Carefully peel the film from the glass substrate.

Protocol 2: Characterization of Plasticized Formulations

Thermal Analysis

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of plasticizer efficiency.

    • Standard: ASTM E1356[13][15]

    • Procedure:

      • Seal a 5-10 mg sample in an aluminum DSC pan.

      • Heat the sample to a temperature above its expected Tg at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Cool the sample rapidly.

      • Reheat the sample at the same rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized polymer.

    • Procedure:

      • Place a 10-15 mg sample in a TGA pan.

      • Heat the sample from ambient temperature to approximately 600°C at a constant rate (e.g., 20°C/min) under a nitrogen or air atmosphere.[6]

      • Record the weight loss as a function of temperature. The onset of degradation temperature is a measure of thermal stability.

Mechanical Properties

  • Tensile Properties: To measure tensile strength, elongation at break, and modulus of elasticity.

    • Standards: ASTM D882 for thin films (<1 mm)[4][8], ASTM D638 for thicker specimens.

    • Procedure:

      • Cut dumbbell-shaped specimens from the prepared sheets or films.

      • Condition the specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity).

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a tensile load at a constant crosshead speed until the specimen fails.

  • Flexural Properties: To determine the flexural strength and modulus.

    • Standard: ASTM D790[16][17]

    • Procedure:

      • Use rectangular bar specimens.

      • Perform a three-point bending test on a universal testing machine.

  • Hardness (Durometer): To measure the indentation hardness.

    • Standard: ASTM D2240[2][5]

    • Procedure:

      • Use a calibrated durometer (e.g., Shore A or Shore D scale depending on the material's hardness).

      • Press the indentor foot firmly onto the surface of the specimen, ensuring it is parallel to the surface.

      • Read the hardness value within 1 second of firm contact.

Permanence Properties

  • Migration and Leaching: To evaluate the tendency of the plasticizer to move out of the polymer matrix.

    • Solvent Extraction:

      • Procedure:

        • Weigh a pre-conditioned sample of the plasticized polymer.

        • Immerse the sample in a chosen solvent (e.g., hexane, ethanol, or a food simulant) for a specified time and temperature (e.g., 24 hours at 25°C).[18]

        • Remove the sample, gently wipe off excess solvent, and dry it in a vacuum oven to a constant weight.

        • The percentage of weight loss corresponds to the amount of plasticizer extracted.

    • Volatility:

      • Procedure:

        • Weigh a sample of the plasticized polymer.

        • Place the sample in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

        • After cooling to room temperature in a desiccator, reweigh the sample.

        • The weight loss indicates the volatility of the plasticizer.

Spectroscopic Analysis

  • Fourier Transform Infrared (FTIR) Spectroscopy: To investigate the interactions between the polymer and this compound.

    • Procedure:

      • Obtain FTIR spectra of the pure polymer, pure this compound, and the plasticized polymer films.

      • Analyze the spectra for shifts in characteristic peaks. A shift in the carbonyl group peak (if present in the polymer) or other polar groups upon addition of the plasticizer can indicate intermolecular interactions.[19][20]

Data Interpretation and Expected Outcomes

  • Plasticizer Efficiency: A significant decrease in the glass transition temperature (Tg) with increasing concentration of this compound indicates effective plasticization.

  • Mechanical Properties: Successful plasticization will result in a decrease in tensile strength and modulus, and a significant increase in elongation at break. Hardness will also decrease.

  • Thermal Stability: TGA results will show if the addition of this compound affects the thermal stability of the polymer. Ideally, the plasticizer should not significantly lower the degradation temperature.

  • Permanence: Low weight loss in migration and volatility tests is desirable, indicating good permanence of the plasticizer within the polymer matrix.

  • Polymer-Plasticizer Interaction: FTIR analysis may reveal peak shifts indicative of hydrogen bonding or dipole-dipole interactions between the ether groups of this compound and polar sites on the polymer chain, which is crucial for good compatibility.

Conclusion

This guide provides a comprehensive set of protocols for the systematic evaluation of this compound as a plasticizer. By following these standardized procedures, researchers can generate reliable data to assess its performance in various polymer systems. The combination of its aromatic and flexible aliphatic moieties holds promise for unique plasticizing effects, potentially offering a valuable alternative to conventional plasticizers in specialized applications. Further research into its toxicological profile and cost-effective synthesis will be crucial for its commercial viability.

References

Application Note: Optimized Synthesis of 1,4-Diphenoxybutane via Phase-Transfer Catalyzed Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the formation of both symmetrical and unsymmetrical ethers. The reaction typically involves the SN2 displacement of a halide from an alkyl halide by an alkoxide or phenoxide nucleophile.[1][2] This method's enduring relevance in both academic and industrial settings stems from its versatility and straightforwardness.[3]

This application note provides a detailed guide to the synthesis of 1,4-diphenoxybutane, a symmetrical diaryl ether. This molecule serves as a valuable building block and can be found in various chemical research contexts, from polymer science to materials chemistry. The protocol herein is optimized for high yield and operational simplicity by employing phase-transfer catalysis (PTC), a technique that enhances reaction rates and facilitates milder conditions by shuttling reactants across the interface of a biphasic solvent system.[4][5] We will explore the mechanistic underpinnings, critical reaction parameters, and a step-by-step protocol for researchers and drug development professionals.

Mechanistic Rationale: The SN2 Pathway

The synthesis of this compound from phenol and 1,4-dibromobutane proceeds through a double Williamson ether synthesis, following a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:

  • Deprotonation: A base abstracts the acidic proton from two equivalents of phenol to generate the highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion attacks one of the electrophilic primary carbon atoms of 1,4-dibromobutane. This occurs in a concerted fashion, where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[6]

  • Second Substitution: The process repeats at the other end of the butane chain with a second phenoxide anion to yield the final this compound product.

Because the reaction occurs at primary carbon centers, the SN2 pathway is strongly favored over the competing E2 elimination reaction, which is more prevalent with sterically hindered secondary or tertiary alkyl halides.[1][6]

Williamson_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: First SN2 Attack cluster_step3 Step 3: Second SN2 Attack Phenol Ph-OH Phenoxide Ph-O⁻ Phenol->Phenoxide + Base Base OH⁻ Water H₂O Phenoxide_1 Ph-O⁻ Intermediate Ph-O-(CH₂)₄-Br Phenoxide_1->Intermediate + Dibromobutane Dibromobutane Br-(CH₂)₄-Br Bromide_1 Br⁻ Intermediate_2 Ph-O-(CH₂)₄-Br Phenoxide_2 Ph-O⁻ Product Ph-O-(CH₂)₄-O-Ph Phenoxide_2->Product + Intermediate Bromide_2 Br⁻

Caption: SN2 mechanism for this compound synthesis.

Optimizing Reaction Conditions: A Field-Proven Perspective

The success of the Williamson ether synthesis hinges on the careful selection of reagents and conditions. For aryl ethers, specific considerations can dramatically improve yields and minimize side products.[1]

Choice of Base and Solvent System

Aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are cost-effective and efficient for deprotonating phenol (pKa ≈ 10). However, the resulting phenoxide is highly soluble in the aqueous phase, while the alkyl halide is soluble in an organic phase, leading to a slow reaction rate at the interface.

Expert Insight: To overcome this phase separation, two primary approaches are common:

  • Anhydrous Polar Aprotic Solvents: Using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) creates a homogeneous reaction environment.[1][2] This method is effective but requires strictly anhydrous conditions and more expensive solvents.

  • Phase-Transfer Catalysis (PTC): This is often the more practical and robust method for industrial and research labs. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is added to a biphasic system (e.g., toluene/water). The catalyst forms an ion pair with the phenoxide, transporting it into the organic phase where it can react with the alkyl halide.[4] This approach obviates the need for anhydrous solvents and often proceeds at lower temperatures with higher yields.

PTC_Mechanism cluster_phases Biphasic System cluster_aq Aqueous Phase cluster_org Organic Phase (e.g., Toluene) Phenol Ph-OH Phenoxide Ph-O⁻ Na⁺ Phenol->Phenoxide + OH⁻ NaOH Na⁺ OH⁻ PTC_ion_pair Q⁺ ⁻O-Ph Phenoxide->PTC_ion_pair Phase Transfer TBAB_aq Q⁺ Br⁻ NaBr Na⁺ Br⁻ TBAB_aq->NaBr Anion Exchange AlkylHalide Br-(CH₂)₄-Br Product Ph-O-(CH₂)₄-O-Ph PTC_ion_pair->Product + Br-(CH₂)₄-Br (SN2 Reaction) TBAB_org Q⁺ Br⁻ TBAB_org->TBAB_aq Catalyst Regeneration

Caption: Role of a Phase-Transfer Catalyst (Q⁺X⁻).
Alkylating Agent

1,4-dihalobutanes are the clear choice for the four-carbon linker. The reactivity of the leaving group follows the trend I > Br > Cl.[7] 1,4-Dibromobutane offers a good balance of high reactivity and cost-effectiveness, making it preferable to the less reactive 1,4-dichlorobutane and the more expensive 1,4-diiodobutane.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a 20 mmol scale using phase-transfer catalysis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Stoichiometry
PhenolC₆H₅OH94.113.76 g40.02.0 eq
1,4-DibromobutaneC₄H₈Br₂215.914.32 g20.01.0 eq
Sodium HydroxideNaOH40.003.20 g80.04.0 eq
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄NBr322.370.64 g2.00.1 eq
TolueneC₇H₈-50 mL-Solvent
Deionized WaterH₂O-50 mL-Solvent

Note: Phenol is corrosive and toxic; handle with appropriate personal protective equipment (PPE) in a fume hood. 1,4-Dibromobutane is a lachrymator.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (3.76 g), sodium hydroxide (3.20 g), tetrabutylammonium bromide (0.64 g), toluene (50 mL), and deionized water (50 mL).

  • Initial Stirring: Stir the biphasic mixture vigorously at room temperature for 15 minutes to ensure the formation of sodium phenoxide and its partial transfer into the organic phase.

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (4.32 g) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (approximately 85-90 °C) with vigorous stirring. The vigorous stirring is critical to maximize the surface area between the two phases, facilitating efficient catalysis.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 9:1) mobile phase. Spot the organic layer against the 1,4-dibromobutane starting material. The reaction is typically complete within 3-5 hours.

  • Workup - Phase Separation: After the reaction is complete (disappearance of starting material), cool the flask to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with 2 M NaOH (2 x 30 mL) to remove any unreacted phenol, followed by deionized water (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid, can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol or an isopropanol/water mixture.[8][9] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the pure white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected yield is typically in the range of 80-95%. Characterize the product by melting point (literature: 97-99 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[10]

Workflow A 1. Combine Phenol, NaOH, TBAB, Toluene, H₂O B 2. Add 1,4-Dibromobutane A->B C 3. Reflux (85-90°C, 3-5h) with Vigorous Stirring B->C D 4. Cool to RT & Separate Phases C->D E 5. Wash Organic Layer (NaOH, H₂O, Brine) D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Recrystallize (e.g., Hot Ethanol) F->G H 8. Filter & Dry Product G->H I This compound (Pure White Solid) H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Final Considerations

  • Low Yield: Insufficient stirring can drastically reduce the efficiency of the phase-transfer catalyst. Ensure the stir rate is high enough to create a fine emulsion. Incomplete reaction can also result from insufficient heating time; confirm completion with TLC.

  • Presence of Unreacted Phenol: If the final product is oily or discolored, it may be contaminated with unreacted phenol. Ensure the aqueous NaOH washes during workup are thorough.

  • Mono-alkylation Product: Using an insufficient amount of phenol or base can lead to the formation of 4-phenoxy-1-bromobutane. Using a slight excess of the phenoxide nucleophile helps drive the reaction to the desired disubstituted product.

By leveraging the efficiency and practicality of phase-transfer catalysis, this protocol provides a reliable and high-yielding pathway to this compound, suitable for a wide range of research and development applications.

References

Application Notes and Protocols: The Detailed Mechanism and Application of 1,4-Diphenoxybutane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1,4-Diphenoxybutane as a Chemical Scaffold

This compound is a symmetrical diaryl alkyl ether characterized by a flexible four-carbon aliphatic chain linking two rigid phenoxy groups. While seemingly simple, this structure possesses a unique combination of stability and reactivity that makes it a valuable tool in organic synthesis and medicinal chemistry. The ether linkages are generally robust and inert to many common reagents, allowing the phenoxy rings or the butane chain to be modified selectively.[1][2] However, under specific, forceful conditions, these ether bonds can be strategically cleaved.

This duality makes this compound an excellent candidate for use as a stable, yet cleavable, linker molecule. In drug development, such linkers can be used to connect two active pharmacophores or to tether a drug molecule to a carrier, with the potential for controlled release in a specific physiological environment, such as the acidic milieu of a tumor.[3][4] Understanding the mechanisms of its formation and cleavage is therefore critical for its effective application.

This document provides a detailed exploration of the primary reactions involving this compound: its synthesis via the Williamson ether synthesis and its cleavage through acid catalysis. We will delve into the underlying mechanisms, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for laboratory application.

Part 1: Synthesis of this compound via Williamson Ether Synthesis

The most reliable and widely used method for preparing this compound is the Williamson ether synthesis, a classic reaction that forms an ether from an organohalide and an alkoxide.[5]

Mechanistic Overview

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The core principle involves the attack of a nucleophilic phenoxide ion on an electrophilic carbon atom of an alkyl halide.

The key steps are:

  • Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of phenol, forming a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide anion then attacks one of the terminal carbons of a 1,4-dihalobutane (e.g., 1,4-dibromobutane). This occurs via a backside attack, inverting the stereochemistry if the carbon were chiral.

  • Displacement: The halide ion is displaced as a leaving group, forming the first C-O ether bond.

  • Second Substitution: The process is repeated at the other end of the butane chain with a second equivalent of phenoxide to yield the final this compound product.

Williamson_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: First SN2 Substitution cluster_step3 Step 3: Second SN2 Substitution phenol Phenol (Ph-OH) phenoxide Phenoxide Anion (Ph-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) phenoxide2 Ph-O⁻ phenoxide3 Ph-O⁻ dibromobutane Br-(CH₂)₄-Br phenoxide2->dibromobutane SN2 Attack intermediate Ph-O-(CH₂)₄-Br dibromobutane->intermediate Br_minus Br⁻ dibromobutane->Br_minus Loss of Leaving Group intermediate2 Ph-O-(CH₂)₄-Br phenoxide3->intermediate2 SN2 Attack product This compound (Ph-O-(CH₂)₄-O-Ph) intermediate2->product Br_minus2 Br⁻ intermediate2->Br_minus2 Loss of Leaving Group

Caption: Williamson Ether Synthesis of this compound.
Key Experimental Considerations

  • Choice of Base: While strong bases like sodium hydride (NaH) are effective, they require strictly anhydrous conditions and careful handling.[7] A more practical and safer approach for this synthesis utilizes a milder base like potassium carbonate (K₂CO₃) in conjunction with a phase-transfer catalyst.[8]

  • Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are ideal as they solvate the cation (K⁺) but not the phenoxide anion, enhancing its nucleophilicity and accelerating the SN2 reaction.[6][9]

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions with reactants in immiscible phases.[10] Here, an aqueous solution of base can be used with the organic reactants dissolved in a non-polar solvent. A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), forms a lipophilic ion pair with the phenoxide anion, shuttling it into the organic phase where it can react with the 1,4-dibromobutane.[11] This method avoids harsh anhydrous conditions, often improves yields, and simplifies the overall procedure.[12]

Protocol: Synthesis of this compound using Phase-Transfer Catalysis

This protocol describes a robust and scalable synthesis using PTC, which is well-suited for a research environment.

Table 1: Reagents for Synthesis

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Role
Phenol 94.11 2.0 g 21.25 Nucleophile Precursor
1,4-Dibromobutane 215.90 2.16 g 10.0 Electrophile
Potassium Carbonate (K₂CO₃) 138.21 3.2 g 23.15 Base
Tetrabutylammonium Bromide (TBAB) 322.37 0.32 g 1.0 Phase-Transfer Catalyst
Toluene - 40 mL - Organic Solvent

| Water | - | 20 mL | - | Aqueous Solvent |

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2.0 g), potassium carbonate (3.2 g), tetrabutylammonium bromide (0.32 g), toluene (40 mL), and water (20 mL).

  • Reaction Initiation: Begin vigorous stirring to ensure good mixing between the aqueous and organic phases. Heat the mixture to reflux (approx. 85-90 °C) using a heating mantle.

  • Addition of Electrophile: Once refluxing, add 1,4-dibromobutane (2.16 g) dropwise to the mixture over 10 minutes.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 6-8 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase. The disappearance of the phenol spot indicates reaction completion.

  • Workup: Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. The layers should be distinct. Separate the organic (upper) layer.

  • Extraction: Extract the aqueous layer twice with 20 mL portions of toluene to recover any remaining product.

  • Washing: Combine all organic layers and wash them sequentially with 20 mL of 1M NaOH solution (to remove any unreacted phenol) and then with 20 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a solid. Recrystallize from hot ethanol to obtain pure this compound as white crystals. Determine the melting point and characterize by NMR and IR spectroscopy. The expected yield is typically >85%.

Part 2: Acid-Catalyzed Cleavage of the Ether Linkage

Ethers are famously unreactive, which is why they are often used as solvents.[13] However, the C-O bond in this compound can be cleaved under forcing conditions using strong acids, most notably hydrobromic acid (HBr) or hydroiodic acid (HI).[14]

Mechanistic Overview

The cleavage of an alkyl aryl ether like this compound proceeds via a mechanism involving protonation followed by nucleophilic substitution.[15]

  • Protonation: The first and rapid step is the protonation of the ether oxygen by the strong acid. This converts the alkoxy group into a good leaving group (a phenol).[13][15]

  • Nucleophilic Substitution: The halide anion (Br⁻ or I⁻), a strong nucleophile, then attacks the electrophilic carbon of the alkyl group (the butane chain). Because this carbon is primary, the reaction proceeds via an SN2 pathway .[1] A primary carbocation is too unstable to be formed for an SN1 pathway.[14]

  • Product Formation: The SN2 attack breaks the C-O bond, yielding phenol and a 1-bromo-4-phenoxybutane intermediate. With excess acid and heat, the second ether linkage is cleaved by the same mechanism to produce another molecule of phenol and 1,4-dibromobutane.

Crucial Point: The nucleophilic attack occurs exclusively at the sp³-hybridized carbon of the butane chain. SN2 reactions do not occur on sp²-hybridized carbons of an aromatic ring. Therefore, the products are always phenol and a dihalobutane, never bromobenzene and butanediol.[14][15]

Cleavage_Mechanism Acid-Catalyzed Ether Cleavage (SN2 Pathway) cluster_step1 Step 1: Protonation cluster_step2 Step 2: SN2 Attack cluster_step3 Step 3: Repeat for Second Cleavage ether Ph-O-(CH₂)₄-O-Ph protonated_ether Ph-O⁺(H)-(CH₂)₄-O-Ph (Oxonium Ion) ether->protonated_ether Proton Transfer acid H-Br protonated_ether2 Ph-O⁺(H)-(CH₂)₄-O-Ph Br_ion Br⁻ Br_ion->protonated_ether2 SN2 Attack intermediate Br-(CH₂)₄-O-Ph protonated_ether2->intermediate phenol Phenol (Ph-OH) protonated_ether2->phenol Loss of Leaving Group intermediate2 Br-(CH₂)₄-O-Ph final_product 1,4-Dibromobutane (Br-(CH₂)₄-Br) intermediate2->final_product Excess HBr, Heat phenol2 Phenol (Ph-OH)

Caption: Acid-Catalyzed Cleavage of this compound.
Protocol: Acid-Catalyzed Cleavage with Hydrobromic Acid

This protocol uses a concentrated aqueous solution of HBr, which is commercially available and effective for this transformation.

Table 2: Reagents for Cleavage

Reagent Molar Mass ( g/mol ) Concentration Amount Moles (mmol) Role
This compound 242.31 - 2.42 g 10.0 Substrate
Hydrobromic Acid (HBr) 80.91 48% aq. 10 mL ~88.7 Acid/Nucleophile

| Acetic Acid | 60.05 | - | 5 mL | - | Co-solvent |

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, combine this compound (2.42 g), 48% aqueous HBr (10 mL), and glacial acetic acid (5 mL). The acetic acid acts as a co-solvent to improve solubility.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 120-125 °C) with constant stirring. The reaction is slow and typically requires prolonged heating for 12-24 hours to ensure complete cleavage of both ether linkages.

  • Monitoring: Progress can be monitored by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by GC-MS to observe the disappearance of the starting material and the appearance of phenol and 1,4-dibromobutane.

  • Workup: After cooling to room temperature, carefully pour the dark reaction mixture into a beaker containing 50 mL of ice-water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the products with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic extracts and wash them with 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation.

  • Purification: The resulting crude mixture contains phenol and 1,4-dibromobutane. These can be separated by column chromatography on silica gel or, if scale permits, by fractional distillation under reduced pressure.

Part 3: Application in Drug Development - The Cleavable Linker Concept

The synthesis and cleavage reactions of this compound are not merely academic exercises; they form the basis of a powerful strategy in medicinal chemistry. The butane-bis-phenoxy unit can serve as a linker to conjugate two molecules (A and B) that contain phenolic hydroxyl groups.

Workflow cluster_synthesis Linker Conjugation (Synthesis) cluster_release Payload Release (Cleavage) A_OH Drug A-OH Conjugate A-O-(CH₂)₄-O-B (Pro-drug/Conjugate) A_OH->Conjugate Williamson Synthesis B_OH Drug B-OH B_OH->Conjugate Williamson Synthesis Dihalobutane Br-(CH₂)₄-Br Dihalobutane->Conjugate Williamson Synthesis Conjugate2 A-O-(CH₂)₄-O-B Conjugate->Conjugate2 Administration & Targeting Released_A Drug A-OH Conjugate2->Released_A Acid-Catalyzed Cleavage Released_B Drug B-OH Conjugate2->Released_B Acid-Catalyzed Cleavage Acid Acidic Environment (e.g., Tumor, Lysosome) Acid->Conjugate2

Caption: Workflow for using this compound as a cleavable linker.

This strategy is valuable for:

  • Prodrug Design: Creating an inactive conjugate that, upon reaching a target site with a specific pH, cleaves to release the active drug molecules.

  • Improving Pharmacokinetics: Modifying a drug's solubility or distribution profile by attaching it to another moiety via the linker.

  • Combinatorial Synthesis: Using the linker as a scaffold to build libraries of compounds for screening.[16]

The predictable nature of the ether formation and cleavage reactions allows chemists to design and execute these complex molecular architectures with a high degree of control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-diphenoxybutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. We will delve into the mechanistic underpinnings of the reaction to provide not just solutions, but a framework for rational optimization.

Core Principles: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core transformation involves two sequential SN2 reactions where a phenoxide anion, acting as the nucleophile, displaces a halide from each end of a 1,4-dihalobutane.

The overall process can be broken down into two key stages:

  • Deprotonation: A suitable base is used to deprotonate phenol, forming the highly nucleophilic sodium or potassium phenoxide.

  • Nucleophilic Attack: The phenoxide anion attacks one of the electrophilic carbon atoms of the 1,4-dihalobutane, displacing a halide ion. This process is then repeated at the other end of the butane chain to form the final product.

Understanding this SN2 mechanism is critical for troubleshooting, as factors that favor SN2 reactions will generally improve the yield of this compound.

Williamson_Ether_Synthesis Figure 1. Mechanism of this compound Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: First Substitution (SN2) cluster_2 Step 3: Second Substitution (SN2) phenol Phenol (Ph-OH) phenoxide Phenoxide Anion (Ph-O⁻ Na⁺) phenol->phenoxide + NaH base Base (e.g., NaH) h2 H₂ (gas) phenoxide2 Ph-O⁻ Na⁺ intermediate 4-Phenoxy-1-halobutane (Ph-O-C₄H₈-X) phenoxide2->intermediate + X-C₄H₈-X dihalobutane 1,4-Dihalobutane (X-C₄H₈-X) nax NaX intermediate2 Ph-O-C₄H₈-X phenoxide3 Ph-O⁻ Na⁺ product This compound (Ph-O-C₄H₈-O-Ph) intermediate2->product + Ph-O⁻ Na⁺ nax2 NaX Troubleshooting_Workflow start Low Yield of this compound check_sm Analyze Crude Product (TLC, GC-MS, NMR) Identify Components start->check_sm unreacted_phenol Problem: Unreacted Phenol check_sm->unreacted_phenol unreacted_butane Problem: Unreacted 1,4-Dihalobutane check_sm->unreacted_butane mono_product Problem: High % of 4-Phenoxy-1-halobutane or 4-Phenoxy-1-butanol check_sm->mono_product byproducts Problem: Unknown Byproducts check_sm->byproducts sol_phenol Solution: 1. Use stronger base (e.g., NaH). 2. Ensure anhydrous conditions. 3. Check base stoichiometry (use >2 eq.). unreacted_phenol->sol_phenol sol_butane Solution: 1. Increase reaction temperature. 2. Increase reaction time. 3. Use a more reactive halide (I > Br > Cl). 4. Consider a phase-transfer catalyst. unreacted_butane->sol_butane sol_mono Solution: 1. Ensure >2 equivalents of phenoxide. 2. Increase reaction time/temperature for the second substitution. mono_product->sol_mono sol_byproducts Solution: 1. Check for elimination (alkenes). 2. Lower temperature to reduce side reactions. 3. Ensure high-purity starting materials. byproducts->sol_byproducts PTC_Mechanism Figure 3. Mechanism of Phase-Transfer Catalysis (PTC) cluster_organic Organic Phase cluster_aqueous Aqueous/Solid Phase dihalobutane 1,4-Dihalobutane (X-R-X) product Product (PhO-R-OPh) catalyst_org Lipophilic Ion Pair Q⁺ PhO⁻ catalyst_org:f0->dihalobutane:f0 SN2 Reaction catalyst_return Catalyst Q⁺ X⁻ catalyst_aq Catalyst Salt Q⁺ X⁻ catalyst_return:f1->catalyst_aq:f1 Returns to Interface phenoxide Sodium Phenoxide Na⁺ PhO⁻ phenoxide:f1->catalyst_org:f1 Ion Exchange

References

common side reactions in the synthesis of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diphenoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The content is structured to address specific issues you may encounter during your experiments, ensuring scientific accuracy and offering field-proven insights.

I. Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of this compound, typically achieved through a Williamson ether synthesis, involves the reaction of a phenoxide with a 1,4-dihalobutane. While seemingly straightforward, this SN2 reaction is often accompanied by side reactions that can significantly impact yield and purity. This section provides a detailed, question-and-answer-style troubleshooting guide to address these challenges.

Issue 1: Low Yield of this compound and Presence of Alkene Byproducts

Question: My reaction is resulting in a low yield of the desired this compound, and I'm observing the formation of what appears to be an alkene. What is causing this, and how can I fix it?

Answer:

This is a classic case of a competing elimination (E2) reaction. The phenoxide, in addition to being a good nucleophile, is also a strong base. Instead of attacking the carbon atom of the 1,4-dihalobutane (SN2 pathway), it can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond (alkene) and eliminating the halide.[1][2]

Causality and Mitigation Strategies:

  • Steric Hindrance: While 1,4-dihalobutanes are primary halides and generally favor SN2 reactions, steric hindrance around the reaction site can promote elimination.[1][2]

    • Solution: Ensure your glassware is clean and free of any bulky contaminants. While less of a concern with phenol, if you were using a more sterically hindered phenol derivative, this would be a primary consideration.

  • Reaction Temperature: Higher temperatures can favor the E2 pathway.[3]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range for a Williamson ether synthesis is 50-100 °C.[3] It is advisable to start at the lower end of this range and monitor the reaction progress.

  • Base Strength: The strength of the base used to deprotonate the phenol can influence the extent of elimination.

    • Solution: While a strong base is necessary to form the phenoxide, using a large excess should be avoided. Common bases for aryl ether synthesis include NaOH, KOH, and K2CO3.[4] For this specific synthesis, milder bases like potassium carbonate are often sufficient and can help minimize elimination.

Issue 2: Presence of C-Alkylated Byproducts

Question: My product analysis shows isomers of the desired this compound. It seems the butyl group has attached to the benzene ring instead of the oxygen. Why is this happening?

Answer:

You are observing C-alkylation, a known side reaction when using phenoxide nucleophiles.[4] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, the desired reaction) and the aromatic ring (C-alkylation, the side reaction), particularly at the ortho and para positions.[3][4]

Factors Influencing O- vs. C-Alkylation and Solutions:

  • Solvent Choice: The solvent plays a crucial role in directing the alkylation.

    • Explanation: Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are commonly used in Williamson ether synthesis.[1][3] These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion more exposed and available for nucleophilic attack (O-alkylation). In contrast, protic solvents can solvate the oxygen anion through hydrogen bonding, making the ring carbons more relatively nucleophilic.

    • Solution: Employ a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[3]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction's regioselectivity.

    • Solution: While less commonly varied, using larger, softer cations can sometimes favor O-alkylation.

Issue 3: Incomplete Reaction and Difficulty in Driving to Completion

Question: My reaction seems to stall, and I'm left with a significant amount of unreacted starting material, even after extended reaction times. What can I do to improve the conversion?

Answer:

Achieving complete conversion in a Williamson ether synthesis can sometimes be challenging.[3] Several factors can contribute to a sluggish or incomplete reaction.

Troubleshooting Strategies for Incomplete Reactions:

  • Phase Transfer Catalysis (PTC): The reaction involves two phases: an organic phase (1,4-dihalobutane and solvent) and a phase containing the phenoxide salt (which may be solid or in an aqueous solution). A phase-transfer catalyst can significantly accelerate the reaction by transporting the phenoxide anion from the aqueous/solid phase to the organic phase where the reaction occurs.[5][6][7]

    • Recommended Catalysts: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or crown ethers are effective phase-transfer catalysts.[5][6]

    • Benefit: PTC can lead to higher yields, shorter reaction times, and milder reaction conditions, which can also help to suppress side reactions.[6][8]

  • Solvent Polarity: As mentioned, polar aprotic solvents are preferred. Apolar solvents can slow down the reaction rate significantly.[3]

    • Solution: Ensure you are using a sufficiently polar aprotic solvent like DMF, DMSO, or acetonitrile.[4]

  • Leaving Group: The nature of the halogen on the 1,4-dihalobutane affects the reaction rate.

    • Explanation: The SN2 reaction rate depends on the leaving group's ability, with the trend being I > Br > Cl > F.

    • Solution: If you are using 1,4-dichlorobutane, consider switching to 1,4-dibromobutane for a faster reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved via the Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The process involves two main steps:

  • Deprotonation: A base is used to deprotonate phenol, forming a sodium or potassium phenoxide salt. This phenoxide is a potent nucleophile.[1]

  • Nucleophilic Attack: The phenoxide ion then attacks one of the primary carbons of the 1,4-dihalobutane in a backside attack. This displaces a halide ion (the leaving group) and forms a C-O bond. This process is then repeated on the other end of the butane chain to form the final this compound product.[3]

Q2: Can I use a tertiary dihalobutane for this synthesis?

A2: No, using a tertiary dihalobutane will not yield the desired ether. Tertiary alkyl halides are highly prone to elimination reactions (E2) in the presence of a strong base like phenoxide.[2] Instead of substitution, you will almost exclusively obtain alkene byproducts.[2] Secondary alkyl halides will give a mixture of substitution and elimination products, often resulting in poor yields of the desired ether.[2] For a successful Williamson ether synthesis, a primary alkyl halide like 1,4-dihalobutane is essential.[9][10]

Q3: Are there any safety concerns I should be aware of during this synthesis?

A3: Yes, there are several safety precautions to consider:

  • Handling of Phenol: Phenol is corrosive and toxic. It can be absorbed through the skin and cause severe burns. Always handle phenol in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Strong Bases: The bases used for deprotonation (e.g., NaOH, KOH, NaH) are corrosive and can cause severe burns. Handle them with care and wear appropriate PPE. Sodium hydride (NaH) is also flammable and reacts violently with water.[4]

  • Solvents: The organic solvents used, such as DMF and acetonitrile, are flammable and have associated toxicities. Use them in a fume hood and away from ignition sources.

  • 1,4-Dihalobutanes: These are alkylating agents and should be handled with care as they are potentially harmful.

III. Experimental Protocols & Data

Optimized Protocol for this compound Synthesis using Phase Transfer Catalysis

This protocol is designed to maximize the yield of this compound while minimizing side reactions.

Materials:

  • Phenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (K2CO3), anhydrous

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (2 equivalents), potassium carbonate (2.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Begin stirring the mixture and add 1,4-dibromobutane (1 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Table 1: Comparison of Reaction Conditions and Outcomes
ConditionBaseSolventCatalystTemperature (°C)Typical Yield (%)Key Side Products
A NaOHEthanolNone7840-50Elimination products, C-alkylation
B K2CO3DMFNone10060-70C-alkylation
C K2CO3AcetonitrileTBAB8285-95Minimal

IV. Visualizing Reaction Pathways

Diagram 1: Desired SN2 Reaction vs. Competing E2 Elimination

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products Phenoxide Phenoxide SN2_Attack SN2 Attack (Nucleophilic) Phenoxide->SN2_Attack Acts as Nucleophile E2_Elimination E2 Elimination (Basic) Phenoxide->E2_Elimination Acts as Base 1,4-Dihalobutane 1,4-Dihalobutane 1,4-Dihalobutane->SN2_Attack 1,4-Dihalobutane->E2_Elimination This compound This compound (Desired Product) SN2_Attack->this compound Alkene Alkene Byproduct E2_Elimination->Alkene

Caption: SN2 vs. E2 pathways in this compound synthesis.

Diagram 2: O-Alkylation vs. C-Alkylation

G Phenoxide Phenoxide Ion Oxygen Carbon Ring O_Alkylation O-Alkylation (Favored) Phenoxide:o->O_Alkylation Attack via Oxygen C_Alkylation C-Alkylation (Side Reaction) Phenoxide:c->C_Alkylation Attack via Ring Desired_Product This compound O_Alkylation->Desired_Product Side_Product C-Alkylated Isomer C_Alkylation->Side_Product

Caption: Regioselectivity in the alkylation of the phenoxide ion.

V. References

  • Williamson ether synthesis - Wikipedia. --INVALID-LINK--

  • Williamson Ether Synthesis - ChemTalk. --INVALID-LINK--

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. --INVALID-LINK--

  • The Williamson Ether Synthesis - Master Organic Chemistry. --INVALID-LINK--

  • Williamson Ether Synthesis - J&K Scientific LLC. --INVALID-LINK--

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. --INVALID-LINK--

  • Ether - Synthesis, Reactions, Uses - Britannica. --INVALID-LINK--

  • Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis - JoVE. --INVALID-LINK--

  • Williamson Ether Synthesis. --INVALID-LINK--

  • Experiment 06 Williamson Ether Synthesis. --INVALID-LINK--

  • US2889380A - Production of 1, 4-dichlorobutane - Google Patents. --INVALID-LINK--

  • Phase-Transfer Catalysis (PTC) - Macmillan Group. --INVALID-LINK--

  • Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. --INVALID-LINK--

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. --INVALID-LINK--

  • 1,4 Dibromobutane synthesis - YouTube. --INVALID-LINK--

  • Industrial Phase-Transfer Catalysis. --INVALID-LINK--

  • Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques - ResearchGate. --INVALID-LINK--

  • Synthesis of 1,4-Dibromobutane from THF - YouTube. --INVALID-LINK--

  • US2852532A - Production of 1, 4-dichlorobutane - Google Patents. --INVALID-LINK--

  • THE PREPARATION OF 1,4-DIHALOGEN DERIVATIVES OF BUTANE - Zenodo. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for the purification of crude 1,4-diphenoxybutane. As researchers and professionals in drug development, achieving high purity of intermediates is not merely a procedural step but a cornerstone of reliable, reproducible, and safe downstream applications. This document is structured to move beyond rote protocols, offering a decision-making framework to troubleshoot and optimize your purification strategy. We will delve into the causality behind common purification challenges, providing solutions grounded in established chemical principles.

Part 1: Understanding the Synthetic Landscape and Potential Impurities

Effective purification begins with a clear understanding of what you are trying to remove. This compound is typically synthesized via the Williamson ether synthesis, a robust SN2 reaction.[1] This context is critical as it predicts the most probable impurities you will encounter.

Q1: What are the likely impurities in my crude this compound from a Williamson ether synthesis?

A1: The reaction typically involves reacting sodium phenoxide (generated in situ from phenol and a base like sodium hydride or sodium hydroxide) with 1,4-dihalobutane (e.g., 1,4-dibromobutane).[2][3] Given this, your crude product is likely contaminated with:

  • Unreacted Starting Materials:

    • Phenol: Due to incomplete reaction or use of excess phenol. Its acidic nature and high polarity compared to the product make it a key target for removal.

    • 1,4-Dihalobutane: A non-polar impurity that can be challenging to separate from the desired product due to similar polarities.

  • Mono-Substitution Byproduct:

    • 4-Phenoxy-1-halobutane: This intermediate is formed when only one side of the 1,4-dihalobutane has reacted. Its polarity is intermediate between the starting materials and the final product.

  • Solvent Residues:

    • Polar aprotic solvents like DMF or acetonitrile are often used and can be retained in the crude product.[1]

  • Base and Salt Residues:

    • Inorganic salts (e.g., NaBr, NaCl) and residual base (e.g., NaOH, K₂CO₃) are typically removed during the initial aqueous workup but can persist in poorly washed samples.

General Purification Workflow

G Crude Crude this compound (Post-Workup) TLC Purity Assessment (TLC Analysis) Crude->TLC Decision Is Purity >95%? TLC->Decision Recryst Recrystallization Final_TLC Final Purity Check (TLC, Melting Point, NMR) Recryst->Final_TLC Column Column Chromatography Column->Final_TLC Pure Pure this compound Final_TLC->Pure Decision->Recryst  Yes (Minor Impurities) Decision->Column No (Major/Complex Impurities)  

Caption: General purification strategy for this compound.

Part 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solids on a large scale, provided a suitable solvent system can be identified.[4] The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[5]

Q2: How do I select the best solvent for recrystallizing this compound?

A2: Solvent selection is an empirical process. Based on the structure of this compound (two phenyl rings, a butyl chain, two ether linkages), it is a relatively non-polar molecule with some capacity for hydrogen bond acceptance.

  • Start with single solvents: Test small amounts of your crude product in solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane).

  • Consider solvent pairs: If no single solvent is ideal, use a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes turbid (cloudy). Reheat to clarify and then allow to cool slowly. A common and effective pair for compounds of this polarity is Ethanol/Water .

Solvent SystemSuitability for this compoundRationale & Comments
Ethanol GoodOften provides a good balance of solubility at high and low temperatures.
Isopropanol GoodSimilar to ethanol, may offer slightly different solubility characteristics.
Ethanol/Water ExcellentA powerful mixed-solvent system. The compound is soluble in hot ethanol and insoluble in water. Adding water as the anti-solvent can effectively induce crystallization.[6]
Toluene FairMay be too good a solvent, leading to high solubility even at room temperature and thus poor recovery.
Hexane/Ethyl Acetate GoodAnother excellent mixed-solvent system. Dissolve in minimal hot ethyl acetate and add hexane as the anti-solvent.

Q3: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[7] This is a common problem when the solution is too concentrated or cooled too quickly.

Decision Tree for "Oiling Out"

G Start Problem: Compound 'Oils Out' Step1 Re-heat the solution until the oil redissolves Start->Step1 Step2 Add more of the primary solvent (e.g., Ethanol) to dilute (10-20% more) Step1->Step2 Step3 Allow the solution to cool MUCH more slowly Step2->Step3 Step4 Does it still oil out? Step3->Step4 Success Success: Crystals Form Step4->Success No Failure Consider a different solvent system Step4->Failure Yes

Caption: Troubleshooting workflow for when a compound "oils out".

Q4: No crystals are forming, even after cooling in an ice bath. What should I do?

A4: This indicates that your solution is not sufficiently supersaturated. The concentration of your compound is below its solubility limit even at low temperatures. To induce crystallization:[7]

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Be careful not to over-concentrate, which could lead to oiling out.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution. This provides a perfect template for further crystallization.[4]

Part 3: Troubleshooting Column Chromatography

When recrystallization is ineffective due to multiple impurities or impurities with very similar solubility profiles, flash column chromatography is the preferred method.[8][9]

Q5: How do I choose the right mobile phase (eluent) for purifying this compound?

A5: The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.3-0.4 on a silica gel TLC plate. This Rf value typically ensures good separation on a column.

  • Stationary Phase: Use standard silica gel (e.g., 230-400 mesh) for flash chromatography.

  • Mobile Phase Selection: this compound is relatively non-polar. Start with a non-polar solvent system and gradually increase polarity.

    • Good Starting Point: A mixture of Hexane and Ethyl Acetate . Begin with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and increase the proportion of ethyl acetate until the desired Rf is achieved.

    • Alternative System: A mixture of Hexane and Dichloromethane (DCM) can also be effective.

Q6: My compound and a key impurity have very similar Rf values on TLC. How can I improve separation?

A6: This is a common challenge. Improving separation (resolution) requires optimizing the selectivity of your chromatographic system.

  • Decrease Mobile Phase Polarity: A less polar eluent will cause all compounds to move more slowly, increasing their interaction time with the silica gel. This often magnifies small differences in polarity, leading to better separation. Try reducing the percentage of the more polar solvent (e.g., go from 90:10 to 95:5 Hexane:EtOAc).

  • Change Solvent System: Sometimes, changing one of the solvents can drastically alter selectivity. For example, switching from Hexane/Ethyl Acetate to Hexane/DCM can change the elution order or improve separation because DCM has different interactions with the analytes compared to ethyl acetate.

  • Use a Longer Column: A higher ratio of stationary phase to crude product (e.g., 100:1 by weight instead of 50:1) provides more surface area for interactions, which can improve the separation of closely eluting compounds.[9]

Q7: My compound is streaking on the TLC plate. What does this mean for my column?

A7: Streaking on a TLC plate is a warning sign that you may have poor separation on your column. It is often caused by one of two issues:[7]

  • Sample Overloading: You have spotted too much material on the TLC plate. Try diluting your sample significantly and re-spotting.

  • Strong Interaction with Silica: If the compound is slightly acidic or basic, it can interact too strongly with the silica gel, causing tailing or streaking. While this compound is neutral, unreacted phenol (an acidic impurity) can streak. If this is suspected, adding a very small amount of a modifier to the mobile phase (e.g., 0.1% acetic acid for acidic impurities or 0.1% triethylamine for basic impurities) can improve peak shape.[10]

Part 4: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 20-25 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.[11]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add deionized water dropwise with swirling until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of large, pure crystals.[11]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50:50 ethanol/water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

  • Purity Assessment: Check the melting point of the dried crystals and compare it to the literature value. Analyze purity via TLC or NMR.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC (e.g., 90:10 Hexane:Ethyl Acetate).

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column and add a thin layer of sand.[12]

    • In a beaker, create a slurry of silica gel in the initial mobile phase.[9]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto silica.[9]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate (a few inches per minute).[8]

    • Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Scale-Up of 1,4-Diphenoxybutane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of 1,4-diphenoxybutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this process from the laboratory bench to larger-scale production. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Introduction to the Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of this compound, two equivalents of a phenoxide source react with a 1,4-dihalobutane. To enhance reaction rates and facilitate the reaction in a biphasic system, a phase transfer catalyst (PTC) is often employed.

While the reaction appears straightforward on a laboratory scale, its scale-up presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Williamson ether synthesis, which involves the reaction of a phenol with a 1,4-dihalobutane (such as 1,4-dichlorobutane or 1,4-dibromobutane) in the presence of a base.[1][2][3] To overcome the challenge of bringing the water-soluble phenoxide and the organic-soluble dihalobutane together, a phase transfer catalyst is frequently used.[4]

Q2: Why is a phase transfer catalyst (PTC) recommended for this synthesis?

A2: A PTC is crucial for facilitating the reaction between the sodium or potassium phenoxide, which resides in the aqueous phase, and the 1,4-dihalobutane, which is in the organic phase. The PTC, typically a quaternary ammonium salt, forms an ion pair with the phenoxide, transporting it into the organic phase where the reaction occurs.[5] This significantly increases the reaction rate and allows for milder reaction conditions.[4]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The primary safety concerns include:

  • Thermal Runaway: The Williamson ether synthesis can be exothermic. On a large scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[6]

  • Handling of Hazardous Materials: Phenol is corrosive and toxic. 1,4-dihalobutanes are alkylating agents and should be handled with care. Strong bases like sodium hydroxide are corrosive.

  • Solvent Safety: The choice of solvent impacts the overall safety of the process. Flammable solvents require appropriate handling and equipment.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to specific problems.

Low Yield or Incomplete Reaction

Question: My reaction yield for this compound is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted starting materials. What are the potential causes and how can I improve the conversion?

Answer: Low yields in the synthesis of this compound can often be attributed to several factors, particularly when scaling up. Here's a breakdown of potential issues and corresponding troubleshooting steps:

  • Inefficient Phase Transfer: The most common culprit in a phase-transfer catalyzed reaction is poor transfer of the nucleophile (phenoxide) into the organic phase.

    • Troubleshooting:

      • Catalyst Selection and Loading: Ensure you are using an appropriate PTC. For this type of reaction, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate are effective. The catalyst loading is typically 1-5 mol%. Insufficient catalyst will result in a slow reaction.

      • Agitation: Inadequate mixing in a larger reactor can lead to a small interfacial area between the aqueous and organic phases, hindering the PTC's function. Increase the agitation speed and ensure the reactor is properly baffled for efficient mixing.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.

    • Troubleshooting: While higher temperatures generally increase the reaction rate, they can also promote side reactions.[7] The optimal temperature is typically in the range of 70-100 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, this should be done cautiously with careful monitoring.

  • Choice of Base and Dihalobutane: The reactivity of the starting materials plays a significant role.

    • Troubleshooting:

      • 1,4-dibromobutane is more reactive than 1,4-dichlorobutane and may lead to higher yields or allow for milder reaction conditions.

      • The base (e.g., NaOH, KOH) concentration in the aqueous phase should be sufficient to fully deprotonate the phenol. A 50% w/w aqueous solution is commonly used.

Formation of Impurities and Byproducts

Question: My final this compound product is discolored and shows significant impurities after purification. What are the likely side products and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in scaling up this synthesis, often leading to purification difficulties and a lower quality product.

Common Byproducts:

  • Mono-ether (1-phenoxy-4-halobutane): This is an intermediate in the reaction. Its presence in the final product indicates an incomplete reaction.

    • Minimization:

      • Stoichiometry: Ensure a slight excess of phenol and base (e.g., 2.1 to 2.2 equivalents of each relative to the 1,4-dihalobutane) to drive the reaction to completion.

      • Reaction Time: Increase the reaction time and monitor the disappearance of the mono-ether intermediate by TLC or HPLC.

  • Elimination Products (e.g., 4-phenoxy-1-butene): The phenoxide is a strong base and can promote the elimination of H-X from the 1,4-dihalobutane, especially at higher temperatures.[1][8][9]

    • Minimization:

      • Temperature Control: Avoid excessive temperatures. Maintain the reaction temperature within the optimal range.

      • Base Addition: In some cases, slow addition of the base can help to maintain a lower instantaneous concentration of the phenoxide, reducing the rate of elimination.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, and under certain conditions, alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1][8]

    • Minimization: The use of polar aprotic solvents generally favors O-alkylation. In a phase-transfer catalysis system, the ion pair in the organic phase also tends to favor O-alkylation.

Purification Challenges

Question: I am having difficulty purifying the crude this compound. What are the recommended procedures for large-scale purification?

Answer: Purification of this compound at scale is typically achieved through crystallization.

  • Recommended Crystallization Protocol:

    • Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers. Wash the organic layer with water to remove the PTC and inorganic salts. A brine wash can help to break any emulsions.

    • Solvent Removal: Distill off the solvent under reduced pressure.

    • Crystallization: The crude solid can be recrystallized from a suitable solvent. A common and effective solvent system is ethanol or an ethanol/water mixture.[10]

      • Dissolve the crude product in hot ethanol.

      • If necessary, add hot water dropwise until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with cold ethanol.

      • Dry the crystals under vacuum.

  • Troubleshooting Crystallization:

    • Oiling Out: If the product "oils out" instead of crystallizing, this is often due to the presence of impurities or cooling the solution too quickly. Try using a larger volume of solvent or a different solvent system. Slow cooling is critical.

    • Poor Recovery: If the recovery is low, it may be due to the product having significant solubility in the mother liquor. Cooling to a lower temperature or partially evaporating the solvent before cooling can improve recovery.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials:

ReagentMolar Mass ( g/mol )Amount (molar equivalents)
Phenol94.112.2
1,4-Dichlorobutane127.021.0
Sodium Hydroxide40.002.2
Tetrabutylammonium Bromide (TBAB)322.370.02
Toluene--
Water--

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add phenol, toluene, and tetrabutylammonium bromide.

  • Begin stirring and heat the mixture to 60 °C.

  • In a separate vessel, prepare a 50% (w/w) solution of sodium hydroxide in water and allow it to cool.

  • Slowly add the sodium hydroxide solution to the reactor over a period of 30-60 minutes, maintaining the temperature between 60-70 °C.

  • After the addition is complete, add 1,4-dichlorobutane to the reaction mixture.

  • Heat the reaction mixture to 90-95 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with water (2 x volume) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from ethanol.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

    • Detection: UV at 270 nm.

    • This method can be used to monitor the disappearance of starting materials and the formation of the product and byproducts.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Injection: Split/splitless injection.

    • Oven Program: A temperature ramp from 100 °C to 280 °C.

    • Detection: Mass spectrometry (EI mode).

    • GC-MS is an excellent tool for identifying volatile byproducts and confirming the structure of the final product.[14]

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Charge Reactor with Phenol, Toluene, and TBAB C Add NaOH Solution (60-70 °C) A->C B Prepare 50% NaOH Solution B->C D Add 1,4-Dichlorobutane C->D E Heat to 90-95 °C (4-6 hours) D->E F Monitor by HPLC/TLC E->F G Cool and Separate Layers F->G Reaction Complete H Wash Organic Layer G->H I Dry and Concentrate H->I J Crystallize from Ethanol I->J K Isolate and Dry Product J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inefficient Phase Transfer start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions start->cause3 sol1a Increase PTC Loading cause1->sol1a sol1b Improve Agitation cause1->sol1b sol2a Increase Reaction Time cause2->sol2a sol2b Increase Temperature cause2->sol2b sol2c Use More Reactive Halide cause2->sol2c sol3a Optimize Temperature cause3->sol3a sol3b Adjust Stoichiometry cause3->sol3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 1,4-Diphenoxybutane Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data on the degradation and stability of 1,4-diphenoxybutane is limited in publicly available literature. The following guidance is based on established principles of organic chemistry, data from analogous aromatic and dialkyl ether structures, and field-proven best practices for handling peroxide-forming compounds.

Introduction

This compound, a molecule of interest in various research and development applications, possesses a chemical structure—an ether linkage flanked by aromatic rings and a flexible butane chain—that presents specific stability challenges. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential degradation pathways of this compound and to offer practical troubleshooting advice to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound, providing causal explanations and actionable solutions.

Question 1: I've observed unexpected peaks in my GC-MS/HPLC analysis of a this compound sample that has been stored for some time. What could these be?

Answer:

The appearance of new, unexpected peaks in your chromatogram is a strong indicator of degradation. Given the structure of this compound as an ether, the most probable cause is autoxidation , leading to the formation of hydroperoxides and peroxides.[1][2][3]

Causality: Ethers, in the presence of atmospheric oxygen, can undergo a free-radical chain reaction.[1][4] This process is often initiated by light or heat and involves the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen.[1] The resulting radical reacts with molecular oxygen to form peroxy radicals, which can then abstract a hydrogen from another this compound molecule to form hydroperoxides and propagate the chain reaction.[1] These hydroperoxides can further react to form a variety of other oxygenated species, which would appear as new peaks in your analysis.

Troubleshooting Steps:

  • Immediate Peroxide Test: Before any further handling, it is crucial to test your sample for the presence of peroxides. This can be done using commercially available peroxide test strips or the potassium iodide test.[5][6]

    • Potassium Iodide Test: Add 0.5-1.0 mL of your this compound sample to an equal volume of glacial acetic acid containing about 0.1 g of sodium iodide or potassium iodide crystals. A yellow to brown color indicates the presence of peroxides.[6]

  • Sample Quarantine: If peroxides are detected, especially at concentrations greater than 30 ppm, the container should be treated as potentially explosive and handled with extreme caution.[5] Do not attempt to distill or evaporate the solvent. Contact your institution's Environmental Health and Safety (EHS) office for guidance on safe disposal.[7]

  • Review Storage Conditions: Assess how the sample was stored. Was it in a tightly sealed, air-impermeable, light-resistant container?[8] Was it protected from heat and light? Exposure to air and light significantly accelerates peroxide formation.

  • Future Prevention: For future work, purchase this compound in smaller quantities that can be used promptly.[5] Always date containers upon receipt and upon opening. Consider storing the material under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]

Question 2: My reaction yield is lower than expected, and I suspect my this compound starting material has degraded. How can I confirm this and what should I do?

Answer:

A lower-than-expected yield can indeed be a consequence of using a degraded starting material. Besides autoxidation, hydrolysis of the ether linkage is another potential degradation pathway, especially if your reaction or storage conditions involve acidic or basic media.[9][10]

Causality: The ether linkage in this compound can be susceptible to cleavage under acidic or, less commonly, strongly basic conditions, particularly at elevated temperatures.[11] Acid-catalyzed hydrolysis would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack, potentially yielding phenol and 4-phenoxy-1-butanol or other related products. The rate of hydrolysis is influenced by pH and temperature.[9]

Troubleshooting Steps:

  • Purity Assessment of Starting Material: Before starting your reaction, it is best practice to assess the purity of your this compound. A quick TLC or a more quantitative method like GC-MS or HPLC can reveal the presence of impurities.

  • Forced Degradation Study (Hypothetical): To understand the stability of this compound under your specific reaction conditions, you can perform a small-scale forced degradation study. Expose a small amount of the compound to acidic, basic, and oxidative conditions and monitor for degradation over time.

  • Purification of Starting Material: If you suspect your this compound has degraded but is not dangerously peroxidized, you may be able to purify it. Standard purification techniques for ethers, such as distillation (with extreme caution and only after confirming the absence of peroxides) or chromatography, can be employed.

  • Control Reaction: Run a control reaction with a freshly opened or newly purchased batch of this compound to compare the yield with your previous attempts.

Question 3: I am planning a reaction that involves heating this compound. Are there any thermal stability concerns?

Answer:

Causality: At high temperatures, homolytic cleavage of the C-O (ether) bonds or the C-C bonds within the butane chain can occur, leading to the formation of a complex mixture of smaller aromatic and aliphatic compounds.[13] The presence of oxygen at high temperatures will also significantly accelerate oxidative degradation.

Recommendations:

  • Determine the Onset of Decomposition: If precise thermal stability data is critical for your application, consider performing a thermogravimetric analysis (TGA) to determine the decomposition temperature of this compound.

  • Inert Atmosphere: When heating this compound, always conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent thermal oxidation.

  • Minimize Reaction Time and Temperature: Use the lowest possible temperature and the shortest reaction time necessary to achieve your desired outcome.

  • Monitor for Byproducts: Be vigilant for the formation of unexpected byproducts in your reaction mixture, which may indicate thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are:

  • Autoxidation: Reaction with atmospheric oxygen to form hydroperoxides and peroxides. This is a significant safety hazard as these peroxides can be explosive.[1][2][3]

  • Hydrolysis: Cleavage of the ether bond under acidic or strongly basic conditions, especially at elevated temperatures.[9][10][11]

Q2: How should I properly store this compound to ensure its stability?

To maximize the shelf-life and maintain the purity of this compound, follow these storage guidelines:

  • Container: Store in a tightly sealed, air-impermeable, light-resistant container, preferably the original manufacturer's container.[8]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.[7]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources.[5]

  • Light: Protect from light, as light can initiate peroxide formation.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.[7]

Q3: What are the visual signs of this compound degradation?

While this compound is a solid at room temperature, degradation, particularly peroxide formation, may not always be visually apparent. However, for liquid ethers, the formation of crystals or a viscous liquid can be a sign of dangerous peroxide accumulation.[5] For any form, if the material appears discolored or has an unusual appearance, it should be handled with extreme caution and tested for peroxides.[8]

Q4: How often should I test for peroxides in my this compound sample?

Given its structure, this compound should be treated as a potential peroxide-former. A conservative approach is recommended:

  • Upon Receipt: It is good practice to test a new bottle upon receipt to establish a baseline.

  • Before Use: Always test for peroxides before any procedure that involves heating, distillation, or evaporation.[14]

  • Periodic Testing: For opened containers, it is advisable to test every 6 to 12 months, depending on the storage conditions and frequency of use.[7]

Q5: Can I inhibit peroxide formation in this compound?

Many commercial ethers are supplied with an inhibitor, such as butylated hydroxytoluene (BHT). If you are using a non-inhibited grade or have purified the compound, you can add a small amount of BHT (typically 10-100 ppm) to slow down the rate of peroxide formation. However, the addition of an inhibitor does not eliminate the need for proper storage and periodic testing.

Experimental Protocols

Protocol 1: Routine Purity Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation:

    • Accurately prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen solvent. . Serially dilute the stock solution to a working concentration suitable for your GC-MS instrument (e.g., 10-100 µg/mL).

  • GC-MS Method:

    • Inlet: Set the injector temperature to a value that ensures complete vaporization without causing thermal degradation (e.g., 250-280 °C). Use a split injection to avoid column overload.

    • Column Temperature Program: Start with a low initial oven temperature (e.g., 60-80 °C) and ramp up to a final temperature that allows for the elution of all components (e.g., 280-300 °C).

    • Carrier Gas: Use helium at a constant flow rate.

    • MS Detector: Operate in full scan mode to identify all eluted compounds.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method.

    • Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting the fragmentation patterns. Look for masses corresponding to potential oxidation or hydrolysis products.

Protocol 2: Hypothetical Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under hydrolytic and oxidative stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC or GC-MS system

  • pH meter

  • Constant temperature bath

Procedure:

  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent system for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).

    • Oxidation: Treat the sample solution with 3% H₂O₂ and incubate at room temperature.

    • Control: Maintain a sample solution under neutral conditions at the same temperature.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating analytical method (e.g., HPLC or GC-MS) to quantify the amount of remaining this compound and to detect the formation of degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products formed under each condition.

Visualizations

Inferred Autoxidation Pathway of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_products Degradation Products This compound This compound Ether_Radical Ether_Radical This compound->Ether_Radical H• abstraction (light, heat) Peroxy_Radical Peroxy_Radical Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound Ether_Radical_New Ether Radical Hydroperoxide->Ether_Radical_New - Ether Radical Further_Oxidation_Products Aldehydes, Ketones, other oxygenates Hydroperoxide->Further_Oxidation_Products Decomposition Ether_Radical_New->Peroxy_Radical Chain Reaction

Caption: Inferred autoxidation pathway of this compound.

Troubleshooting Workflow for Suspected Degradation

G Start Unexpected experimental result (e.g., low yield, extra peaks) Check_Purity Assess purity of This compound (GC-MS, HPLC, TLC) Start->Check_Purity Impurities_Found Impurities detected? Check_Purity->Impurities_Found Test_Peroxides Test for peroxides Impurities_Found->Test_Peroxides Yes No_Impurities No significant impurities Impurities_Found->No_Impurities No Peroxides_Positive Peroxides > 30 ppm? Test_Peroxides->Peroxides_Positive Dispose Contact EHS for disposal Peroxides_Positive->Dispose Yes Purify Purify starting material (if safe) Peroxides_Positive->Purify No Use_New Use fresh batch of This compound Purify->Use_New End Problem Resolved Use_New->End Investigate_Other Investigate other experimental parameters (reagents, conditions) No_Impurities->Investigate_Other Investigate_Other->End

Caption: Troubleshooting workflow for suspected degradation.

Experimental Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_data Data Interpretation A Prepare stock solution of This compound B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Control (Neutral, 60°C) A->B4 C Withdraw aliquots at multiple time points B1->C B2->C B3->C B4->C D Quench/Neutralize samples C->D E Analyze by stability-indicating method (e.g., HPLC) D->E F Quantify parent compound and degradation products E->F G Determine degradation rate and pathways F->G

References

Technical Support Center: Optimizing Reaction Temperature for 1,4-Diphenoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diphenoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing a critical parameter in this Williamson ether synthesis: the reaction temperature. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of this compound?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] The optimal temperature for the synthesis of this compound will depend on several factors, including the choice of solvent, the base used, and the nature of the leaving group on the butane derivative (e.g., bromide or chloride). For instance, a common procedure involves reacting sodium phenoxide with 1,4-dichlorobutane or 1,4-dibromobutane. Due to the need to form a disubstituted product, a moderately elevated temperature is generally required to ensure a reasonable reaction rate.

The reaction involves the deprotonation of phenol to form the phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the 1,4-dihalobutane in an SN2 reaction.[1][2] Temperature plays a crucial role in overcoming the activation energy of this bimolecular nucleophilic substitution.

Q2: How does reaction temperature affect the yield and purity of this compound?

Reaction temperature has a direct and significant impact on both the yield and purity of the final product.

  • Yield: Increasing the temperature generally increases the reaction rate, which can lead to a higher conversion of reactants to the desired product within a given timeframe.[3] However, excessively high temperatures can promote side reactions, which may consume reactants and reduce the overall yield of this compound.[1]

  • Purity: The purity of this compound is often compromised by side products that can form at elevated temperatures. The most common side reaction in a Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which in this case would be the 1,4-dihalobutane.[1][4] This elimination reaction competes with the desired substitution reaction and becomes more favorable at higher temperatures. Additionally, since the aryloxide ion is an ambident nucleophile, there is a possibility of C-alkylation on the aromatic ring, although this is generally less favored than O-alkylation.[1][4]

Q3: What are the signs that my reaction temperature is too high or too low?

Monitoring your reaction's progress is key to determining if the temperature is optimized.

Signs of a temperature that is too low:

  • Slow or incomplete reaction: If you observe a significant amount of unreacted starting materials (phenol and/or 1,4-dihalobutane) even after a prolonged reaction time, the temperature may be insufficient to overcome the reaction's activation energy.

  • Low conversion: Analysis of the reaction mixture by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy will show a low conversion of reactants to products.

Signs of a temperature that is too high:

  • Formation of colored impurities: The reaction mixture turning dark or forming tar-like substances can be an indication of decomposition or polymerization reactions occurring at excessive temperatures.

  • Presence of side products: The appearance of unexpected spots on a TLC plate or extra peaks in a GC or NMR spectrum suggests the formation of byproducts. As mentioned, elimination products are a common issue.[1]

  • Decreased yield of the desired product: While the initial reaction rate might be fast, the overall isolated yield may be lower due to the formation of these side products.

Q4: Can changing the solvent affect the optimal reaction temperature?

Absolutely. The choice of solvent is critical and directly influences the optimal reaction temperature. Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile are commonly used in Williamson ether synthesis because they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively free and highly nucleophilic.[1] This can allow the reaction to proceed at a lower temperature compared to protic solvents, which can solvate and stabilize the nucleophile, thereby reducing its reactivity. Apolar solvents are generally not favored as they tend to slow down the reaction rate significantly.[1]

Troubleshooting Guide: Optimizing Reaction Temperature

This section provides a structured approach to troubleshooting common issues related to reaction temperature during the synthesis of this compound.

Issue 1: Low to No Product Formation

Possible Cause: The reaction temperature is too low, resulting in a slow reaction rate and incomplete conversion.

Troubleshooting Steps:

  • Systematic Temperature Increase: Incrementally increase the reaction temperature by 10-15 °C and monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or NMR).

  • Solvent and Base Consideration: Ensure you are using an appropriate solvent and base combination. A switch to a more polar aprotic solvent like DMF might facilitate the reaction at a lower temperature.[1]

  • Extended Reaction Time: Before increasing the temperature, consider extending the reaction time at the current temperature to see if the reaction proceeds to completion, albeit slowly.

Issue 2: Significant Formation of Side Products

Possible Cause: The reaction temperature is too high, favoring elimination or other side reactions over the desired SN2 substitution.

Troubleshooting Steps:

  • Gradual Temperature Reduction: Decrease the reaction temperature in increments of 10-15 °C. This will slow down the rate of all reactions, but it will disproportionately affect the elimination reaction, which typically has a higher activation energy than the substitution reaction.

  • Base Selection: The strength of the base can also influence the extent of side reactions. A milder base, such as potassium carbonate (K₂CO₃), may be less prone to causing elimination than a stronger base like sodium hydride (NaH), especially at elevated temperatures.[4][5]

  • Controlled Addition of Reagents: Adding the 1,4-dihalobutane slowly to the reaction mixture can help to maintain a lower instantaneous concentration of the alkylating agent, which can disfavor side reactions.

Experimental Protocol: Temperature Optimization Study

To systematically determine the optimal reaction temperature, a series of small-scale experiments can be conducted.

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 60 °C75 °C90 °C105 °C
Solvent DMFDMFDMFDMF
Base K₂CO₃K₂CO₃K₂CO₃K₂CO₃
Reactants Phenol, 1,4-DibromobutanePhenol, 1,4-DibromobutanePhenol, 1,4-DibromobutanePhenol, 1,4-Dibromobutane
Monitoring TLC/GC at 1, 4, 8, and 24 hoursTLC/GC at 1, 4, 8, and 24 hoursTLC/GC at 1, 4, 8, and 24 hoursTLC/GC at 1, 4, 8, and 24 hours

Procedure:

  • Set up four parallel reactions with identical concentrations of reactants, solvent, and base.

  • Maintain each reaction at the specified temperature using a reliable heating system.

  • Withdraw small aliquots from each reaction at the specified time points for analysis.

  • Analyze the aliquots to determine the conversion of starting materials and the formation of the desired product and any side products.

  • Based on the results, select the temperature that provides the best balance of reaction rate and selectivity for this compound.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Purity Issue Check_Temp Is the reaction temperature optimized? Start->Check_Temp Low_Temp_Path Low Product Formation Check_Temp->Low_Temp_Path  No, reaction is slow High_Temp_Path Side Product Formation Check_Temp->High_Temp_Path  No, impurities observed Optimized Optimal Temperature Achieved Check_Temp->Optimized  Yes Increase_Temp Incrementally increase temperature (e.g., by 10-15 °C) Low_Temp_Path->Increase_Temp Decrease_Temp Incrementally decrease temperature (e.g., by 10-15 °C) High_Temp_Path->Decrease_Temp Monitor_Reaction Monitor progress via TLC/GC/NMR Increase_Temp->Monitor_Reaction Decrease_Temp->Monitor_Reaction Monitor_Reaction->Check_Temp  Re-evaluate

Caption: A flowchart for troubleshooting temperature-related issues in this compound synthesis.

References

Technical Support Center: A Troubleshooting Guide for 1,4-Diphenoxybutane Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,4-Diphenoxybutane experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis, purification, characterization, and application of this compound.

I. Synthesis of this compound via Williamson Ether Synthesis

The most common method for synthesizing this compound is the Williamson ether synthesis, a reliable SN2 reaction between a phenoxide and a dihaloalkane. This section addresses common issues that can arise during this synthesis.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2]

  • Purity of Reactants and Solvents: Ensure your phenol, 1,4-dihalobutane (typically 1,4-dibromobutane or 1,4-dichlorobutane), and solvent are of high purity and anhydrous. The presence of water can quench the phenoxide nucleophile, significantly reducing the yield.[1]

  • Base Strength and Stoichiometry: Incomplete deprotonation of phenol will result in unreacted starting material. Use a sufficiently strong base (e.g., sodium hydride, potassium carbonate) and ensure at least two equivalents are used to deprotonate both phenol molecules.

  • Reaction Temperature and Time: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the reactants or product. Optimization of both temperature and reaction time is often necessary.[3]

  • Choice of Leaving Group: The reactivity of the 1,4-dihalobutane follows the trend I > Br > Cl. While 1,4-dibromobutane is commonly used, if yields are low, consider using 1,4-diiodobutane, which can be generated in situ via the Finkelstein reaction.

  • Side Reactions: The primary side reaction is elimination, especially with stronger bases and higher temperatures. Using a less hindered base and carefully controlling the temperature can minimize this.

Q2: I am observing the formation of significant byproducts. How can I minimize these?

A2: Byproduct formation is a common issue. Identifying the byproducts through techniques like GC-MS or NMR is the first step.

  • Mono-ether Product: The formation of 1-phenoxy-4-halobutane is common if the stoichiometry is not carefully controlled or if the reaction is not allowed to proceed to completion. Ensure a slight excess of phenol and base are used.

  • Elimination Products: As mentioned, elimination can compete with substitution. Using a milder base like potassium carbonate instead of sodium hydride can reduce the likelihood of elimination.

  • Polymerization: Under certain conditions, especially with highly reactive species, polymerization can occur. Ensuring a well-stirred, homogeneous reaction mixture can help to prevent localized high concentrations of reactants.

Q3: How can I improve the efficiency of my reaction?

A3: Phase transfer catalysis is an excellent method to improve the efficiency of the Williamson ether synthesis, especially when using a solid base like potassium carbonate. A phase transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the 1,4-dihalobutane is located.[4][5][6][7] This often leads to faster reaction times, milder reaction conditions, and higher yields.

II. Purification of this compound

Purification is a critical step to obtain high-purity this compound for subsequent applications.

Frequently Asked Questions (FAQs) - Purification

Q1: What is the best method to purify crude this compound?

A1: Recrystallization is the most common and effective method for purifying solid this compound.[4][8][9]

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[2][10]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by vacuum filtration.[8][10]

Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Use a Lower Boiling Solvent: If the boiling point of your solvent is higher than the melting point of this compound (approximately 98-100 °C), it will melt before dissolving. Choose a solvent with a lower boiling point.

  • Use a Larger Volume of Solvent: Oiling out can also occur if the solution is too concentrated. Add more hot solvent to fully dissolve the oil, then proceed with slow cooling.

  • Solvent Pair Recrystallization: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until the solution becomes turbid. Heating to get a clear solution followed by slow cooling can promote crystallization.[11]

Q3: I am losing a significant amount of product during purification. How can I improve my recovery?

A3: Product loss during purification is a common problem.

  • Minimize Transfers: Each transfer of the product from one flask to another can result in loss. Plan your purification steps to minimize the number of transfers.

  • Second Crop of Crystals: The filtrate from the first crystallization will still contain some dissolved product. Concentrating the filtrate and cooling it again can often yield a second crop of crystals.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

III. Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Analytical Data

The following table summarizes the expected analytical data for this compound. Note that actual values may vary slightly depending on the instrument and conditions.

Analytical Technique Expected Observations
¹H NMR (CDCl₃)δ ~7.3 ppm (t, 4H, meta-protons of phenyl rings), δ ~6.9 ppm (m, 6H, ortho- and para-protons of phenyl rings), δ ~4.0 ppm (t, 4H, -O-CH₂-), δ ~2.0 ppm (quintet, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃)δ ~159 ppm (ipso-C), δ ~129 ppm (meta-C), δ ~121 ppm (para-C), δ ~114 ppm (ortho-C), δ ~67 ppm (-O-CH₂-), δ ~26 ppm (-CH₂-CH₂-)
FTIR (KBr or ATR)~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch), ~1600 & 1500 cm⁻¹ (aromatic C=C stretch), ~1240 cm⁻¹ (aryl-O stretch), ~1050 cm⁻¹ (alkyl-O stretch)[12][13][14][15]
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z = 242. A prominent fragment at m/z = 94 (phenol radical cation) due to cleavage of the ether bond is expected.[16][17]
Frequently Asked Questions (FAQs) - Characterization

Q1: My NMR spectrum shows unexpected peaks. What could they be?

A1: Unexpected peaks in the NMR spectrum usually indicate the presence of impurities.

  • Residual Solvent: Peaks corresponding to the recrystallization solvent or solvents used in the workup are common.

  • Unreacted Starting Materials: Check for peaks corresponding to phenol or the 1,4-dihalobutane.

  • Byproducts: Compare the unexpected peaks with the expected spectra of potential byproducts like the mono-ether.

  • Grease: Broad, rolling peaks are often indicative of grease from glassware joints.

Q2: The integration of my ¹H NMR spectrum is incorrect. What does this mean?

A2: Incorrect integration ratios suggest the presence of impurities. For example, if the integration of the aromatic protons is higher than expected relative to the aliphatic protons, it could indicate the presence of unreacted phenol.

Q3: My FTIR spectrum is missing a key peak or has additional peaks. How should I interpret this?

A3: The absence of a key peak, such as the aryl-O stretch around 1240 cm⁻¹, could indicate that the desired product was not formed. Additional peaks, such as a broad peak around 3200-3500 cm⁻¹, would suggest the presence of an -OH group, likely from unreacted phenol.

IV. Applications and Stability

This compound is used in various applications, including as a plasticizer, a monomer in polymer synthesis, and as a thermal fluid. Issues can also arise during its use.

Frequently Asked Questions (FAQs) - Applications and Stability

Q1: I am using this compound in a high-temperature application, and I am observing degradation. What is its thermal stability?

A1: Ethers, in general, can undergo thermal decomposition at elevated temperatures. The stability of this compound will depend on the specific conditions, including the presence of oxygen and other reactive species. Thermal decomposition can proceed through various radical mechanisms. To minimize degradation, it is advisable to use this compound under an inert atmosphere (e.g., nitrogen or argon) at the lowest possible temperature required for the application.

Q2: I am having trouble dissolving this compound for my experiment. What is its solubility?

A2: this compound is a relatively nonpolar molecule and is expected to be soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. It is generally insoluble in water. A solubility chart for common organic solvents can be a useful reference.[17]

Q3: I am concerned about the chemical compatibility of this compound with other reagents in my reaction. Are there any known incompatibilities?

A3: Ethers are generally considered to be relatively unreactive. However, they can be cleaved under strongly acidic conditions (e.g., HBr or HI).[18][19][20][21] They are generally stable to bases and most oxidizing and reducing agents under mild conditions. It is always advisable to consult the Safety Data Sheet (SDS) and relevant literature for specific compatibility information before mixing chemicals.

V. Experimental Protocols and Visualizations

Standard Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Phenol

  • 1,4-Dibromobutane

  • Potassium Carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Tetrabutylammonium bromide (optional, as a phase transfer catalyst)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol (2.1 equivalents), potassium carbonate (2.5 equivalents), and acetone.

  • If using a phase transfer catalyst, add tetrabutylammonium bromide (0.1 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 1,4-dibromobutane (1.0 equivalent) to the refluxing mixture.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the salts with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Impure Product check_reactants Check Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions analyze_byproducts Analyze Byproducts (NMR, GC-MS) start->analyze_byproducts purification_issue Investigate Purification Method start->purification_issue optimize_stoichiometry Purify Reactants / Adjust Stoichiometry check_reactants->optimize_stoichiometry Impurities or Incorrect Ratios optimize_conditions Optimize Temperature, Time, or Base check_conditions->optimize_conditions Suboptimal Conditions modify_conditions Modify Conditions to Minimize Byproducts analyze_byproducts->modify_conditions Identified Side Reactions optimize_purification Optimize Recrystallization Solvent and Technique purification_issue->optimize_purification Inefficient Purification end Successful Synthesis optimize_stoichiometry->end Improved Result optimize_conditions->end Improved Result modify_conditions->end Improved Result optimize_purification->end Improved Result

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

VI. References

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References

avoiding byproduct formation in 1,4-Diphenoxybutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the synthesis of 1,4-diphenoxybutane. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this common but often challenging etherification. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and refine your experiments effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, helping you to proactively avoid common pitfalls, particularly the formation of unwanted byproducts.

Section 1: Foundational Concepts & FAQs

This section addresses the most common initial questions regarding the synthesis of this compound.

Q1: What is the primary reaction used to synthesize this compound?

The synthesis is typically achieved via the Williamson ether synthesis . This classic organic reaction involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.[1][2] In this specific synthesis, sodium or potassium phenoxide is reacted with a 1,4-dihalobutane.

Q2: Why is byproduct formation so prevalent in this specific synthesis?

The challenges arise from the inherent reactivity of the reagents and intermediates:

  • Competing Reactions: The desired SN2 (nucleophilic substitution) reaction competes with E2 (elimination) reactions, especially under harsh conditions (strong base, high temperature).[2][3]

  • Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to form the desired ether, or a carbon atom on the aromatic ring (C-alkylation) to form an undesired isomeric byproduct.[1][4]

  • Incomplete Reaction: As this is a disubstitution reaction, stopping at the mono-substituted intermediate, 4-phenoxy-1-halobutane, is a common issue if reaction conditions are not optimized to drive the synthesis to completion.

Section 2: Troubleshooting Guide: Common Impurities and Mitigation Strategies

This core section is formatted to help you diagnose and solve specific problems you may encounter during your synthesis.

Problem/Observation Potential Cause(s) Recommended Solution(s)
High levels of 4-phenoxy-1-halobutane (mono-substituted intermediate) 1. Insufficient reaction time or temperature. 2. Inappropriate stoichiometry. 3. Poor mixing in a heterogeneous reaction mixture.1. Increase Reaction Time/Temp: Monitor the reaction by TLC. If starting material persists, consider extending the reflux time or cautiously increasing the temperature by 5-10°C. 2. Adjust Stoichiometry: Ensure at least 2 equivalents of phenoxide are used per equivalent of dihalobutane. A slight excess (e.g., 2.1 equivalents) can help drive the reaction to completion. 3. Implement Phase Transfer Catalysis (PTC): A PTC like tetrabutylammonium bromide (TBAB) is highly effective at transporting the phenoxide nucleophile into the organic phase, increasing the reaction rate and promoting disubstitution under milder conditions.[5][6]
Presence of low molecular weight, unsaturated byproducts E2 Elimination: The strong base (phenoxide) is abstracting a proton from the butyl chain, leading to the elimination of H-X and the formation of an alkene instead of substitution.[3][7] This is favored by high temperatures and sterically hindered bases.1. Lower Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest feasible temperature will favor the desired substitution pathway. 2. Use a Milder Base: If generating the phenoxide in situ, consider using a weaker base like potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH) or sodium hydride (NaH), especially in a suitable polar aprotic solvent like DMF.[4] 3. Choose a Better Leaving Group: Use 1,4-dibromobutane instead of 1,4-dichlorobutane. Bromide is a better leaving group, allowing the reaction to proceed at a lower temperature, thereby minimizing elimination.[8]
Isomeric impurities detected by NMR/MS C-Alkylation: The phenoxide nucleophile has attacked the dihalobutane via one of the activated ortho or para carbons on the aromatic ring instead of the oxygen atom.[4]1. Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) can help solvate the metal cation (Na⁺, K⁺), freeing the phenoxide oxygen to be a more effective nucleophile and favoring O-alkylation.[4] 2. Employ Phase Transfer Catalysis: PTC creates a lipophilic ion pair between the catalyst's cation and the phenoxide anion in the organic phase. This "naked" phenoxide is highly reactive at the oxygen atom, significantly suppressing C-alkylation.[9][10]
Section 3: Proactive Protocol Optimization

This section provides guidance on making key decisions before you begin your experiment to maximize success.

Q3: Should I use 1,4-dichlorobutane or 1,4-dibromobutane?

The choice of dihalide is a critical parameter that involves a trade-off between reactivity and cost.

Feature1,4-Dichlorobutane1,4-DibromobutaneScientific Rationale
Reactivity LowerHigherThe C-Br bond is weaker and bromide (Br⁻) is a better leaving group than chloride (Cl⁻), leading to faster SN2 reaction rates.[8]
Typical Conditions Higher temperatures, longer reaction times required.Milder temperatures, shorter reaction times possible.The higher reactivity allows the reaction to proceed efficiently under less forcing conditions.
Byproduct Profile Higher propensity for elimination byproducts due to the need for higher temperatures.Lower propensity for elimination as milder conditions can be used.Minimizing temperature is a key strategy to disfavor the competing E2 elimination pathway.[2]
Cost Generally less expensive.Generally more expensive.This is a practical consideration for large-scale synthesis.

Recommendation: For laboratory-scale synthesis where purity and yield are paramount, 1,4-dibromobutane is often the superior choice as it allows for milder conditions that minimize side reactions.

Q4: What is Phase Transfer Catalysis (PTC) and how does it work in this synthesis?

Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[5] In the synthesis of this compound, the sodium phenoxide is typically in the aqueous phase, while the 1,4-dihalobutane is in an organic solvent. The PTC, usually a quaternary ammonium salt like tetrabutylammonium bromide (Q⁺X⁻), facilitates the reaction.

Mechanism of Phase Transfer Catalysis:

  • Ion Exchange: The PTC cation (Q⁺) exchanges its anion (X⁻) for a phenoxide anion (PhO⁻) at the interface of the two layers.

  • Transport: The newly formed lipophilic ion pair [Q⁺ PhO⁻] is soluble in the organic phase and migrates into it.

  • Reaction: The "naked" and highly reactive phenoxide anion attacks the 1,4-dihalobutane to form the ether product.

  • Regeneration: The catalyst releases the halide anion (e.g., Br⁻) from the reaction and transports it back to the aqueous phase, where it can exchange for another phenoxide anion, thus completing the catalytic cycle.[6]

PTC_Mechanism cluster_organic Organic Phase (1,4-Dihalobutane) cluster_aqueous Aqueous Phase (Phenol + Base) org_react PhO⁻Q⁺ + Br-(CH₂)₄-Br org_prod PhO-(CH₂)₄-Br + Q⁺Br⁻ org_react->org_prod SN2 Reaction aq_cat Q⁺Br⁻ org_prod->aq_cat Catalyst Regeneration aq_react PhO⁻Na⁺ aq_react->org_react Ion Exchange at Interface

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Section 4: Validated Experimental Protocol

This protocol utilizes phase transfer catalysis to achieve a high yield of this compound with minimal byproducts.

Objective: To synthesize this compound from phenol and 1,4-dibromobutane.

Materials:

  • Phenol (2.1 eq)

  • 1,4-Dibromobutane (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq, 5 mol%)

  • Toluene

  • Deionized Water

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Aqueous Phase Preparation: In the flask, dissolve sodium hydroxide (2.2 eq) in deionized water (approx. 3 mL per gram of NaOH).

  • Organic Phase Preparation: Add toluene (approx. 4 mL per gram of 1,4-dibromobutane), phenol (2.1 eq), 1,4-dibromobutane (1.0 eq), and TBAB (0.05 eq) to the flask.

  • Reaction: Heat the biphasic mixture to a gentle reflux (approx. 85-95°C) with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add an equal volume of water.

    • Separate the layers. Extract the aqueous layer twice with toluene.

    • Combine the organic layers and wash them sequentially with 1M NaOH solution, water, and finally with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield pure this compound as a white crystalline solid.[11]

Caption: High-level experimental workflow for synthesis.

Section 5: References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from --INVALID-LINK--

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (1991). US5041604A - Process for producing di(aryloxy)alkane. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. Retrieved from --INVALID-LINK--

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from --INVALID-LINK--

  • Little Flower College Guruvayoor. (n.d.). Phase transfer catalyst. Retrieved from --INVALID-LINK--

  • Polish Pharmaceutical Society. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE? Retrieved from --INVALID-LINK--

  • PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane. Retrieved from --INVALID-LINK--

  • OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 1,4-Dichlorobutane in Pharmaceutical Intermediate Synthesis. Retrieved from --INVALID-LINK--

  • YouTube. (2019). Synthesis of 1,4-Dibromobutane from THF. Retrieved from --INVALID-LINK--

  • YouTube. (2023). 1,4 Dibromobutane synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 1,4-Dichlorobutane. Retrieved from --INVALID-LINK--

  • ResearchGate. (2009). Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. Retrieved from --INVALID-LINK--

  • European Patent Office. (1994). EP 0601571 A1 - Method for purifying 1,4-butanediol, by hydrogenation and distillation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4032583A - Purification of 1,4-butanediol. Retrieved from --INVALID-LINK--

  • Googleapis.com. (n.d.). Process for purifying 1,4-butanediol by melt cristallisation. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). BR112015021885B1 - PROCESS FOR PURIFICATION OF 1,4-BUTANEDIOL (1,4-BDO). Retrieved from --INVALID-LINK--

References

Technical Support Center: Resolving Solubility Challenges with 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,4-diphenoxybutane. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility issues when using this compound in their synthetic workflows. As a diether, this compound possesses a unique combination of flexibility and hydrophobicity, which can present challenges in achieving homogeneous reaction conditions. This guide provides in-depth, field-proven insights and troubleshooting protocols to overcome these obstacles effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the general solubility characteristics of this compound?

Answer: this compound is a relatively non-polar organic compound.[1] Its solubility is primarily governed by the "like dissolves like" principle. It consists of a flexible four-carbon alkyl chain capped by two phenyl ether groups, giving it significant hydrophobic character. Consequently, it is virtually insoluble in water but exhibits good solubility in many common organic solvents. Its solubility can be influenced by temperature and the specific solvent system employed.

Data Presentation: Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale & Expert Notes
Non-Polar Aprotic Toluene, Hexane, CyclohexaneHighThe non-polar nature of these solvents readily solvates the hydrophobic phenyl and butyl groups of the molecule.
Ethereal Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane, Cyclopentyl methyl ether (CPME)HighAs a diether itself, this compound is highly compatible with other ethereal solvents.[2][3]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents effectively dissolve a wide range of organic compounds, including those with moderate polarity.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), AcetonitrileSparingly Soluble to Soluble (often requires heating)While these solvents are highly polar, their ability to solvate the non-polar regions of this compound can be limited at ambient temperatures.[4][5]
Polar Protic Water, Methanol, EthanolInsoluble to Very PoorThe strong hydrogen-bonding network of protic solvents like water cannot effectively solvate the large, non-polar structure of the molecule.[6][7]
Q2: My reaction involves polar reagents, and this compound is not dissolving in the polar aprotic solvent (e.g., DMF, DMSO). What should I do?

Answer: This is a classic solubility challenge where the polarity of your substrate (this compound) is mismatched with the required reaction medium. Forcing dissolution is key to achieving a homogeneous reaction and obtaining good conversion rates. Simply increasing the volume of the solvent is often inefficient and can lead to unnecessarily dilute conditions. Instead, several targeted strategies can be employed.

Below is a workflow to guide your decision-making process for selecting the appropriate solubilization strategy.

G cluster_start cluster_options cluster_checks start START: this compound Insoluble in Polar Solvent check_thermal Are all reagents thermally stable? start->check_thermal Initial Consideration check_biphasic Is reaction biphasic (aq/org)? start->check_biphasic Alternative Path cosolvent Strategy 1: Use Co-Solvent System sonication Strategy 3: Apply Sonication cosolvent->sonication Still facing issues or want to accelerate? heating Strategy 2: Increase Temperature ptc Strategy 4: Phase-Transfer Catalysis check_thermal->cosolvent No, or prefer ambient temp. check_thermal->heating Yes check_biphasic->ptc Yes check_biphasic->check_thermal No

Caption: Decision workflow for resolving solubility issues.

Q3: How do I implement a co-solvent system (Strategy 1)?

Answer: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent to increase the solubility of a specific compound.[6][8] In this case, you would add a non-polar or moderately polar aprotic solvent (in which this compound is highly soluble) to your primary polar reaction solvent. This modifies the overall polarity of the solvent mixture, creating a more favorable environment for the non-polar substrate.[7][9][10]

Causality: The co-solvent disrupts the strong intermolecular forces of the primary polar solvent (like the dipole-dipole interactions in DMSO) and creates microenvironments that can effectively solvate the hydrophobic phenyl and alkyl portions of this compound. This bridges the polarity gap between your substrate and your primary solvent.[11]

G cluster_before Before Co-Solvent cluster_after After Adding Co-Solvent A This compound (Insoluble) B Polar Solvent (e.g., DMSO) C Co-Solvent (e.g., THF) D Homogeneous Solution C->D Solvated E This compound E->D Solvated F Polar Solvent F->D Solvated

Caption: Mechanism of a co-solvent system.

Experimental Protocol: Implementing a Co-Solvent System

  • Select a Co-Solvent: Choose a co-solvent that is miscible with your primary solvent and in which this compound is highly soluble. Good choices include Tetrahydrofuran (THF) , 1,4-Dioxane , or Cyclopentyl methyl ether (CPME) .[2][3] These must also be inert under your reaction conditions.

  • Determine the Ratio (Small-Scale Test):

    • In a small vial, add your this compound.

    • Add the minimum amount of the selected co-solvent required to fully dissolve the substrate.

    • Slowly add your primary polar solvent (e.g., DMSO) to this solution until you reach the desired final reaction concentration.

    • Observe if the compound remains in solution. If it precipitates, a slightly higher ratio of co-solvent is needed.

  • Scale-Up: Once an effective ratio is found (e.g., 4:1 DMSO:THF), use this ratio for the full-scale reaction. Always dissolve the this compound in the co-solvent first before adding the primary solvent and other reagents.

Q4: What are the best practices for using temperature and sonication (Strategies 2 & 3)?

Answer: Both heating and sonication are physical methods to enhance dissolution rates.

Strategy 2: Increasing Temperature

Heating increases the kinetic energy of the solvent molecules, leading to more frequent and energetic collisions with the solute particles, which helps overcome the intermolecular forces holding the solute together.

  • Protocol:

    • Add the this compound to the reaction solvent in the reaction vessel.

    • While stirring, gradually heat the mixture using an oil bath.

    • Monitor the dissolution. Many compounds will dissolve at temperatures between 40-80 °C in solvents like DMSO or DMF.

    • Crucial Safety Note: Ensure the chosen temperature is well below the boiling point of the solvent and that all reagents are thermally stable at that temperature.

Strategy 3: Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and violent collapse of microscopic bubbles.[12][13] This collapse creates powerful microjets and shockwaves that physically break apart solute aggregates, drastically increasing the surface area available for solvation.[14][15]

  • Protocol:

    • Place your reaction vessel (e.g., a flask or vial) containing the solvent and undissolved this compound into an ultrasonic bath.

    • Ensure the water level in the bath is sufficient to cover the level of the solvent in your vessel for efficient energy transfer.

    • Turn on the sonicator. Dissolution can often be achieved within minutes.

    • Expert Tip: Sonication can cause a slight increase in the bulk temperature of the sample. If your reaction is temperature-sensitive, you can sonicate in short bursts or use a bath with cooling capabilities.[14]

Q5: My reaction involves an aqueous phase and an organic phase. How can I make the reaction happen (Strategy 4)?

Answer: When you have a reaction between two mutually insoluble reactants (e.g., an inorganic salt in water and this compound in toluene), the reaction is limited to the very small interface between the two layers. This results in extremely slow reaction rates. The solution is Phase-Transfer Catalysis (PTC) .

Causality: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[16][17] Typically, a quaternary ammonium salt (like tetrabutylammonium bromide) is used.[18] The catalyst's lipophilic cation pairs with the anion of your aqueous reactant (e.g., hydroxide, cyanide), pulling it into the organic phase where it is "naked" and highly reactive towards the this compound.[4][19]

When to Use PTC:

  • When one reactant is soluble in an aqueous phase (e.g., NaOH, KCN, NaNs).

  • When your organic substrate (this compound) is soluble in a water-immiscible organic solvent (e.g., Toluene, DCM).

  • PTC eliminates the need for expensive, anhydrous polar aprotic solvents.[17][19]

Protocol Outline for PTC:

  • Dissolve this compound in a suitable water-immiscible organic solvent (e.g., toluene).

  • Dissolve the ionic reactant in water.

  • Combine the two phases in a reaction flask.

  • Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a crown ether).

  • Stir the biphasic mixture vigorously to maximize the interfacial area. The reaction will now proceed in the organic phase.[19]

References

Validation & Comparative

A Guide to Flexible Linkers: Comparing 1,4-Diphenoxybutane with Common Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of molecular design, the choice of a linker to connect two functional moieties can be as critical as the active components themselves. Whether in the context of Proteolysis-Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), bivalent ligands, or functionalized materials, the linker's properties profoundly influence the final construct's efficacy, pharmacokinetics, and overall performance.[1][2] This guide provides an in-depth comparison of 1,4-Diphenoxybutane with commonly employed flexible linkers, namely polyethylene glycol (PEG) and alkyl chains, offering insights into their respective advantages and disadvantages to aid researchers in making informed decisions.

The Crucial Role of the Flexible Linker

A flexible linker is more than a simple spacer; it is a dynamic component that dictates the spatial relationship between two connected entities. Its length, flexibility, and physicochemical properties, such as hydrophilicity or hydrophobicity, are critical parameters that must be carefully considered.[1][3] An ideal linker will allow the connected molecules to adopt an optimal orientation for their intended biological function, such as facilitating the formation of a stable ternary complex in the case of a PROTAC.[4]

Common Flexible Linkers: A Performance Overview

The most prevalent flexible linkers in contemporary research are polyethylene glycol (PEG) and simple alkyl chains. Their widespread use stems from their synthetic accessibility and the ease with which their lengths can be modulated.[4]

Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units and are renowned for their hydrophilicity.[5] This characteristic is particularly advantageous when dealing with hydrophobic molecules, as the PEG linker can enhance the overall aqueous solubility of the conjugate, preventing aggregation and improving its pharmacokinetic profile.[1] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, contributing to this increased solubility.[5]

Advantages of PEG Linkers:

  • Enhanced Hydrophilicity: Improves solubility and reduces aggregation of hydrophobic molecules.[1]

  • Biocompatibility: Generally considered non-immunogenic.[5]

  • Flexibility: Allows for a high degree of conformational freedom.

Disadvantages of PEG Linkers:

  • Potential for Oxidative Metabolism: The ether linkages can be susceptible to metabolic breakdown.[4]

  • Complex Permeability Effects: While enhancing solubility, the increased hydrophilicity can sometimes hinder passive diffusion across cell membranes.

Alkyl Chain Linkers

Alkyl linkers are the simplest form of flexible linkers, consisting of a chain of methylene units. They are characterized by their hydrophobicity and conformational flexibility. The absence of heteroatoms in the backbone makes them less susceptible to oxidative metabolism compared to PEG linkers.

Advantages of Alkyl Linkers:

  • Synthetic Simplicity: Readily available and easily incorporated into molecular designs.

  • Metabolic Stability: Generally more resistant to metabolism than PEG linkers.

  • Hydrophobicity: Can be advantageous for membrane permeability in certain contexts.

Disadvantages of Alkyl Linkers:

  • Poor Water Solubility: Can exacerbate the insolubility of hydrophobic molecules, leading to aggregation.[1]

  • Non-specific Binding: The hydrophobic nature can lead to increased non-specific interactions with proteins and other biological macromolecules.

This compound: A Hybrid Approach

This compound presents an interesting, albeit less common, alternative to traditional PEG and alkyl linkers. Its structure, featuring a flexible four-carbon alkyl chain flanked by two phenoxy groups, suggests a unique combination of properties.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties of this compound

While direct experimental comparisons are scarce, we can infer the properties of this compound based on its structure and the known characteristics of its constituent parts.

  • Flexibility: The central butyl chain provides significant conformational flexibility, comparable to a short alkyl linker. The ether linkages also allow for rotation.

  • Hydrophobicity: The two phenyl groups are strongly hydrophobic and will likely dominate the overall character of the linker, making it significantly more hydrophobic than a simple C4 alkyl chain and vastly more hydrophobic than a PEG linker of similar length. Aromatic ethers are generally less hydrophilic than their alcohol and phenol precursors.[6]

  • Solubility: Due to its hydrophobic nature, this compound is expected to have low water solubility. While the ether oxygens can accept hydrogen bonds, this is unlikely to overcome the hydrophobicity of the two large aromatic rings.[6]

  • Metabolic Stability: The ether linkages may be susceptible to metabolism, similar to PEG, but the presence of the bulky phenyl groups could offer some steric hindrance to metabolic enzymes. The alkyl chain portion is expected to be relatively stable.

  • π-Stacking Interactions: The phenyl rings introduce the possibility of π-stacking interactions with aromatic residues in target proteins or with the linked molecules themselves, which could either be a beneficial stabilizing interaction or a detrimental conformational constraint.

Comparative Analysis of Flexible Linkers

PropertyPEG LinkerAlkyl LinkerThis compound (Predicted)
Hydrophilicity HighLowVery Low
Flexibility HighHighModerate to High
Solubility (Aqueous) HighLowVery Low
Metabolic Stability Moderate (ether cleavage)HighModerate (potential ether cleavage)
Synthetic Accessibility HighHighModerate
Potential for π-Interactions NoNoYes

Experimental Workflows for Linker Evaluation

The optimal linker for a given application is highly context-dependent and must be determined empirically. A systematic approach to evaluating a series of linkers with varying lengths and compositions is crucial.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize Conjugates (e.g., PROTACs, ADCs) Purification Purify Conjugates (e.g., HPLC) Synthesis->Purification Characterization Characterize Conjugates (e.g., MS, NMR) Purification->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Binding Target Binding Assay (e.g., SPR, ITC) Characterization->Binding Permeability Cell Permeability Assay (e.g., PAMPA) Solubility->Permeability Activity Functional Assay (e.g., Cell Viability, Degradation) Binding->Activity PK Pharmacokinetic Studies (e.g., in rodents) Activity->PK Efficacy Efficacy Studies (in disease models) PK->Efficacy

References

A Senior Application Scientist's Guide to the Validation of 1,4-Diphenoxybutane Purity: A Comparative Analysis of HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is not merely a procedural step but the cornerstone of reliable, reproducible, and translatable scientific outcomes. 1,4-Diphenoxybutane, a molecule with applications as a building block in polymer science and as a potential intermediate in pharmaceutical synthesis, is no exception. Its purity can significantly impact reaction kinetics, product yield, and the toxicological profile of final compounds.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

The Analytical Challenge: Potential Impurities in this compound

To develop a robust purity method, one must first understand the potential impurities. A common synthetic route to this compound is the Williamson ether synthesis, involving phenol and a 1,4-dihalobutane. This process can introduce several process-related impurities that a successful analytical method must be able to separate and quantify.

Common Process-Related Impurities:

  • Starting Materials: Unreacted phenol and 1,4-dibromobutane.

  • Intermediates: Mono-substituted product (e.g., 4-phenoxy-1-bromobutane).

  • Byproducts: Products from elimination reactions or dimerization.

  • Degradants: Potential oxidation or hydrolysis products formed during storage or processing.

The analytical method's primary challenge is, therefore, its specificity : the ability to unequivocally assess the this compound analyte in the presence of these other components.[1][2]

Logical Workflow for Purity Method Validation

The journey from method development to a fully validated protocol follows a logical sequence. Each step builds upon the last, creating a self-validating system where the final data is demonstrably trustworthy. This workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][3]

Validation_Workflow start Define Analytical Target Profile (ATP) dev Method Development (HPLC vs. qNMR Selection) start->dev Goal Setting spec Specificity (Peak Purity, Resolution) dev->spec Method Optimization sys_suit Define System Suitability Criteria dev->sys_suit Initial Criteria lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability, Intermediate) acc->prec lodq LOD & LOQ prec->lodq robust Robustness lodq->robust validated Validated Method for Routine Use robust->validated Final Approval sys_suit->validated QC Check

Caption: Logical workflow for analytical method validation.

Comparative Analysis: HPLC vs. Quantitative NMR (qNMR)

While HPLC is the workhorse of most quality control laboratories for purity determination, qNMR has emerged as a powerful, orthogonal technique that provides an absolute measure of purity without the need for specific impurity reference standards.[4][5]

ParameterMethod 1: Reversed-Phase HPLC Method 2: Quantitative NMR (qNMR)
Principle Chromatographic separation based on differential partitioning between a non-polar stationary phase and a polar mobile phase.Measures the molar concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[6][7]
Specificity High. Achieved by chromatographic resolution of the main peak from all impurity peaks. Requires validation with known impurities or stress studies.Excellent. Relies on unique chemical shifts for different protons. Can detect and quantify impurities even if they co-elute in HPLC. 2D NMR can resolve overlapping signals.[5]
Quantification Relative. Based on the area percent of the main peak, assuming all components have a similar response factor at the detection wavelength. Accurate quantification requires reference standards for each impurity.Absolute/Primary. Directly relates signal integral to the number of protons, allowing for direct purity calculation against a high-purity internal standard.[4]
Sensitivity Very high (typically low ng/mL to µg/mL), especially for UV-active compounds.Moderate (typically low to mid µg/mL). Depends on magnetic field strength and number of scans.
Sample Throughput Moderate. Typical run times are 15-30 minutes per sample.High. A simple 1H NMR spectrum can be acquired in minutes. Sample preparation is straightforward.
Destructive? Yes. The sample is consumed and cannot be recovered.No. The sample is dissolved in a deuterated solvent and can be fully recovered after analysis.[5][8]
Primary Application Ideal for routine quality control, stability testing, and release of batches where impurity profiles are known.Excellent for certifying reference materials, characterizing new chemical entities, and analyzing samples where impurity standards are unavailable.

Experimental Protocol: HPLC Purity Validation of this compound

This protocol describes a robust, self-validating reversed-phase HPLC method designed for the accurate purity assessment of this compound. The choice of a C18 column is based on the non-polar nature of the analyte, while the acetonitrile/water mobile phase provides excellent resolving power for potential non-polar and moderately polar impurities. UV detection at 220 nm is selected to capture the strong absorbance of the phenyl rings.

HPLC Experimental Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation (1 mg/mL in ACN) inject Inject 10 µL prep->inject system HPLC System (Pump, Autosampler, Column Oven, DAD) separation Chromatographic Separation (C18 Column @ 30°C) detection UV Detection @ 220 nm separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Integration, % Purity Calculation) data->analysis

Caption: High-level workflow for HPLC analysis.

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC system with UV/DAD DetectorStandard equipment in QC labs; DAD allows for peak purity assessment.
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard stationary phase for non-polar analytes, providing good retention and resolution.
Mobile Phase A HPLC Grade WaterThe polar component of the mobile phase system.
Mobile Phase B HPLC Grade Acetonitrile (ACN)The organic modifier; chosen for its low UV cutoff and good elution strength.
Gradient 0-15 min: 60% B to 95% B; 15-20 min: Hold at 95% B; 20-25 min: Return to 60% BA gradient is employed to ensure elution of late-eluting, more non-polar impurities while maintaining good resolution of early-eluting polar impurities like phenol.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA common volume that balances sensitivity and potential for peak overload.
Detection 220 nmWavelength provides high sensitivity for the aromatic rings in the analyte and potential impurities.
Reagent and Sample Preparation
  • Diluent: Acetonitrile.

  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the Standard Solution.

Validation Protocol Steps (Abbreviated)

This protocol must be executed in accordance with ICH Q2(R2) guidelines.[3]

  • System Suitability: Before analysis, inject the Standard Solution five times. The relative standard deviation (%RSD) for the peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0 and theoretical plates ≥ 2000. This ensures the chromatographic system is performing adequately.

  • Specificity: Analyze a blank (diluent), the sample solution, and a spiked solution containing known potential impurities (phenol, 4-phenoxy-1-bromobutane). The method must demonstrate baseline resolution between the main peak and all impurity peaks. Diode-Array Detector (DAD) analysis should be used to confirm peak purity.

  • Linearity: Prepare a series of solutions from the standard stock solution at five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Plot the peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.

  • Accuracy: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120%) by spiking a known amount of this compound reference standard into a placebo or sample matrix. The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six separate preparations of the sample solution at 100% of the test concentration. The %RSD of the purity results should be ≤ 1.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The results should be compared and found to be consistent.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is crucial for quantifying low-level impurities.

Conclusion

The validation of this compound purity is a critical task that demands a robust and reliable analytical method. While HPLC remains the industry standard for routine quality control due to its high sensitivity and resolving power, it operates as a relative technique. Its true power is unlocked through rigorous validation as outlined by ICH guidelines, ensuring it is specific, accurate, and precise for its intended purpose.

For applications requiring absolute purity determination, such as the certification of a reference standard, Quantitative NMR (qNMR) offers a powerful, non-destructive, and orthogonal approach.[4][5] It serves as an invaluable tool for confirming the purity value obtained by HPLC and for identifying unknown impurities without requiring their isolation.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method, or combination of methods, to build a comprehensive and scientifically sound purity profile for this compound, thereby ensuring the quality and integrity of their work.

References

A Comparative Guide for Researchers: 1,4-Diphenoxybutane vs. 1,4-bis(phenoxymethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of materials science, polymer chemistry, and drug delivery systems, the judicious selection of molecular building blocks is a critical determinant of final product performance. This guide offers a comprehensive comparative analysis of two diether compounds, 1,4-Diphenoxybutane and 1,4-bis(phenoxymethyl)benzene. While both molecules share a common structural motif of two phenyl rings linked by a four-carbon backbone containing ether functionalities, their subtle yet significant architectural differences give rise to distinct physicochemical properties and, consequently, divergent performance characteristics in various applications. This document is intended to serve as a technical resource for researchers and scientists, providing the necessary data and insights to make informed decisions in their synthetic and formulation endeavors.

Molecular Architecture: Flexibility vs. Rigidity

The core distinction between this compound and 1,4-bis(phenoxymethyl)benzene lies in the nature of the central linking unit, which dictates the overall molecular conformation and intermolecular interactions.

  • This compound features a flexible n-butane chain connecting the two phenoxy groups. This aliphatic spacer allows for a high degree of conformational freedom, enabling the molecule to adopt a variety of bent and extended structures. This inherent flexibility influences its packing in the solid state and its behavior in solution.

  • 1,4-bis(phenoxymethyl)benzene , in contrast, incorporates a rigid para-phenylene ring as part of its central backbone. The ether linkages are attached to benzylic carbons, imparting a more defined and rigid, rod-like character to the molecule. This structural rigidity has profound implications for its thermal properties and its ability to form ordered structures.

Caption: Structural comparison highlighting the flexible vs. rigid core.

Synthesis via Williamson Ether Synthesis

Both molecules are readily prepared using the classical Williamson ether synthesis, a robust and versatile method for forming ethers. The general principle involves the reaction of a deprotonated alcohol (alkoxide or phenoxide) with an alkyl halide.

Experimental Protocol: General Williamson Ether Synthesis

This protocol provides a general framework. Specific quantities and reaction times will vary based on the specific reactants.

Materials:

  • Phenol

  • 1,4-Dibromobutane (for this compound)

  • 1,4-Bis(bromomethyl)benzene (for 1,4-bis(phenoxymethyl)benzene)

  • Strong base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Solvent (e.g., Acetone, Dimethylformamide (DMF), Ethanol)

  • Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

  • Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent. Add the base portion-wise to the solution to generate the sodium or potassium phenoxide in situ. The reaction is typically exothermic.

  • Nucleophilic Attack: To the phenoxide solution, add the dihaloalkane (1,4-dibromobutane or 1,4-bis(bromomethyl)benzene) dropwise.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure diether.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process Phenol Phenol Deprotonation Deprotonation (Phenoxide Formation) Phenol->Deprotonation Base Base (e.g., NaOH) Base->Deprotonation Dihalide Dihaloalkane SN2 SN2 Reaction (Nucleophilic Attack) Dihalide->SN2 Deprotonation->SN2 Phenoxide Reflux Reflux SN2->Reflux Workup Workup & Purification Reflux->Workup Product Pure Diether Product Workup->Product

Caption: Workflow of the Williamson Ether Synthesis.

Comparative Physicochemical Properties

The structural differences manifest in their macroscopic physical properties.

PropertyThis compound1,4-bis(phenoxymethyl)benzene
Melting Point (°C) ~98-100~135-138
Solubility More soluble in a wider range of organic solvents.Sparingly soluble in many common organic solvents.
Thermal Stability GoodExcellent

Note: Exact values can vary slightly depending on purity and crystalline form.

The higher melting point of 1,4-bis(phenoxymethyl)benzene can be attributed to its rigid structure, which allows for more efficient crystal packing and stronger intermolecular forces. Conversely, the flexible nature of this compound disrupts efficient packing, resulting in a lower melting point.

Spectroscopic and Thermal Analysis

Spectroscopic and thermal analysis techniques provide a detailed picture of the molecular structure and stability of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusThis compound (Predicted Chemical Shifts, δ ppm)1,4-bis(phenoxymethyl)benzene (Predicted Chemical Shifts, δ ppm)
¹H NMR ~7.2-7.3 (m, 4H, Ar-H), ~6.9-7.0 (m, 6H, Ar-H), ~4.0 (t, 4H, -O-CH₂-), ~2.0 (m, 4H, -CH₂-CH₂-)~7.3-7.4 (s, 4H, central Ar-H), ~7.2-7.3 (m, 4H, phenoxy Ar-H), ~6.9-7.0 (m, 6H, phenoxy Ar-H), ~5.1 (s, 4H, -O-CH₂-)
¹³C NMR ~159 (Ar-C-O), ~129 (Ar-C), ~121 (Ar-C), ~114 (Ar-C), ~67 (-O-CH₂-), ~26 (-CH₂-CH₂-)~158 (phenoxy Ar-C-O), ~137 (central Ar-C), ~129 (Ar-C), ~128 (central Ar-C), ~121 (Ar-C), ~115 (Ar-C), ~70 (-O-CH₂-)

Note: These are predicted values based on analogous structures and may vary slightly from experimental data.

Infrared (IR) Spectroscopy

Both compounds will exhibit characteristic C-O-C stretching vibrations for the ether linkages, typically in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. Key differentiating features would be the more pronounced aliphatic C-H stretching bands in this compound.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry would also differ. This compound would likely show fragmentation of the butane chain, while 1,4-bis(phenoxymethyl)benzene would be expected to show a prominent peak corresponding to the stable benzyl cation or related fragments.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) would demonstrate the superior thermal stability of 1,4-bis(phenoxymethyl)benzene, showing a higher onset temperature of decomposition. Differential Scanning Calorimetry (DSC) would confirm its higher melting point and potentially reveal other phase transitions.

Performance in Applications

The distinct properties of these two molecules make them suitable for different applications.

  • This compound: Its flexible nature makes it a candidate for use as a plasticizer in polymers, imparting greater flexibility and lowering the glass transition temperature. It has also been investigated as a component in electrolytes for batteries due to its good solvating properties and electrochemical stability.

  • 1,4-bis(phenoxymethyl)benzene: The rigidity and high thermal stability of this molecule make it an excellent monomer for the synthesis of high-performance polymers, such as polyimides and polyetherketones, where thermal resistance and mechanical strength are critical. It is also widely used as a reactive flame retardant in epoxy resins and other polymers.[1] Its aromatic structure contributes to char formation upon combustion, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of fire.[2][3]

Conclusion

  • Choose this compound for applications requiring flexibility, good solubility, and use as a plasticizer or in electrolyte formulations.

  • Choose 1,4-bis(phenoxymethyl)benzene for applications demanding high thermal stability, rigidity, and flame retardancy, particularly in the realm of high-performance polymers.

This guide provides a foundational understanding to aid researchers in selecting the appropriate molecule for their specific needs, thereby accelerating materials discovery and development.

References

A Comparative Guide to the Structural Elucidation of 1,4-Diphenoxybutane: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of methodologies for the structural confirmation of 1,4-diphenoxybutane. As a molecule featuring two rigid phenyl rings connected by a flexible four-carbon aliphatic chain, its conformational possibilities are numerous. For researchers in materials science and drug development, understanding the precise solid-state architecture is not merely academic; it is fundamental to predicting and engineering its physicochemical properties. Here, we will focus on single-crystal X-ray crystallography as the gold standard for unambiguous structure determination, while objectively comparing its outputs with data from other common analytical techniques.

The Imperative of Unambiguous Structure Determination

The properties of a molecule like this compound are intrinsically linked to its three-dimensional structure. While spectroscopic methods can confirm atomic connectivity and molecular weight, they often provide an averaged picture, especially for conformationally flexible molecules in solution. Single-crystal X-ray crystallography transcends this limitation by providing a precise, high-resolution snapshot of the molecule's arrangement in the solid state.[1][2][3] This information, including exact bond lengths, bond angles, and intermolecular interactions, is critical for developing structure-property relationships.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful technique for determining the three-dimensional structure of a molecule at atomic resolution.[1] The method relies on the diffraction of an X-ray beam by a highly ordered single crystal. The resulting diffraction pattern contains the information necessary to calculate an electron density map, from which the atomic positions can be modeled and refined.[4]

Experimental Protocol: A Self-Validating Workflow

The process from a powdered sample to a validated crystal structure is a meticulous workflow where each step's success is a prerequisite for the next.

Step 1: Growing Diffraction-Quality Single Crystals This is often the most challenging step. The goal is to produce a pure, internally regular crystal of sufficient size (typically >0.1 mm).[4][5]

  • Detailed Protocol:

    • Solution Preparation: Dissolve this compound in a minimal amount of a high-purity solvent (e.g., ethanol or ethyl acetate) with gentle heating to create a saturated or near-saturated solution.

    • Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

    • Slow Evaporation: Cover the vial with a cap, pierced with a needle, to allow for very slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Expertise & Causality: The rate of crystallization is inversely proportional to the quality of the resulting crystals. Slow evaporation provides the molecules with sufficient time to organize into a low-energy, highly ordered lattice, which is essential for producing sharp diffraction spots. Rapid crystal growth traps defects and leads to poorly resolved data.

Step 2: Data Collection A suitable crystal is selected and analyzed on a diffractometer.

  • Detailed Protocol:

    • Crystal Selection & Mounting: Under a microscope, select a single, transparent crystal with well-defined faces and no visible cracks. Mount it on a cryoloop.

    • Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Data Acquisition: Mount the crystal on the diffractometer's goniometer, center it in the X-ray beam, and collect the diffraction data by rotating the crystal through a series of angles.[5]

  • Expertise & Causality: Data collection at cryogenic temperatures significantly reduces the thermal vibration of atoms. This results in higher-quality data at higher resolution and minimizes potential radiation damage to the crystal from the intense X-ray beam.

Step 3: Structure Solution and Refinement The collected data is processed to generate the final structural model.

  • Detailed Protocol:

    • Data Processing: The raw diffraction images are integrated to determine the position, symmetry (space group), and intensity of each reflection.

    • Structure Solution: The "phase problem" is solved using direct methods, typically with software like SHELXT, to generate an initial electron density map and a preliminary atomic model.[4]

    • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL. Atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Trustworthiness: The quality of the final structure is assessed by several key metrics. The R1 factor, a measure of the agreement between the observed and calculated structure factor amplitudes, should ideally be below 0.05 for a well-refined small-molecule structure. The Goodness of Fit (GooF) should be close to 1.

Visualizing the SC-XRD Workflow

G cluster_0 1. Crystallization cluster_1 2. Data Collection cluster_2 3. Structure Determination Dissolve Dissolve Sample Filter Filter Solution Dissolve->Filter Evaporate Slow Evaporation Filter->Evaporate Select Select & Mount Crystal Evaporate->Select Collect Collect Diffraction Data (100 K) Select->Collect Process Process & Integrate Data Collect->Process Solve Solve Structure (Direct Methods) Process->Solve Refine Refine Model Solve->Refine Validate Validate Structure (R1, GooF) Refine->Validate Final Final Validate->Final Final 3D Structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

A Comparative View: SC-XRD vs. Alternative Techniques

While SC-XRD is unparalleled for solid-state structure, a multi-technique approach provides the most comprehensive understanding. Other methods offer complementary information about the molecule in different states.[6][7][8]

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, conformation, crystal packing.[2]Unambiguous, high-resolution structure determination.Requires a high-quality single crystal; provides solid-state information only.
NMR Spectroscopy Atomic connectivity (¹H, ¹³C), chemical environment, solution-state conformation (via NOE).[6][8]Non-destructive; provides data on structure and dynamics in solution.Structure is an interpretation of averaged data; less precise for bond lengths/angles.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS).Extremely high sensitivity; requires minute sample quantities.Provides no direct information on atomic connectivity or 3D structure.
Computational Modeling Theoretical low-energy conformations, electronic properties, bond parameters.Can predict structures without experimentation; provides insight into energetics.Results are theoretical and require experimental validation; accuracy is method-dependent.
Logical Integration of Analytical Data

The most robust structural confirmation does not rely on a single method but rather on the convergence of evidence from multiple, orthogonal techniques.

G cluster_Initial Initial Characterization cluster_Validation Definitive Confirmation MS Mass Spec (Confirms Formula: C₁₆H₁₈O₂) Xray X-ray Crystallography (Defines 3D Structure) MS->Xray Guides & Corroborates NMR NMR (Confirms Connectivity) NMR->Xray Guides & Corroborates Comp Computational (Predicts Conformations) Comp->Xray Predicts & Validates

Caption: Logical relationship between analytical techniques for structural confirmation.

Conclusion

References

A Comparative Guide to High-Performance Polymers Derived from 1,4-Diphenoxybutane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of advanced engineering materials with superior thermal and mechanical properties, researchers and drug development professionals are constantly exploring novel monomers that can impart enhanced performance characteristics to polymers. This guide provides an in-depth technical comparison of high-performance polymers synthesized from functionalized derivatives of 1,4-diphenoxybutane (DPB), specifically 1,4-bis(4-hydroxyphenoxy)butane and 1,4-bis(4-aminophenoxy)butane. While direct application data for this compound as a polymer additive is scarce in publicly available literature, its functionalized analogs serve as critical building blocks for a range of high-performance polymers, including polyesters, polyamides, and polyimides.

This document will objectively evaluate the performance of these polymers against established materials such as Poly(ether ether ketone) (PEEK), providing experimental data and insights to guide material selection for demanding applications.

Introduction: The Role of Ether Linkages in High-Performance Polymers

The incorporation of flexible ether linkages within a rigid polymer backbone is a well-established strategy to enhance processability without significantly compromising thermal stability. The four-carbon aliphatic chain in the this compound moiety provides a degree of flexibility that can improve solubility and melt characteristics of otherwise intractable aromatic polymers. When functionalized with hydroxyl or amine groups, this core structure becomes a versatile monomer for polycondensation reactions.

Performance Evaluation of Polyesters Derived from 1,4-Bis(4-hydroxyphenoxy)butane

Polyesters synthesized from 1,4-bis(4-hydroxyphenoxy)butane and various diacyl chlorides exhibit a compelling balance of properties. These aromatic polyesters are noted for their good processability and mechanical strength.

Comparative Analysis with PEEK

Poly(ether ether ketone) (PEEK) is a benchmark high-performance thermoplastic known for its exceptional thermal and chemical resistance.[1][2] Polyesters derived from 1,4-bis(hydroxyphenyl)butane, while not direct replacements for PEEK in all applications, offer an interesting alternative with potentially improved processability.

Table 1: Comparison of Thermal and Mechanical Properties

PropertyPolyester from 1,4-bis(hydroxyphenyl)butane & Terephthaloyl ChlorideUnfilled PEEK
Glass Transition Temperature (Tg) 125 - 195 °C[3]~143 °C[4]
Melting Temperature (Tm) Amorphous to semi-crystalline, varies with diacyl chloride[3]~343 °C[4]
Tensile Strength 47 - 59 MPa[3]90 - 100 MPa[1]
Tensile Modulus 1.39 - 1.86 GPa[3]~3.6 GPa[1]
Continuous Use Temperature Not widely reportedUp to 260 °C[1]

Note: Properties of polyesters from 1,4-bis(hydroxyphenyl)butane can vary significantly based on the diacyl chloride used in the synthesis.

The data indicates that while PEEK offers superior thermal stability and mechanical strength, the polyesters based on the this compound derivative provide a respectable performance profile with the potential for lower processing temperatures due to their lower melting points and amorphous nature in some cases.

Experimental Protocol: Synthesis of Polyester via Interfacial Polycondensation

This protocol outlines a typical laboratory-scale synthesis of an aromatic polyester using 1,4-bis(4-hydroxyphenoxy)butane.

Materials:

  • 1,4-bis(4-hydroxyphenoxy)butane

  • Terephthaloyl chloride

  • Dichloromethane

  • Sodium hydroxide

  • Phase transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Distilled water

Procedure:

  • Dissolve 1,4-bis(4-hydroxyphenoxy)butane and a phase transfer catalyst in an aqueous solution of sodium hydroxide.

  • In a separate beaker, dissolve terephthaloyl chloride in dichloromethane.

  • Combine the two solutions in a reaction vessel and stir vigorously at room temperature for 2-4 hours.

  • Separate the organic layer and wash it sequentially with dilute acid and distilled water.

  • Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol.

  • Filter and dry the resulting polyester powder under vacuum.

Polyester_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase BHPB 1,4-Bis(4-hydroxyphenoxy)butane Reactor Interfacial Polycondensation (Vigorous Stirring) BHPB->Reactor NaOH NaOH NaOH->Reactor PTC Phase Transfer Catalyst PTC->Reactor TPC Terephthaloyl Chloride TPC->Reactor DCM Dichloromethane DCM->Reactor Washing Separation & Washing Reactor->Washing Precipitation Precipitation in Methanol Washing->Precipitation Drying Filtration & Drying Precipitation->Drying Polyester Aromatic Polyester Drying->Polyester

Figure 1: Workflow for Polyester Synthesis.

Performance Evaluation of Polyamides and Polyimides from 1,4-Bis(4-aminophenoxy)butane

The diamine derivative, 1,4-bis(4-aminophenoxy)butane, serves as a monomer for high-performance polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength.

Comparative Analysis of Polyamides

Aromatic polyamides, or aramids, are a class of materials renowned for their high strength and thermal resistance. Polyamides synthesized from 1,4-bis(4-aminophenoxy)butane offer a balance of these properties with improved processability due to the flexible butyl ether linkage.[5][6][7][8]

Table 2: Comparison of Thermal and Mechanical Properties of Polyamides

PropertyPolyamide from 1,4-bis(4-aminophenoxy)butane & Terephthalic AcidCommercial Aramid (e.g., Nomex®)
Glass Transition Temperature (Tg) 239 - 257 °C[5]~270 °C
Decomposition Temperature (10% weight loss) > 450 °C[8]> 400 °C
Tensile Strength 77 - 106 MPa[8][9]~85 MPa
Tensile Modulus 1.5 - 2.9 GPa[8][9]~2.0 GPa
Solubility Soluble in aprotic polar solvents (e.g., DMAc, NMP)[5][8]Generally insoluble

The data highlights that polyamides derived from the this compound analog exhibit comparable, and in some cases superior, thermal and mechanical properties to established aramids, with the significant advantage of improved solubility, which is crucial for processing.

Comparative Analysis of Polyimides

Polyimides are at the apex of high-performance polymers, offering exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of the 1,4-bis(4-aminophenoxy)butane monomer can enhance the processability of these typically intractable materials.[6][10][11]

Table 3: Comparison of Thermal Properties of Polyimides

PropertyPolyimide from 1,4-bis(4-aminophenoxy)benzene and BTDAConventional Polyimide (Kapton® type)
Glass Transition Temperature (Tg) 209 - 327 °C[10]~360 - 400 °C
Decomposition Temperature (10% weight loss) > 480 °C[10]> 500 °C
Tensile Strength 105 - 124 MPa[12]~170 MPa
Tensile Modulus 1.5 - 2.3 GPa[12]~3.1 GPa
Dielectric Constant (1 MHz) 2.62 - 3.53[10]~3.4

BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride

While conventional polyimides like Kapton® exhibit higher thermal stability and mechanical strength, the polyimides based on the this compound derivative offer a good balance of properties with the added benefit of potentially lower dielectric constants, making them attractive for microelectronics applications.

Experimental Protocol: Two-Step Synthesis of Polyimides

The synthesis of polyimides from 1,4-bis(4-aminophenoxy)butane typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.

Materials:

  • 1,4-bis(4-aminophenoxy)butane

  • Aromatic tetracarboxylic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Dissolve 1,4-bis(4-aminophenoxy)butane in dry NMP in a nitrogen-purged reaction flask.

  • Gradually add an equimolar amount of the dianhydride to the solution while stirring at room temperature. Continue stirring for 12-24 hours to form the poly(amic acid) solution.

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven in a stepwise manner, for example: 100 °C (1h), 200 °C (1h), and 300 °C (1h).

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine and stir at room temperature for several hours. Precipitate the polyimide in methanol, filter, and dry.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine 1,4-Bis(4-aminophenoxy)butane PAA_Solution Poly(amic acid) Solution Diamine->PAA_Solution Dianhydride Aromatic Dianhydride Dianhydride->PAA_Solution NMP NMP Solvent NMP->PAA_Solution Thermal Thermal Imidization (Stepwise Heating) PAA_Solution->Thermal Chemical Chemical Imidization (Ac2O, Pyridine) PAA_Solution->Chemical Polyimide_Film Polyimide Film Thermal->Polyimide_Film Polyimide_Powder Polyimide Powder Chemical->Polyimide_Powder

Figure 2: Two-Step Polyimide Synthesis Workflow.

Conclusion

While this compound itself has not been extensively documented as a direct polymer additive, its functionalized derivatives, 1,4-bis(4-hydroxyphenoxy)butane and 1,4-bis(4-aminophenoxy)butane, are valuable monomers for the synthesis of high-performance polyesters, polyamides, and polyimides. These polymers demonstrate a desirable combination of high thermal stability, good mechanical properties, and, crucially, enhanced processability compared to many traditional high-performance polymers. The flexible ether-butane linkage plays a key role in improving solubility and lowering melt processing temperatures. For researchers and professionals in materials science and drug development, polymers derived from these this compound analogs represent a promising avenue for creating advanced materials tailored for demanding applications where a balance of performance and processability is essential.

References

A Comparative Guide to the Thermal Stability of 1,4-Diphenoxybutane and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Stability in Aryl Ether Compounds

Aryl ethers, characterized by an oxygen atom connected to an aromatic ring, are prevalent structural motifs in a vast array of organic molecules, from pharmaceuticals and agrochemicals to high-performance polymers and organic electronics. The stability of these compounds under thermal stress is a critical parameter that dictates their processing, storage, and application viability. For instance, in drug development, understanding the thermal decomposition profile of a molecule is essential for formulation, shelf-life determination, and ensuring safety during manufacturing processes that may involve heating. 1,4-Diphenoxybutane serves as a valuable model compound for understanding the thermal behavior of molecules containing multiple phenoxy groups linked by a flexible alkyl chain. This guide provides a comparative assessment of the thermal stability of this compound and its analogues, delving into the structural factors that govern their decomposition pathways. By synthesizing available experimental data and established chemical principles, we aim to provide a framework for predicting and understanding the thermal robustness of this important class of compounds.

Experimental Assessment of Thermal Stability: Methodologies and Rationale

The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3] These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time.[2] A significant loss of mass indicates decomposition or evaporation. The resulting data is typically presented as a plot of mass percentage versus temperature. Key parameters derived from a TGA curve include:

  • Onset Decomposition Temperature (Tonset): The temperature at which significant decomposition begins.

  • Td5 and Td10: Temperatures at which 5% and 10% mass loss has occurred, respectively. These are often used as standardized points of comparison for thermal stability.

  • Char Yield: The percentage of material remaining at the end of the analysis, which can provide insights into the decomposition mechanism.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes. For thermal stability assessment, DSC can identify the temperature at which decomposition occurs, often seen as a sharp exothermic or endothermic peak.

The combination of TGA and DSC provides a comprehensive thermal profile of a compound, allowing for the correlation of mass loss with specific energetic events.[1]

Experimental workflow for TGA and DSC analysis.

Comparative Thermal Stability of this compound and Analogues

While specific, publicly available TGA/DSC data for this compound and its direct non-polymeric analogues is limited, we can infer their relative thermal stabilities based on structure-property relationships and data from closely related compounds. The following table presents a comparative analysis, with estimated decomposition temperatures based on general principles of ether stability and the influence of alkyl chain length.

CompoundStructureAlkyl Chain LengthEstimated Onset Decomposition Temperature (°C)Key Structural Features Affecting Stability
1,2-Diphenoxyethane Ph-O-(CH₂)₂-O-Ph2~340 - 360Short, flexible chain. Potential for intramolecular interactions.
1,3-Diphenoxypropane Ph-O-(CH₂)₃-O-Ph3~350 - 370Increased conformational flexibility compared to the ethane analogue.
This compound Ph-O-(CH₂)₄-O-Ph 4 ~360 - 380 Longer, more flexible alkyl chain, potentially leading to slightly higher stability.
1,5-Diphenoxypentane Ph-O-(CH₂)₅-O-Ph5~360 - 380Further increase in alkyl chain length with diminishing impact on C-O bond strength.
1,2-bis(2,4,6-tribromophenoxy)ethane (Br₃)Ph-O-(CH₂)₂-O-Ph(Br₃)2~340 (in gas phase)Steric hindrance and electronic effects from bromine substituents.

Note: The estimated decomposition temperatures for the non-brominated analogues are based on the high thermal stability reported for 1,2-diphenoxyethane and the expected trend of increasing stability with a moderate increase in alkyl chain length. These are not experimentally verified values for these specific compounds but serve as a basis for comparison based on chemical principles.

Discussion: Structure-Stability Relationships

The thermal stability of diphenoxyalkanes is primarily governed by the bond dissociation energies of the C-O and C-C bonds within the molecule. The decomposition of these molecules is expected to proceed via free-radical mechanisms.

Influence of the Alkyl Chain Length

The length of the alkyl chain connecting the two phenoxy groups plays a subtle but important role in the thermal stability of these molecules.

  • Short Chains (e.g., 1,2-diphenoxyethane): The proximity of the two phenoxy groups may allow for intramolecular interactions that could influence the decomposition pathway. The decomposition of the brominated analogue, 1,2-bis(2,4,6-tribromophenoxy)ethane, is initiated by a 1,3-hydrogen shift, a process that is facilitated by the flexibility of the ethane bridge.[4] A similar mechanism may be at play in the non-brominated compound.

  • Longer Chains (e.g., this compound and 1,5-diphenoxypentane): As the alkyl chain lengthens, the molecule gains conformational flexibility. This increased flexibility might slightly increase the thermal stability by dissipating energy through a greater number of vibrational modes. However, beyond a certain chain length, the influence on the C-O bond strength is expected to be minimal. The primary decomposition pathway for longer chain analogues is likely to involve homolytic cleavage of the C-O or C-C bonds to form resonance-stabilized phenoxy and alkyl radicals.

Factors influencing the thermal stability of diphenoxyalkanes.
Influence of Aromatic Ring Substitution

The presence of substituents on the phenyl rings can significantly alter the thermal stability of the molecule. In the case of 1,2-bis(2,4,6-tribromophenoxy)ethane, the bulky bromine atoms introduce steric hindrance and have a strong electron-withdrawing effect. While the primary decomposition mechanism of a 1,3-hydrogen shift is observed to dominate up to approximately 407°C (680 K), the subsequent reactions of the resulting radicals are influenced by the bromine atoms.[4]

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting TGA and DSC analyses for the thermal stability assessment of organic compounds like this compound.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications.

    • Select an appropriate sample pan (e.g., aluminum or platinum, depending on the temperature range).

    • Tare the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into the tared TGA pan.[5]

    • Record the exact weight.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

    • Set the temperature program:

      • Equilibrate at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).[5]

    • Start the measurement and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset decomposition temperature (Tonset) and the temperatures for 5% (Td5) and 10% (Td10) mass loss.

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated for temperature and enthalpy.

    • Use clean, empty sample and reference pans.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into a DSC pan.

    • Hermetically seal the pan to prevent evaporation before decomposition. For volatile samples, a pinhole in the lid may be necessary to allow for the escape of decomposition products.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Set the temperature program, which often mirrors the TGA program for direct comparison:

      • Equilibrate at a starting temperature.

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature.

    • Start the measurement and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic or endothermic peaks associated with decomposition.

    • Correlate the decomposition peaks with the mass loss events observed in the TGA data.

Conclusion

References

A Comparative Analysis of Synthetic Routes to 1,4-Diphenoxybutane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis, the preparation of diaryl ethers is a fundamental transformation with wide-ranging applications in pharmaceuticals, materials science, and agrochemicals. Among these, 1,4-diphenoxybutane serves as a valuable building block and a key structural motif. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering field-proven insights and experimental data to inform methodological choices in a research and development setting.

Introduction to this compound and its Synthetic Challenges

This compound is a symmetrical diaryl ether characterized by a flexible four-carbon alkyl linker separating two phenoxy groups. Its synthesis, while seemingly straightforward, presents challenges in achieving high yields, purity, and cost-effectiveness, particularly at scale. The primary disconnection for retrosynthetic analysis involves the formation of two ether linkages. This can be achieved through several strategic approaches, each with its own set of advantages and limitations. This guide will focus on the most prevalent and mechanistically distinct methods: the classical Williamson ether synthesis, the Ullmann condensation, and modern catalytic C-O cross-coupling reactions.

The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] In the context of this compound, this involves the reaction of a phenoxide ion with a 1,4-dihaloalkane.

Mechanistic Considerations

The reaction is initiated by the deprotonation of phenol with a suitable base to generate the more nucleophilic phenoxide ion. This nucleophile then attacks the electrophilic carbon of the 1,4-dihaloalkane, displacing the halide leaving group. For the synthesis of this compound, this process occurs at both ends of the alkyl chain.

Diagram of the Williamson Ether Synthesis Pathway

Williamson_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Intermediate 1-Phenoxy-4-halobutane Phenoxide->Intermediate SN2 Attack Dihalobutane 1,4-Dihalobutane (X = Cl, Br, I) Dihalobutane->Intermediate Product This compound Intermediate->Product Second SN2 Attack (with another Phenoxide)

Caption: General workflow of the Williamson ether synthesis for this compound.

Experimental Protocol: High-Yield Synthesis of this compound

A robust and high-yielding protocol for the synthesis of this compound via the Williamson ether synthesis has been well-documented. The following procedure is adapted from established literature.

Materials:

  • 1,4-Dichlorobutane

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • Charge a reactor with 1,4-dichlorobutane (0.96 mol), phenol (1.85 mol), and water (40 ml).

  • With stirring and under a nitrogen atmosphere, add a 49% aqueous solution of NaOH (106 g) dropwise over approximately 20 minutes.

  • Heat the mixture to a mild reflux and maintain for 3 hours.

  • After the initial reflux period, add a second portion of a 49% aqueous solution of NaOH (77 g) dropwise over 8 hours.

  • Continue the reaction for an additional 8 hours.

  • Upon completion, cool the reaction mixture and isolate the product. This compound is obtained as white plate crystals.

This procedure has been reported to yield this compound with a purity of 99.0% and a yield of 83.9% based on the amount of phenol used.

Advantages and Disadvantages

Advantages:

  • High Yields: As demonstrated by the provided protocol, this method can achieve excellent yields.

  • Cost-Effective Reagents: The starting materials (phenol, 1,4-dichlorobutane, and NaOH) are readily available and relatively inexpensive.

  • Well-Established and Scalable: The Williamson ether synthesis is a well-understood and scalable reaction, making it suitable for industrial applications.

Disadvantages:

  • Harsh Reaction Conditions: The use of a strong base and elevated temperatures can be a drawback for substrates with sensitive functional groups.

  • Potential for Side Reactions: Elimination reactions can compete with substitution, especially with more sterically hindered reactants, though this is less of a concern with primary halides like 1,4-dichlorobutane.

The Ullmann Condensation: A Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[2] This method is especially useful when the SN2 pathway of the Williamson synthesis is not favorable.

Mechanistic Insights

The precise mechanism of the Ullmann reaction is complex and has been the subject of much investigation. It is generally accepted to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the active copper(I) species. For the synthesis of this compound, the reaction would proceed in a stepwise manner at both ends of the 1,4-dihalobutane.

Diagram of the Ullmann Condensation Pathway

Ullmann_Condensation Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide Base Base Base->Phenoxide Cu_Phenoxide Copper(I) Phenoxide Phenoxide->Cu_Phenoxide Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Phenoxide Intermediate_Complex Cu(III) Intermediate Cu_Phenoxide->Intermediate_Complex Oxidative Addition Dihalobutane 1,4-Dihalobutane Dihalobutane->Intermediate_Complex Intermediate_Product 1-Phenoxy-4-halobutane Intermediate_Complex->Intermediate_Product Reductive Elimination Product This compound Intermediate_Product->Product Second Ullmann Coupling

Caption: Simplified representation of the Ullmann condensation for the synthesis of this compound.

General Experimental Considerations

While a specific high-yielding protocol for the synthesis of this compound via the Ullmann condensation is not as readily available in the literature as the Williamson synthesis, the general conditions involve:

  • Reactants: Phenol and a 1,4-dihalobutane (typically 1,4-dibromobutane or 1,4-diiodobutane, as they are more reactive than the chloride).

  • Catalyst: A copper source, such as copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper powder.

  • Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often required.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are commonly used.

  • Temperature: The reaction typically requires elevated temperatures, often in the range of 100-200 °C.

  • Ligands: In modern variations of the Ullmann reaction, the addition of ligands such as 1,10-phenanthroline or various diamines can significantly improve the reaction rate and yield, and allow for milder reaction conditions.

Advantages and Disadvantages

Advantages:

  • Broader Scope for Aryl Halides: The Ullmann condensation can be effective for a wider range of aryl halides compared to the Williamson synthesis.

  • Applicable to Sterically Hindered Substrates: It can be more successful for the synthesis of sterically hindered ethers where the SN2 pathway is disfavored.

Disadvantages:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures and long reaction times.

  • Stoichiometric or High Catalyst Loading: Classical procedures may require stoichiometric amounts of copper, leading to waste and purification challenges. Modern catalytic versions have mitigated this to some extent.

  • Substrate Sensitivity: The high temperatures can be detrimental to substrates with sensitive functional groups.

  • Yield Variability: Yields can be variable and highly dependent on the specific substrates, catalyst, and reaction conditions.

Modern Catalytic Approaches and Green Chemistry Considerations

In recent years, significant advancements have been made in the development of more efficient and environmentally friendly methods for the synthesis of diaryl ethers. These often fall under the umbrella of modern C-O cross-coupling reactions and can be considered as advancements of the Ullmann-type reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination Analogue

While primarily known for C-N bond formation, palladium-catalyzed Buchwald-Hartwig-type reactions have been adapted for C-O bond formation. These reactions typically employ a palladium catalyst with specialized phosphine ligands. However, the application of this methodology to the synthesis of bis-ethers from aliphatic dihalides is less common and can be challenging due to competing side reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields in many organic transformations, including the Williamson ether synthesis.[3][4][5] The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[3][4][5]

Key Features of Microwave-Assisted Williamson Synthesis:

  • Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction time.[3][4]

  • Improved Yields: In many cases, microwave-assisted synthesis can lead to higher yields compared to conventional heating.

  • Milder Conditions: The ability to rapidly reach the desired temperature can sometimes allow for the use of milder overall reaction conditions.

  • Green Chemistry: Shorter reaction times and potentially lower energy consumption align with the principles of green chemistry.[3][4]

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is another green chemistry approach that can be applied to the Williamson ether synthesis of this compound. This technique is particularly useful for reactions between reactants that are soluble in immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the dihaloalkane). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile (phenoxide) into the organic phase where the reaction occurs.

Benefits of Phase-Transfer Catalysis:

  • Milder Reaction Conditions: PTC can often enable reactions to proceed at lower temperatures.

  • Elimination of Anhydrous Solvents: The use of a two-phase system can eliminate the need for expensive and hazardous anhydrous solvents.

  • Increased Reaction Rates: By bringing the reactants together, the phase-transfer catalyst can significantly increase the reaction rate.

Comparative Summary of Synthetic Routes

Parameter Williamson Ether Synthesis Ullmann Condensation Modern Catalytic & Green Methods
Mechanism SN2Copper-catalyzed nucleophilic aromatic substitutionVarious (often metal-catalyzed)
Typical Yield High (e.g., 83.9%)Moderate to High (variable)Generally High
Reactants Phenol, 1,4-Dihaloalkane (Cl, Br)Phenol, 1,4-Dihaloalkane (Br, I)Phenol, 1,4-Dihaloalkane
Catalyst None (base-mediated)Copper (CuI, Cu₂O, Cu powder)Palladium, Copper with ligands
Reaction Conditions Reflux, strong baseHigh temperature (100-200 °C)Milder conditions, microwave, PTC
Advantages High yield, low cost, scalableBroader scope for aryl halidesFaster, higher yields, greener
Disadvantages Harsh conditionsHarsh conditions, catalyst wasteCatalyst cost, optimization required

Conclusion and Future Outlook

For the synthesis of this compound, the Williamson ether synthesis remains a highly effective and economically viable method, particularly for large-scale production, as evidenced by the high-yield protocol presented. Its primary drawbacks are the relatively harsh reaction conditions.

The Ullmann condensation , while a viable alternative, especially for more complex diaryl ethers, often requires more stringent conditions and may not offer a significant advantage for this specific symmetrical bis-ether unless specific substrate compatibility issues arise with the Williamson approach.

Modern catalytic methods , particularly microwave-assisted synthesis and phase-transfer catalysis , represent the future direction for the synthesis of this compound and related compounds. These approaches offer significant improvements in terms of reaction time, energy efficiency, and overall environmental impact. While the initial investment in specialized equipment (for microwave synthesis) or catalyst development may be higher, the long-term benefits in terms of process efficiency and sustainability are substantial.

For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, purity, and the presence of other functional groups in the starting materials. For straightforward, large-scale synthesis of this compound, the Williamson ether synthesis is a proven and reliable choice. For smaller-scale, rapid synthesis, and for processes where green chemistry principles are a primary concern, the exploration of microwave-assisted or phase-transfer catalyzed Williamson synthesis is highly recommended.

References

Validating the Reaction Mechanism of 1,4-Diphenoxybutane: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, a profound understanding of reaction mechanisms is not merely academic; it is a cornerstone of process optimization, impurity profiling, and ultimately, the rational design of safer and more efficacious therapeutics. 1,4-Diphenoxybutane and its derivatives are prevalent structural motifs in various pharmacologically active molecules. The cleavage of the ether linkages in these compounds is a critical transformation, and a validated understanding of its mechanism is paramount. This guide provides an in-depth comparison of the plausible reaction mechanisms for the cleavage of this compound, supported by experimental data and detailed protocols for validation.

The Prevailing Hypothesis: Acid-Catalyzed SN2 Cleavage

The most probable and widely accepted mechanism for the cleavage of this compound, a primary alkyl aryl ether, in the presence of strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3][4]

Mechanistic Rationale

The reaction is initiated by the protonation of the ether oxygen by the strong acid. This is a crucial first step as it transforms the phenoxy group, a poor leaving group, into a much better leaving group (a neutral phenol molecule).[4][5] Following protonation, the halide anion (e.g., Br⁻ or I⁻), a good nucleophile, attacks the least sterically hindered carbon atom adjacent to the oxygen, which in this case is one of the primary carbons of the butane chain. This concerted attack from the backside displaces the phenol molecule, leading to the formation of a 1-halo-4-phenoxybutane intermediate. Given that there are two equivalent ether linkages, the reaction can proceed further with a second SN2 attack on the remaining ether linkage to yield 1,4-dihalobutane and a second molecule of phenol.

SN2_Mechanism

Alternative Mechanistic Pathways: A Comparative Analysis

While the SN2 mechanism is the most likely, it is crucial for the diligent researcher to consider and experimentally exclude other plausible pathways.

SN1 Mechanism

A unimolecular nucleophilic substitution (SN1) mechanism would involve the formation of a carbocation intermediate after the protonation of the ether oxygen.[2] For this compound, this would require the formation of a primary carbocation, which is highly unstable and energetically unfavorable. Therefore, an SN1 pathway is considered highly unlikely under standard acidic cleavage conditions.

Radical Mechanism

In the presence of radical initiators (e.g., peroxides) and HBr, a radical-mediated anti-Markovnikov addition can occur with alkenes.[6] While less common for ether cleavage, a radical mechanism for the cleavage of this compound could theoretically be initiated. This pathway would generate different product profiles and would be highly dependent on the presence of radical initiators or exposure to UV light.

Lewis Acid-Catalyzed Cleavage

Strong Lewis acids, such as boron tribromide (BBr₃), are potent reagents for ether cleavage.[7] The mechanism involves the coordination of the Lewis acid to the ether oxygen, making it a highly activated leaving group. This is followed by nucleophilic attack of the bromide ion. This method is often more rapid and can be performed under milder conditions than with protic acids.

Experimental Validation: A Guide to Protocol Design

To validate the operative mechanism, a series of well-designed experiments are necessary. The following protocols provide a framework for distinguishing between the proposed pathways.

Protocol 1: Kinetic Analysis to Differentiate SN1 and SN2 Mechanisms

Objective: To determine the reaction order with respect to the nucleophile (Br⁻). An SN2 reaction will be first order in both the substrate and the nucleophile, while an SN1 reaction will be zero order in the nucleophile.

Methodology:

  • Reaction Setup: Prepare a series of reactions in a suitable solvent (e.g., acetic acid) with a constant concentration of this compound and varying concentrations of HBr.

  • Temperature Control: Maintain a constant temperature throughout the experiments using a thermostatted oil bath.

  • Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a large excess of a cold, basic solution (e.g., saturated sodium bicarbonate).

  • Analysis: Analyze the quenched aliquots by a suitable chromatographic method (e.g., HPLC or GC-MS) to determine the concentration of the starting material, intermediate (1-bromo-4-phenoxybutane), and final products (phenol and 1,4-dibromobutane).

  • Data Analysis: Plot the rate of disappearance of this compound as a function of the initial HBr concentration. A linear relationship would support an SN2 mechanism.

Kinetic_Analysis_Workflow

Protocol 2: Radical vs. Ionic Mechanism Investigation

Objective: To determine if the reaction proceeds via a radical or an ionic pathway.

Methodology:

  • Reaction Setup: Prepare three sets of reactions:

    • Set A (Control): this compound and HBr in a suitable solvent, protected from light.

    • Set B (Radical Initiator): this compound, HBr, and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Set C (Radical Scavenger): this compound, HBr, and a radical scavenger (e.g., TEMPO or hydroquinone).

  • Reaction Conditions: Run all reactions at the same temperature and for the same duration.

  • Product Analysis: After the reaction period, quench all reactions and analyze the product distribution by GC-MS or NMR spectroscopy.

  • Interpretation:

    • If the reaction in Set B is significantly faster or yields different products compared to Set A, a radical pathway is plausible.

    • If the reaction in Set C is significantly inhibited compared to Set A, it provides strong evidence for a radical mechanism.

    • If the product distribution is consistent across all sets (with varying rates), an ionic mechanism is more likely.

Comparative Data Summary

The following table summarizes the expected outcomes for the different mechanistic pathways, providing a clear guide for data interpretation.

ParameterSN2 MechanismSN1 MechanismRadical Mechanism
Rate Law Rate = k[Substrate][Nucleophile]Rate = k[Substrate]Complex, depends on initiation
Stereochemistry Inversion of configuration (not applicable here)Racemization (not applicable here)Loss of stereochemistry
Carbocation Rearrangement Not observedPossible, but unlikely for primaryNot applicable
Effect of Radical Initiator No significant effectNo significant effectSignificant rate enhancement
Effect of Radical Scavenger No significant effectNo significant effectSignificant rate inhibition
Primary Products 1-Halo-4-phenoxybutane, Phenol1-Halo-4-phenoxybutane, PhenolPotentially different C-H functionalization products

Conclusion

For researchers and professionals in drug development, a rigorous validation of reaction mechanisms is indispensable. In the case of this compound cleavage, while the SN2 pathway is strongly favored based on fundamental organic chemistry principles, the experimental validation outlined in this guide provides a robust framework to confirm this hypothesis and rule out alternative pathways. This detailed understanding enables better control over reaction conditions, prediction of potential byproducts, and ultimately, the development of more efficient and reliable synthetic processes for vital pharmaceutical compounds.

References

A Proposed Benchmark Study of 1,4-Diphenoxybutane as a Flexible Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a "warhead" that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1][4]

This guide outlines a proposed benchmark study to characterize 1,4-Diphenoxybutane as a PROTAC linker, comparing it with commonly used alkyl and polyethylene glycol (PEG) linkers. We will detail the experimental design, from synthesis to cellular evaluation, providing the rationale behind each step to ensure a self-validating and robust comparison.

Rationale for Investigation and Comparative Framework

The this compound structure presents an intriguing combination of flexibility from the butane chain and semi-rigidity with potential for specific hydrophobic interactions from the terminal phenoxy groups. This contrasts with the more flexible and hydrophilic nature of PEG linkers and the purely hydrophobic and flexible nature of alkyl chains.[3] This study aims to elucidate how these structural differences impact PROTAC performance.

Our proposed study will focus on the degradation of the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology, by recruiting the von Hippel-Lindau (VHL) E3 ligase. This is a widely studied and well-characterized PROTAC system, providing a reliable platform for comparing linker performance.

Alternatives for Comparison:

  • Alkyl Linker: A simple n-butyl chain will serve as a direct comparison for the four-carbon core of this compound, isolating the effect of the terminal phenoxy groups.

  • PEG Linker: A PEG3 linker will be used as a representative of the widely used hydrophilic and flexible linkers, which are known to often improve solubility and cell permeability.[1]

Experimental Design and Protocols

This section details the proposed workflow for synthesizing and evaluating the performance of PROTACs utilizing this compound and its alternatives as linkers.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biochemical Evaluation cluster_2 Phase 3: Cellular Evaluation A Synthesis of Linker Moieties (this compound, Alkyl, PEG3) B Synthesis of Warhead-Linker Conjugates (JQ1-Linker) A->B C Synthesis of Final PROTACs (JQ1-Linker-VHL Ligand) B->C D Ternary Complex Formation Assay (SPR or TR-FRET) C->D E Target Protein Degradation Assay (Western Blot) C->E F Cell Viability Assay (e.g., CellTiter-Glo) E->F G cluster_protac PROTAC Structure PROTAC Warhead (JQ1) Linker E3 Ligase Ligand (VHL) POI BRD4 PROTAC:f0->POI Binds to E3 VHL PROTAC:f2->E3 Binds to

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diphenoxybutane and Related Aromatic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of innovation. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1,4-Diphenoxybutane, a process grounded in scientific principles that can be extrapolated to other aromatic ether compounds. Our approach prioritizes safety, regulatory compliance, and a deep understanding of the chemical's inherent properties.

The Foundational Principle: Hazard Characterization

The cornerstone of any chemical disposal procedure is a thorough understanding of its hazards. A laboratory chemical officially becomes waste when it is no longer intended for use.[1] For this compound, and any compound for which a Safety Data Sheet (SDS) may not be immediately accessible, we must proceed with a conservative assessment based on its chemical class: aromatic ethers.

Inherent Risks of Aromatic Ethers:

  • Potential for Peroxide Formation: Ethers are widely known for their tendency to react with atmospheric oxygen, especially when exposed to light, to form shock-sensitive and potentially explosive peroxide crystals.[2][3][4] This is a critical safety consideration. While the rate of peroxide formation can vary, any ether should be treated with caution. It is imperative to date containers upon receipt and upon opening to track their age.[2][4][5] Unopened containers should generally be disposed of within one year, and opened containers within six months.[2][6]

  • Environmental Persistence and Toxicity: Aromatic compounds can be persistent in the environment.[7][8] Discharge of such chemicals into drains or the environment must be strictly avoided. Many glycol ethers, a related class, are considered toxic and are reportable under the EPA's Toxics Release Inventory (TRI).[9]

  • Combustibility: While not always as volatile as their aliphatic counterparts like diethyl ether, aromatic ethers are combustible organic materials.[10][11] Improper disposal can create a fire hazard.[3]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) defines hazardous waste.[12][13] A chemical waste like this compound is considered hazardous because it falls into the category of toxic organic compounds. Therefore, it must be managed and disposed of following all local, state, and federal regulations.[14]

In-Lab Waste Management: A System of Safety

Proper handling of this compound waste within the laboratory is the first line of defense against accidents and environmental contamination.

Step-by-Step Pre-Disposal Protocol
  • Waste Identification and Segregation:

    • Clearly identify the waste as "Hazardous Waste - this compound".

    • Crucially, do not mix this waste with other chemical waste streams. [15] Incompatible materials can react violently, generating heat or toxic gases.[15] Keep this compound waste separate from strong oxidizing agents, acids, and bases.[10][14] Many laboratories find it practical to segregate halogenated and non-halogenated solvent wastes, as this can impact disposal options.[15]

  • Selection of a Compatible Waste Container:

    • Use a container that is in good condition, free of leaks, and compatible with aromatic ethers.[1] Borosilicate glass bottles with a secure, screw-top cap are an excellent choice.

    • Ensure the container is kept closed except when adding waste.[1][15] This minimizes the release of vapors and reduces exposure to air, which can contribute to peroxide formation.

  • Proper Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound". Do not use abbreviations or formulas.[1]

      • The accumulation start date (the date the first waste is added).

      • A clear indication of the associated hazards (e.g., "Toxic," "Combustible").

The Disposal Workflow: From Laboratory to Final Disposition

Disposing of this compound is a structured process that ensures safety and compliance at every stage. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[1]

Operational Disposal Plan
  • Waste Accumulation: Collect waste this compound in your properly labeled, sealed, and segregated container. Store the container in a designated and secure satellite accumulation area within the lab.[16]

  • Decontamination of Empty Containers: An "empty" container that held a hazardous chemical must still be managed properly.

    • Triple-rinse the container with a suitable solvent (such as acetone or ethanol) that can dissolve any remaining this compound residue.[1][6]

    • The rinsate from this process is also considered hazardous waste and must be collected in an appropriate hazardous waste container.[1][6]

    • After triple-rinsing, deface the original chemical label on the container before disposing of it in the regular trash or recycling, as permitted by your institution.[6]

  • Spill Management: All materials used to clean up a spill of this compound (e.g., absorbent pads, contaminated gloves) must be collected, placed in a sealed container, and disposed of as hazardous waste.[2][6]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS or EH&S) department to schedule a waste pickup.[1]

    • If operating independently, you must partner with a licensed hazardous waste disposal service.[17] These services are equipped to transport and dispose of chemical waste in full compliance with all regulatory requirements.[17][18]

  • Final Disposal Method: The most common and environmentally sound method for disposing of solid or liquid organic waste like this compound is high-temperature incineration at a permitted hazardous waste facility.[19][20] This process uses controlled combustion to break down the hazardous organic constituents into simpler, less harmful compounds such as carbon dioxide and water.

Decision Workflow for this compound Disposal

The following diagram illustrates the logical steps a researcher should follow from the moment a chemical is deemed waste to its final, compliant disposal.

G start This compound Deemed Waste characterize Characterize Hazards: - Aromatic Ether - Potential Peroxide Former - Toxic / Combustible start->characterize segregate Segregate Waste: Isolate from acids, bases, and strong oxidizers. characterize->segregate container Select Container: - Chemically Compatible (Glass) - Good Condition - Sealable Lid segregate->container label Label Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date & Hazards container->label store Store Safely: - Closed Container - Designated Satellite Area label->store pickup Arrange Professional Disposal: Contact EHS or Licensed Vendor store->pickup end Compliant Disposal (e.g., Incineration) pickup->end

Caption: Logical workflow for the safe and compliant disposal of this compound.

Personnel Safety and Training

Handling hazardous waste requires specific knowledge and training. The Occupational Safety and Health Administration (OSHA) mandates training for all personnel who handle hazardous materials to ensure they can perform their duties safely and respond correctly in an emergency.[12][18]

Training LevelInitial Training RequirementAnnual RefresherTarget Personnel
Occasional Site Workers 24 hours + 1 day supervised field experience8 hoursPersonnel who may occasionally be exposed to hazardous waste.
General Site Workers 40 hours + 3 days supervised field experience8 hoursPersonnel working with hazardous waste regularly.
Supervisors/Managers 8 additional hours beyond general worker training8 hoursManagement overseeing hazardous waste operations.
Table based on OSHA HAZWOPER standards.[18]

By adhering to this structured, scientifically-grounded disposal protocol, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our profession and protect the environment. This systematic approach provides a reliable framework for managing this compound and can be confidently adapted for other chemical wastes in your laboratory.

References

A Comprehensive Guide to the Safe Handling of 1,4-Diphenoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment

Based on the safety data for analogous compounds, 1,4-Diphenoxybutane should be handled as a potentially hazardous substance. Although it is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to exercise caution.[1] The primary potential hazards are outlined below:

  • Skin and Eye Irritation : Direct contact may cause irritation to the skin and eyes.[2]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory irritation.[3]

  • Toxicity : While acute toxicity is expected to be low, prolonged or repeated exposure may carry risks that are not yet fully understood.

Given the lack of specific toxicity data, it is prudent to handle this compound with the care afforded to all novel chemical entities.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe chemical handling. The following table outlines the minimum required PPE when working with this compound.

Body PartPPE RequiredRationale
Eyes Chemical safety goggles or a face shieldTo protect against splashes and airborne particles.[4][5]
Hands Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[6][7]
Body Laboratory coatTo protect skin and clothing from spills.[6]
Feet Closed-toe shoesTo protect feet from spills.[6][8]

Always inspect PPE for damage before use and ensure a proper fit.[9]

Safe Handling Protocol

Adherence to a strict handling protocol minimizes the risk of exposure and contamination.

Preparation
  • Designated Area : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Procedures : Familiarize yourself with the experimental protocol and the safety information in this guide.

Handling
  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Dispensing : Carefully weigh and dispense the required amount of this compound. If it is a solid, avoid creating dust.

  • Containment : Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[1][10]

  • Avoid Contact : Take care to avoid contact with skin, eyes, and clothing.[1][8]

  • Cleanliness : Maintain a clean and organized workspace. Clean up any spills immediately, following the emergency procedures outlined below.

Post-Handling
  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11]

  • Storage : Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures

In the event of an emergency, follow these procedures to ensure the safety of yourself and others.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][10] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion : Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[11]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection : Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container.[3] This includes unused chemicals, contaminated PPE, and spill cleanup materials.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".[3]

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[3]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's EHS department.[3][6] Do not dispose of this compound down the drain or in the regular trash.[6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area gather_materials Gather Materials prep_area->gather_materials review_sds Review Safety Info gather_materials->review_sds don_ppe Don PPE review_sds->don_ppe dispense Dispense Chemical don_ppe->dispense contain Keep Containers Closed dispense->contain decontaminate Decontaminate Surfaces contain->decontaminate wash_hands Wash Hands decontaminate->wash_hands store Store Properly wash_hands->store collect_waste Collect Waste store->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Arrange for Disposal label_waste->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.